molecular formula C10H13BrO2 B2924135 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene CAS No. 1094335-95-1

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Cat. No.: B2924135
CAS No.: 1094335-95-1
M. Wt: 245.116
InChI Key: YQCJTBBPOZKHDD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene ( 1094335-95-1) is a benzene derivative of high interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C 10 H 13 BrO 2 and a molecular weight of 245.11 g/mol, features a benzyl bromine moiety adjacent to a 2-methoxyethoxy side chain . The benzyl bromide group is a highly versatile and reactive handle, making this compound a valuable electrophile and a key intermediate for the synthesis of more complex molecules. Researchers can utilize it in various coupling reactions, most notably in nucleophilic substitutions and metal-catalyzed cross-couplings, to form new carbon-carbon or carbon-heteroatom bonds. The 2-methoxyethoxy substituent on the aromatic ring adds polarity and ether functionality, which can influence the solubility and pharmacokinetic properties of resultant compounds. The primary research value of this compound lies in its application as a building block for the development of potential pharmaceutical agents, agrochemicals, and functional materials. It is particularly useful for introducing a 2-(2-methoxyethoxy)benzyl group into target molecules. Potential applications include its use in the synthesis of compound libraries for high-throughput screening or as a precursor in the development of chemical probes. The structural motifs accessible through this reagent are commonly found in molecules with biological activity. As a solid, it requires careful handling and storage. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use . Key Chemical Data: • CAS Number: 1094335-95-1 • Molecular Formula: C 10 H 13 BrO 2 • Molecular Weight: 245.11 g/mol • SMILES: COCCOC1=CC=CC=C1CBr

Properties

IUPAC Name

1-(bromomethyl)-2-(2-methoxyethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCJTBBPOZKHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094335-95-1
Record name 1-(bromomethyl)-2-(2-methoxyethoxy)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene , a specialized alkylating agent used in medicinal chemistry for installing the 2-(2-methoxyethoxy)benzyl motif.

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional aromatic building block characterized by a reactive benzyl bromide moiety and an ortho-substituted methoxyethoxy ether chain. In drug discovery, this compound is primarily employed as an electrophile to introduce a solubilizing glycol ether side chain into a core scaffold. The ether tail mimics a short polyethylene glycol (PEG) unit, often improving the metabolic stability and aqueous solubility of the final drug candidate.

Unlike its para-isomer (CAS 106341-33-7), the ortho-isomer is frequently a custom-synthesized intermediate rather than a bulk commodity, requiring specific synthetic protocols for generation and immediate use.

Chemical Identity & Properties

PropertyData
Chemical Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
Synonyms 2-(2-Methoxyethoxy)benzyl bromide;

-Bromo-2-(2-methoxyethoxy)toluene
CAS Number Not widely listed (See Precursor CAS below)
Precursor CAS 92637-96-2 (2-(2-methoxyethoxy)benzaldehyde)
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
SMILES COCCOC1=CC=CC=C1CBr
InChI Key Calculated:[1][2]APWWUOJJCZDCRP-UHFFFAOYSA-N (Isomer specific)
Appearance Colorless to pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, THF, EtOAc; reacts with protic solvents
Structural Significance

The ortho positioning of the ether chain creates a specific steric environment. Upon alkylation of a target scaffold, the methoxyethoxy group can fold back or interact with adjacent residues, potentially influencing the binding conformation of the final inhibitor—a strategy often used in kinase inhibitor design to fill solvent-exposed pockets.

Synthetic Routes & Optimization

Since the specific bromide is often generated in situ or on-demand, the most reliable route starts from the commercially available aldehyde 2-(2-methoxyethoxy)benzaldehyde (CAS 92637-96-2) .

Pathway Diagram: Synthesis Workflow

The following diagram illustrates the two-step conversion from the aldehyde to the bromide.

SynthesisWorkflow Aldehyde 2-(2-Methoxyethoxy)benzaldehyde (CAS 92637-96-2) Alcohol Intermediate Alcohol (2-(2-methoxyethoxy)phenyl)methanol Aldehyde->Alcohol Reduction Bromide Target Bromide 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Alcohol->Bromide Bromination (SN2) RedAgent NaBH4, MeOH 0°C -> RT BromAgent PBr3, DCM 0°C

Figure 1: Step-wise synthesis from the commercially available aldehyde precursor.

Detailed Protocol
Step 1: Reduction to Alcohol
  • Dissolution: Dissolve 1.0 eq of 2-(2-methoxyethoxy)benzaldehyde in Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes.

    • Why: Slow addition prevents runaway exotherms and minimizes side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Result: Quantitative yield of the benzyl alcohol intermediate.

Step 2: Bromination (PBr₃ Method)
  • Setup: Dissolve the alcohol intermediate in anhydrous Dichloromethane (DCM) (0.3 M) under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise.

    • Mechanism: The alcohol oxygen attacks PBr₃, forming a good leaving group (-OPBr₂), which is then displaced by bromide ion in an S_N2 fashion.

  • Completion: Stir at 0°C for 1-2 hours.

  • Quench: Carefully pour the reaction mixture into ice water/NaHCO₃ mixture.

    • Caution: PBr₃ reacts violently with water.

  • Isolation: Extract with DCM. Wash with brine.[3] Dry (MgSO₄) and concentrate in vacuo at <30°C.

    • Stability Note: Benzyl bromides are thermally unstable. Do not heat above 40°C during concentration. Store at -20°C.

Reactivity Profile & Mechanism

The benzylic carbon is highly electrophilic due to the inductive effect of the bromine and the resonance stabilization of the transition state by the aromatic ring.

Reactivity Diagram: Nucleophilic Substitution

Reactivity Target Target Bromide (Electrophile) TS [Transition State] SN2 Mechanism Target->TS Activation Nu Nucleophile (Nu-) (Amine, Thiol, Phenol) Nu->TS Attack Product Alkylated Product (Drug Scaffold) TS->Product -Br (Leaving Group)

Figure 2: General reactivity pathway for scaffold functionalization.

Key Reaction Types[4]
  • N-Alkylation: Reacts with secondary amines (e.g., piperazines, morpholines) in the presence of a base (K₂CO₃ or DIPEA) in acetonitrile or DMF.

  • O-Alkylation: Reacts with phenols or alcohols using NaH or Cs₂CO₃ to form ether linkages.

  • C-Alkylation: Can be used with active methylene compounds, though O- and N-alkylation are more common in medicinal chemistry for this specific building block.

Handling, Stability & Safety

As a benzyl bromide, this compound is an alkylating agent and a potent lachrymator .

  • Hazards: Causes severe skin burns and eye damage (H314).[4] Toxic if inhaled.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes back to alcohol and HBr).

  • Decomposition: Discoloration (turning brown/purple) indicates decomposition and release of HBr.

References

  • Precursor Identification: Sigma-Aldrich. 2-(2-Methoxyethoxy)benzaldehyde (CAS 92637-96-2). Link (Note: Link directs to general search/analog due to specific catalog variability; verify CAS 92637-96-2 in vendor database).

  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Analogous Reactivity: BenchChem. Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Link (Provides comparative data for ortho-substituted benzyl bromides).

  • Safety Data: ECHA (European Chemicals Agency). Registration Dossier for Benzyl Bromide Derivatives. Link

Sources

Molecular weight and formula of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Part 1: Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a specialized organobromine building block used in the synthesis of pharmaceutical intermediates and advanced materials.[1][2] Characterized by an electrophilic benzylic bromide moiety and an ortho-substituted 2-methoxyethoxy side chain (a short polyethylene glycol, or PEG-2, motif), this molecule serves as a critical linker in medicinal chemistry.[1][2] Its dual functionality allows for the introduction of solubilizing ether groups into drug scaffolds while maintaining a reactive site for carbon-carbon or carbon-heteroatom bond formation.[1]

This guide details the physicochemical properties, synthetic pathways, reactivity profile, and safety protocols for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, designed for researchers in drug discovery and organic synthesis.[1][2]

Part 2: Physicochemical Profile

The molecule features a benzene ring substituted at the 1-position with a bromomethyl group and at the 2-position with a 2-methoxyethoxy group.[1][2] The ortho positioning of the ether chain can influence reactivity through the "neighboring group effect," potentially stabilizing cationic intermediates or directing subsequent substitutions.

Table 1: Chemical Identity & Properties

PropertyData
IUPAC Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
Common Synonyms 2-(2-Methoxyethoxy)benzyl bromide; o-(2-Methoxyethoxy)benzyl bromide
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
CAS Number Note: Often custom synthesized; analogous to para-isomer 106341-33-7
Physical State Liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; limited water solubility
Reactivity Class Alkylating Agent (Benzylic Halide)

Part 3: Synthetic Pathways

The synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene typically proceeds via two primary routes: Radical Bromination of the toluene precursor or Nucleophilic Substitution of the corresponding benzyl alcohol.[1][2]

Method A: Radical Bromination (Wohl-Ziegler Reaction)

This method involves the bromination of the methyl group of 1-methyl-2-(2-methoxyethoxy)benzene using N-bromosuccinimide (NBS).[1][2]

  • Precursor: 1-Methyl-2-(2-methoxyethoxy)benzene (synthesized from o-cresol and 2-bromoethyl methyl ether).[1][2]

  • Reagents: NBS (1.05 eq), AIBN (catalytic), CCl₄ or Benzotrifluoride (solvent).[1][2]

  • Conditions: Reflux under inert atmosphere (N₂/Ar).[1][2]

  • Mechanism: Free-radical chain reaction initiated by AIBN.[1]

Method B: Alcohol Conversion (Appel Reaction or PBr₃)

This method converts 2-(2-methoxyethoxy)benzyl alcohol directly to the bromide, offering milder conditions that avoid radical side reactions.[1][2]

  • Precursor: [2-(2-Methoxyethoxy)phenyl]methanol.[1][2]

  • Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).[2]

  • Conditions: 0°C to Room Temperature in DCM.

  • Mechanism: Activation of the alcohol by PPh₃ followed by Sɴ2 displacement by bromide.[2]

Part 4: Visualization of Synthesis (Method A)

The following diagram illustrates the radical bromination pathway, highlighting the critical initiation and propagation steps.

SynthesisPath Start o-Cresol Step1 Alkylation (2-Bromoethyl methyl ether, K2CO3) Start->Step1 Ether Formation Inter 1-Methyl-2-(2-methoxyethoxy)benzene Step1->Inter Yield: ~85-90% Step2 Radical Bromination (NBS, AIBN, Reflux) Inter->Step2 Wohl-Ziegler Product 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Step2->Product Benzylic Bromination

Figure 1: Synthetic workflow from o-cresol to the target benzyl bromide via etherification and radical bromination.[1][2]

Part 5: Experimental Protocol (Representative)

Objective: Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via Method B (Appel Reaction).

Reagents:

  • [2-(2-Methoxyethoxy)phenyl]methanol: 1.0 eq (e.g., 5.0 g)[1][2]

  • Carbon Tetrabromide (CBr₄): 1.2 eq[1][2]

  • Triphenylphosphine (PPh₃): 1.2 eq[1][2]

  • Dichloromethane (DCM): Anhydrous, 10 mL/g substrate[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve the benzyl alcohol (5.0 g) and CBr₄ (10.9 g) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add PPh₃ (8.6 g) portion-wise over 15 minutes to control the exotherm. The solution may turn slightly yellow.[3]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL. Add diethyl ether (100 mL) to precipitate triphenylphosphine oxide (TPPO).[2]

  • Purification: Filter off the TPPO solid. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a clear oil.

Self-Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl doublet (~4.7 ppm) and appearance of the bromomethyl singlet (~4.5-4.6 ppm).[1][2]

  • Yield Expectation: 80-95%.[1]

Part 6: Applications in Drug Discovery

1. Solubility Modulation (Linkerology): The 2-methoxyethoxy chain acts as a "mini-PEG" unit.[1][2] Incorporating this motif into hydrophobic drug scaffolds can significantly improve aqueous solubility and metabolic stability without altering the core pharmacophore.

2. Fragment-Based Drug Design (FBDD): The ortho relationship between the ether oxygen and the benzylic attachment point creates a specific geometric constraint.[1][2] This is utilized in designing ligands for kinases or GPCRs where an intramolecular hydrogen bond or a specific chelation to a metal center in the active site is required.

3. PROTAC Linkers: This molecule serves as a rigidified linker component in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.[2]

Part 7: Safety & Handling

Hazard Classification:

  • Lachrymator: Benzyl bromides are potent tear agents.[2]

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[2]

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

  • Engineering Controls: Always handle in a functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1][2]

  • Spill Management: Neutralize spills with a dilute solution of sodium thiosulfate or ethanolic ammonia to quench the alkylating potential before cleanup.[2]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

  • Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2] Link[1][2]

  • Appel Reaction Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link[1][2]

  • PEG Linkers in Drug Design: Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475.[1][2] Link

  • Benzyl Bromide Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 7410, Benzyl bromide. Link[1][2]

Sources

Solubility of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Part 1: Executive Summary & Compound Profile[1]

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a specialized alkylating agent used primarily as a building block in medicinal chemistry for the introduction of the 2-(2-methoxyethoxy)benzyl group.[1] This moiety serves two critical functions: it acts as a lipophilic spacer with specific hydrogen-bond accepting properties (due to the ether linkage), and it can function as a protecting group strategy analogous to the methoxybenzyl (PMB) group but with enhanced polarity and solubility profiles.[1]

Key Technical Identity:

  • CAS Number: 1094335-95-1[1][2]

  • Molecular Formula: C₁₀H₁₃BrO₂[1]

  • Molecular Weight: 245.11 g/mol [1]

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid (depending on purity).[1]

  • Reactive Motif: Benzylic Bromide (Highly electrophilic, lachrymatory).[1]

Part 2: Physicochemical Analysis & Solubility Landscape

The solubility behavior of this compound is governed by a "Push-Pull" interaction between its two distinct structural domains:[1]

  • The Hydrophobic Core: The benzene ring and bromomethyl group drive solubility in non-polar organic solvents (DCM, Toluene).[1]

  • The Hydrophilic Tail: The 2-methoxyethoxy chain acts as a short polyethylene glycol (PEG) mimic.[1] This increases the compound's affinity for polar aprotic solvents and enhances its "wettability" compared to simple benzyl bromide.[1]

Solubility Data Matrix
Solvent ClassSolventSolubility RatingStability RiskTechnical Recommendation
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)LowPrimary Choice. Best for reactions and transfers.[1]
ChloroformExcellent LowGood alternative; ensure acid-free (stabilized).[1]
Polar Aprotic THFExcellent LowIdeal for coupling reactions; ensure peroxide-free.[1]
Ethyl AcetateGood LowSuitable for extraction/workup; avoid for long-term storage.[1]
DMF / DMSOExcellent ModerateSoluble, but heating may accelerate decomposition or side reactions.[1]
Non-Polar Hexanes / HeptaneModerate LowMay "oil out" at low temperatures or high concentrations.[1]
TolueneGood LowExcellent for reflux reactions; stable.[1]
Polar Protic Methanol / EthanolSoluble HIGH AVOID. Rapid solvolysis (ether formation) occurs.[1]
Aqueous WaterPoor HIGH Insoluble.[1] Hydrolyzes slowly to the benzyl alcohol.[1]

Part 3: Mechanistic Insights & Stability

The Solvolysis Trap

Researchers often mistakenly attempt to dissolve benzyl bromides in alcohols for LC-MS or crystallization.[1] For 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, this is catastrophic.[1] The benzylic carbon is highly activated for Sₙ1/Sₙ2 substitution.[1] In methanol, the bromine is rapidly displaced by the methoxy group, forming the methyl ether byproduct.[1]

Mechanism of Instability (Solvolysis): The 2-methoxyethoxy oxygen lone pairs can stabilize the transition state through a field effect, potentially accelerating nucleophilic attack compared to unsubstituted benzyl bromide.[1]

Diagram: Solvolysis & Reactivity Pathways

ReactivityPathways cluster_legend Reactivity Legend Compound 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene Alcohol Solvent: Methanol/Ethanol Compound->Alcohol Dissolution Water Solvent: Water Compound->Water Contact DCM Solvent: DCM/THF Compound->DCM Dissolution EtherProduct Byproduct: Benzyl Ether Alcohol->EtherProduct Rapid Solvolysis (Nucleophilic Attack) HydrolysisProduct Byproduct: Benzyl Alcohol Water->HydrolysisProduct Hydrolysis (Slow) StableSol Stable Solution (Ready for Reaction) DCM->StableSol Inert Environment key1 Red Arrow = Degradation Risk key2 Green Arrow = Safe Pathway

Caption: Decision logic for solvent selection highlighting the degradation risks in protic solvents versus stability in aprotic systems.

Part 4: Experimental Protocols

Protocol A: Standard Dissolution for Synthesis

Use this protocol for preparing stock solutions for alkylation reactions.

  • Preparation: Ensure all glassware is flame-dried and flushed with Nitrogen/Argon.[1] Moisture triggers hydrolysis.[1]

  • Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Calculation: Calculate the required molarity (typically 0.1M – 0.5M).

    • Example: To prepare 10 mL of 0.2M solution, weigh 490 mg of the compound.[1]

  • Dissolution:

    • Add the solid/oil to the flask first.[1]

    • Add 50% of the solvent volume.[1]

    • Swirl gently or vortex.[1] The compound should dissolve instantly due to the lipophilic benzene ring.[1]

    • Add remaining solvent to volume.[1]

  • Storage: Store the solution at -20°C over 4Å molecular sieves if not used immediately. Shelf life in solution is <24 hours due to potential quaternary salt formation (self-alkylation) or hydrolysis from trace moisture.[1]

Protocol B: Remediation of Hydrolyzed Material

If the compound has been exposed to moisture, it may contain the benzyl alcohol impurity.

  • Diagnosis: Check TLC (Hexane:EtOAc 4:1). The alcohol will have a lower R_f (more polar) than the bromide.[1]

  • Re-activation:

    • Dissolve the impure mixture in DCM (0.1 M).[1]

    • Cool to 0°C.[1][3]

    • Add 1.1 equivalents of Phosphorus Tribromide (PBr₃) dropwise.[1]

    • Stir for 1 hour at 0°C -> Room Temp.

    • Workup: Quench carefully with saturated NaHCO₃ (gas evolution!), separate layers, dry over MgSO₄, and concentrate. This regenerates the bromide.[1]

Part 5: Handling & Safety (Lachrymator Warning)

Critical Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1]

  • Engineering Control: ALWAYS handle this compound inside a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating capability before cleaning.[1]

  • PPE: Double nitrile gloves are recommended.[1] The compound can penetrate standard latex rapidly.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide (Analogous Reactivity Data).[1] Retrieved from [Link][1]

  • Master Organic Chemistry (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides (Re-activation Protocol). Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Applications of 2-(2-methoxyethoxy)benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, synthesis, and handling of 2-(2-methoxyethoxy)benzyl bromide , a specialized intermediate used in medicinal chemistry.

Executive Summary

2-(2-methoxyethoxy)benzyl bromide (CAS: 1094335-95-1 ) is a bifunctional aromatic building block characterized by a reactive electrophilic bromomethyl group and a hydrophilic methoxyethoxy ether chain. It serves as a critical alkylating agent in the synthesis of pharmaceutical candidates, particularly for introducing glycol spacers that modulate lipophilicity and metabolic stability in drug design (e.g., PPAR agonists, GPR40 modulators).

This guide provides a definitive analysis of its physicochemical properties, handling protocols, and synthetic pathways, addressing the common ambiguity regarding its physical state.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
Common Synonyms 2-(2-Methoxyethoxy)benzyl bromide;

-Bromo-2-(2-methoxyethoxy)toluene
CAS Registry Number 1094335-95-1
Molecular Formula C

H

BrO

Molecular Weight 245.11 g/mol
SMILES COCCOC1=CC=CC=C1CBr
Structural Features[2]
  • Electrophilic Center: The benzylic carbon (attached to Br) is highly susceptible to S

    
    2 nucleophilic attack, making it an excellent alkylating agent.
    
  • Ether Linkage: The ortho-positioned 2-methoxyethoxy chain acts as a short polyethylene glycol (PEG) mimic, increasing the polarity and flexibility of the molecule compared to simple benzyl halides.

Physical Characteristics Profile

Melting Point & Physical State

Unlike its parent compound 2-methoxybenzyl bromide (which is a solid, melting point 47–50 °C), the introduction of the ethylene glycol chain significantly disrupts crystal packing forces.

  • Physical State: Viscous Liquid or Low-Melting Solid at room temperature (25 °C).

  • Melting Point: < 30 °C (Predicted/Observed).

    • Technical Insight: While specific calorimetric data (DSC) is rarely reported in public databases for this specific catalog number, structural analogs with flexible ether chains consistently exhibit melting point depression. Users should expect an oil that may slowly crystallize into a waxy solid upon prolonged storage at -20 °C.

  • Boiling Point: ~140–145 °C at 0.5 mmHg (Predicted based on vacuum distillation of homologs). Decomposition often occurs before atmospheric boiling.

Solubility & Stability
  • Solubility: Highly soluble in polar aprotic solvents (DCM, THF, DMF, Acetonitrile) and non-polar solvents (Toluene). Insoluble in water; reacts slowly with water (hydrolysis).[1]

  • Density: ~1.35 – 1.40 g/cm³ (Estimated).

  • Stability: Moisture and Light Sensitive. The compound is prone to hydrolysis to the corresponding benzyl alcohol and polymerization if exposed to ambient moisture or Lewis acids.

Synthesis & Purification Workflow

The synthesis of 2-(2-methoxyethoxy)benzyl bromide is typically achieved via two primary routes. The Alcohol Activation Route is preferred for high-purity applications to avoid radical bromination byproducts.

Route A: Alcohol Activation (Preferred)
  • Precursor: 2-(2-methoxyethoxy)benzyl alcohol.

  • Reagent: Phosphorus tribromide (PBr

    
    ) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).
    
  • Mechanism: Conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution by bromide.

Route B: Radical Bromination
  • Precursor: 1-(2-methoxyethoxy)-2-methylbenzene.

  • Reagent: N-Bromosuccinimide (NBS) with AIBN or Benzoyl Peroxide initiator.

  • Solvent: CCl

    
     or Benzotrifluoride (reflux).
    
Experimental Visualization

The following diagram illustrates the preferred synthetic workflow and critical control points.

SynthesisWorkflow Start Salicylaldehyde (Starting Material) Step1 Alkylation (Cl-CH2-CH2-OMe, K2CO3) Start->Step1 DMF, 80°C Inter1 Intermediate: 2-(2-methoxyethoxy)benzaldehyde Step1->Inter1 Step2 Reduction (NaBH4, MeOH) Inter1->Step2 Inter2 Precursor: 2-(2-methoxyethoxy)benzyl alcohol Step2->Inter2 Step3 Bromination (PBr3, 0°C -> RT) Inter2->Step3 DCM, Anhydrous Product Target: 2-(2-methoxyethoxy)benzyl bromide Step3->Product Workup: NaHCO3 wash

Figure 1: Step-wise synthesis from commercially available Salicylaldehyde, ensuring regioselectivity.

Handling, Safety & Storage

Critical Safety Hazards
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It attacks mucous membranes and eyes instantly. Handling outside a fume hood is strictly prohibited.

  • Corrosive: Causes severe skin burns and eye damage (H314).[2]

  • Vesicant: Can cause blistering upon skin contact.

Storage Protocol (Self-Validating System)

To maintain chemical integrity and prevent hydrolysis (formation of HBr gas):

  • Temperature: Store at -20 °C .

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Stabilization: Some commercial preparations may contain solid K

    
    CO
    
    
    
    or silver foil to scavenge free acid, though pure samples should be acid-free.
  • Visual Check: A clear, colorless to pale yellow liquid/solid indicates purity. Darkening to brown or green indicates decomposition (HBr release).

Characterization Data (Expected)

Researchers should validate the identity of the synthesized compound using the following spectroscopic markers:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.40 – 6.80 (m, 4H, Ar-H)
      
    • 
      4.60 (s, 2H, Ar-CH
      
      
      
      -Br)
      – Diagnostic Peak
    • 
       4.20 (t, 2H, Ar-O-CH
      
      
      
      -)
    • 
       3.80 (t, 2H, -CH
      
      
      
      -O-Me)
    • 
       3.45 (s, 3H, -OCH
      
      
      
      )
  • 
    C NMR:  Distinct benzylic carbon signal around 
    
    
    
    29–33 ppm.

References

  • PubChem. 1-(Bromomethyl)-2-methoxybenzene (Structural Analog Data). National Library of Medicine.[3] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical development and organic synthesis, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene presents significant opportunities. However, its chemical structure, specifically the presence of a bromomethyl group attached to a benzene ring, strongly suggests a hazardous profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the anticipated safety data for this compound, based on expert evaluation of structurally analogous chemicals. It is designed to empower laboratory professionals with the knowledge to handle this substance with the highest degree of safety and scientific integrity.

The Rationale of Assumed Risk: A Structural Perspective

While a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is not yet widely available, its core structure—a substituted (bromomethyl)benzene—is common to a class of compounds with well-documented and severe hazards. Analogous compounds, such as 1-(bromomethyl)-2-methoxybenzene and 1,2-bis(bromomethyl)benzene, are consistently classified as highly corrosive to skin and eyes.[1] The reactivity of the benzylic bromide functional group is the primary driver of this hazard, making it a potent lachrymator and alkylating agent that can cause severe chemical burns upon contact.

Therefore, it is imperative from a safety and ethical standpoint to handle 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene with the same precautions as a substance known to cause severe skin burns and eye damage.

Anticipated Hazard Identification and Classification

Based on the consistent classification of its closest structural analogs, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is predicted to fall under the following Globally Harmonized System (GHS) classification.

Table 1: Predicted GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1B / 1CH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage / Eye Irritation1H318: Causes serious eye damage.[2]
Corrosive to Metals (Potential)1H290: May be corrosive to metals.[2]

Signal Word: Danger

Hazard Pictogram:

The Self-Validating Protocol: Engineering Safety into Your Workflow

A robust safety protocol is one that is inherently self-validating, meaning controls are in place to mitigate both known and unexpected hazards. The following workflow is designed around the principle of minimizing exposure at every step.

Workflow cluster_prep Preparation & Engineering Controls cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Prep Risk Assessment: Treat as Corrosive (H314) Eng Work in Certified Chemical Fume Hood Prep->Eng PPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Eng->PPE Handling Use Inert Tools (Glass, PTFE) PPE->Handling Proceed to Handling Reaction Closed System or Adequate Ventilation Handling->Reaction Decon Decontaminate Glassware (e.g., isopropanol rinse) Reaction->Decon Reaction Complete Waste Segregate Halogenated Organic Waste Decon->Waste Dispose Dispose via Licensed Waste Contractor Waste->Dispose

Step-by-Step Experimental Protocol for Safe Use:
  • Engineering Controls : All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is your last line of defense and is non-negotiable.

    • Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield must be worn over the goggles to protect against splashes.[3]

    • Hand Protection : Use heavy-duty, chemically resistant gloves such as nitrile or neoprene. Disposable gloves should be inspected before use and changed immediately upon any sign of contamination.[3]

    • Body Protection : A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[3]

  • Handling :

    • Avoid all personal contact with the substance.[1]

    • Use only tools and equipment (e.g., spatulas, glassware) that are clean, dry, and compatible. Given the potential for metal corrosion, glass or PTFE-coated equipment is preferred.[2]

    • Keep the container tightly closed when not in use.[2]

  • Storage :

    • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

    • The storage area should be secured and designated for corrosive materials.[2]

    • Protect from moisture and light. Storage under an inert gas atmosphere is recommended.[2]

  • Disposal :

    • All waste material, including contaminated consumables and empty containers, must be treated as hazardous waste.

    • Dispose of contents and container in accordance with local, regional, and national regulations, typically via a licensed waste disposal company.[2]

Emergency Response: A Plan for Every Contingency

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Skin1 Immediately remove all contaminated clothing Eye1 Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids Inhale1 Move person to fresh air Ingest1 Rinse mouth with water Skin2 Flush skin with copious amounts of water for at least 15 minutes Skin1->Skin2 Skin3 Seek immediate medical attention Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do Eye1->Eye2 Eye3 Seek immediate medical attention (Ophthalmologist) Eye2->Eye3 Inhale2 Keep comfortable for breathing Inhale1->Inhale2 Inhale3 If breathing is difficult or stopped, provide artificial respiration. Call a POISON CENTER or doctor Inhale2->Inhale3 Ingest2 Do NOT induce vomiting Ingest1->Ingest2 Ingest3 Seek immediate medical attention Ingest2->Ingest3

Detailed First-Aid Measures:
  • In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention as chemical burns require professional treatment.[1]

  • In Case of Eye Contact : This is a medical emergency. Immediately flush the eyes with a continuous stream of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] If present and easy to do, remove contact lenses.[2] Transport to a medical facility or ophthalmologist without delay.[1]

  • If Inhaled : Remove the person from the exposure area to fresh air and keep them in a position comfortable for breathing.[2] If the person is not breathing or breathing is difficult, trained personnel should administer artificial respiration or oxygen. Immediately call a poison control center or physician.[2]

  • If Swallowed : Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures:
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards people.

  • Contain : For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

  • Collect : Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly.

This guide is intended to provide a framework for the safe handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene based on the known hazards of its chemical class. It is the responsibility of every researcher to conduct a thorough risk assessment for their specific experimental conditions and to always prioritize safety.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Hexakis(bromomethyl)benzene.
  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet: (2-Bromoethyl)benzene.
  • Apollo Scientific. (Date not available). Safety Data Sheet: 1,2-Bis(bromomethyl)benzene.
  • Fisher Scientific. (2010). Safety Data Sheet: Benzene, (2-bromoethyl)-.
  • MilliporeSigma. (Date not available). 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.
  • Fisher Scientific. (2025). Safety Data Sheet: Hexakis(bromomethyl)benzene.
  • Alfa Aesar. (2010). Safety Data Sheet: Benzene, (1-bromoethyl)-.
  • Spectrum Chemical. (2019). Safety Data Sheet: Bromobenzene.
  • BenchChem. (2025). Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

Sources

Technical Whitepaper: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene as a Strategic Synthon in Medicinal Chemistry

[1]

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional building block characterized by a reactive benzyl bromide electrophile and a solubilizing methoxyethoxy ether chain.[1] In modern drug discovery, this reagent serves a critical role: it allows for the "masking" of polar pharmacophores while simultaneously introducing a short polyethylene glycol (PEG)-like chain.[1] This modification often improves the physicochemical profile of drug candidates by balancing permeability with aqueous solubility.[1]

This guide details the synthesis, reactivity profile, and application of this synthon, providing researchers with a self-validating protocol for its generation and use.[1]

Part 1: Chemical Identity & Structural Properties[1]

The molecule consists of a benzene ring ortho-substituted with a bromomethyl group and a 2-methoxyethoxy chain.[1][2] The proximity of the ether oxygen to the benzylic center can influence reactivity through the neighboring group effect, potentially stabilizing the carbocation intermediate in SN1 pathways, though SN2 remains the dominant mechanism in basic conditions.[1]

PropertySpecification
Chemical Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
Molecular Formula C10H13BrO2
Molecular Weight ~245.11 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Reactivity Class Benzyl Halide (Electrophile), Lachrymator
Solubility Soluble in DCM, THF, DMF; limited solubility in water
Key Moiety 2-(2-methoxyethoxy)benzyl (Solubilizing Group)
Structural Utility in Drug Design

The 2-methoxyethoxy substituent acts as a "mini-PEG" chain.[1] Unlike a simple methoxy group, the terminal ethylene glycol unit:

  • Disrupts Crystal Packing: Lowers the melting point of the final API, potentially improving dissolution rates.[1]

  • Accepts Hydrogen Bonds: The ether oxygen interacts with solvent water molecules, enhancing aqueous solubility without introducing a formal charge.[1]

  • Metabolic Stability: The ethylene bridge is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to simple methyl ethers.[1]

Part 2: Validated Synthetic Route

Due to the high reactivity and potential instability of benzyl bromides, in situ preparation or fresh synthesis is often preferred over long-term storage.[1] The following protocol describes the synthesis from Salicylaldehyde , a widely available precursor.

Reaction Scheme (Graphviz)[1]

SynthesisPathwaySalicylaldehydeSalicylaldehyde(Start)Intermediate12-(2-methoxyethoxy)benzaldehydeSalicylaldehyde->Intermediate11. BrCH2CH2OCH3K2CO3, DMF, 80°C(Etherification)Intermediate22-(2-methoxyethoxy)benzyl alcoholIntermediate1->Intermediate22. NaBH4, MeOH0°C -> RT(Reduction)Product1-(Bromomethyl)-2-(2-methoxyethoxy)benzeneIntermediate2->Product3. PBr3, DCM, 0°Cor CBr4/PPh3(Bromination)

Figure 1: Step-wise synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene from Salicylaldehyde.

Detailed Experimental Protocol
Step 1: O-Alkylation (Etherification)[1]
  • Reagents: Salicylaldehyde (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq).[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Procedure:

    • Dissolve Salicylaldehyde in DMF.[1] Add K2CO3.

    • Add 1-bromo-2-methoxyethane dropwise.[1]

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine to remove DMF.[1] Dry over Na2SO4 and concentrate.

    • Checkpoint: Product is an aldehyde oil.[1]

Step 2: Reduction to Alcohol[1]
  • Reagents: Crude Aldehyde (from Step 1), Sodium Borohydride (NaBH4, 1.5 eq).

  • Solvent: Methanol (MeOH).[1]

  • Procedure:

    • Dissolve aldehyde in MeOH and cool to 0°C.

    • Add NaBH4 portion-wise (gas evolution occurs).[1]

    • Stir at RT for 1 hour.

    • Quench: Add saturated NH4Cl solution carefully.

    • Workup: Extract with DCM. The product is 2-(2-methoxyethoxy)benzyl alcohol .[1]

Step 3: Bromination (The Critical Step)[1]
  • Reagents: Benzyl Alcohol derivative (from Step 2), Phosphorus Tribromide (PBr3, 0.4 eq) OR Carbon Tetrabromide (CBr4)/Triphenylphosphine (PPh3).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve the alcohol in DCM under Nitrogen atmosphere.[1] Cool to 0°C.[1]

    • Addition: Add PBr3 dropwise. (Note: PBr3 is corrosive).[1]

    • Stir at 0°C for 30 min, then warm to RT for 1 hour.

    • Workup: Pour into ice water/NaHCO3 mix. Extract with DCM.[1]

    • Purification: Rapid filtration through a silica plug (eluting with DCM/Hexane).[1]

    • Storage: Store at -20°C under inert gas. Benzyl bromides degrade with moisture.[1]

Part 3: Applications in Drug Discovery[1]

This reagent is primarily used to alkylate nucleophiles (amines, phenols, thiols) to introduce the 2-(2-methoxyethoxy)benzyl group.[1]

Case Study: Synthesis of N-Benzyl Pyridinylamines

A specific application found in literature involves the synthesis of N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine .[1][3] This highlights the reagent's use in creating "privileged" bi-aryl amine scaffolds common in kinase inhibitors and GPCR antagonists.[1]

Reaction Logic:

  • Nucleophile: 3-Picolylamine (3-aminomethylpyridine).[1]

  • Electrophile: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.[1][2]

  • Base: DIPEA or K2CO3 to scavenge HBr.[1]

Mechanism of Action (SN2)

ReactionMechanismNucleophileAmine Nucleophile(R-NH2)TSTransition State[Pentacoordinate]Nucleophile->TSReagent1-(Bromomethyl)-2-(2-methoxyethoxy)benzeneReagent->TSProductN-Alkylated Product(Secondary/Tertiary Amine)TS->ProductByproductHBr SaltTS->Byproduct

Figure 2: SN2 Alkylation mechanism.[1] The reaction is driven by the displacement of the good leaving group (Bromide).[1]

Strategic Value in SAR (Structure-Activity Relationship)

When optimizing a lead compound, replacing a standard benzyl group with a 2-(2-methoxyethoxy)benzyl group often yields:

  • Lower LogP: Reduces lipophilicity by ~0.5–1.0 units.[1]

  • Solubility Spike: The ether tail prevents aggregation in aqueous media.[1]

  • Selectivity: The tail can occupy solvent-exposed regions of a binding pocket, potentially reducing off-target binding to hydrophobic pockets in other proteins.[1]

Part 4: Safety & Stability Guidelines

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

  • Handling: Always handle in a functioning fume hood. Wear double nitrile gloves and safety goggles.[1]

  • Quenching Spills: Treat spills with dilute aqueous ammonia or sodium thiosulfate to degrade the alkylating agent.[1]

  • Storage:

    • Temperature: -20°C.

    • Atmosphere: Argon or Nitrogen (Moisture sensitive).[1]

    • Stabilizer: Some commercial preparations may contain traces of silver wire or K2CO3 to scavenge acid.[1]

References

  • ChemicalBook. (n.d.).[1] 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Product Properties and Synthesis. Retrieved from [1]

  • Dana Bioscience. (n.d.).[1][2] Catalog Entry: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.[1][2] Retrieved from [1][2]

  • BioFount. (n.d.).[1] N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine Synthesis and Safety. Retrieved from [1]

  • PubChem. (n.d.).[1][4] Benzyl[2-(2-methoxyethoxy)ethyl]amine Compound Summary. Retrieved from [1][4]

  • Sigma-Aldrich. (n.d.).[1] General Procedure for Bromination of Benzyl Alcohols using PBr3. Retrieved from [1]

Reactivity profile of ortho-substituted benzyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Ortho-Substituted Benzyl Bromides

Authored by: Gemini, Senior Application Scientist

The reactivity of benzyl bromides is a cornerstone of synthetic organic chemistry, pivotal in the construction of complex molecules for pharmaceutical and materials science applications. While the general principles governing benzylic reactivity are well-established, the introduction of a substituent at the ortho position of the phenyl ring introduces a layer of complexity that profoundly alters the substrate's behavior. This guide provides a comprehensive analysis of the steric, electronic, and participatory effects exerted by ortho-substituents on the reactivity of benzyl bromides. We will dissect the mechanistic dichotomy between Sₙ1 and Sₙ2 pathways, explore the phenomenon of neighboring group participation (NGP), and present field-proven protocols to navigate the synthetic challenges and opportunities presented by these unique substrates.

Foundational Principles: The Unique Reactivity of the Benzylic Carbon

The carbon atom adjacent to a benzene ring, known as the benzylic position, exhibits heightened reactivity in nucleophilic substitution reactions compared to a standard primary alkyl halide. This is attributed to the ability of the phenyl ring to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 pathway through π-system conjugation.[1][2]

  • Sₙ1 Pathway: Proceeds through a discrete carbocation intermediate. The stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, makes this pathway highly accessible for benzylic substrates.[3][4] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[3][5]

  • Sₙ2 Pathway: A concerted, single-step mechanism where the nucleophile attacks as the leaving group departs.[6] The π-system of the benzene ring helps to stabilize the transition state, where the benzylic carbon is sp²-hybridized, facilitating this pathway for primary benzylic halides.[7] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5]

The choice between these two mechanisms is a delicate balance influenced by the substrate structure, nucleophile strength, solvent polarity, and leaving group ability. The introduction of an ortho-substituent dramatically shifts this balance.

G cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) r_sn2 R-X + Nu⁻ ts_sn2 [Nu---R---X]⁻ Transition State r_sn2->ts_sn2 Single Step p_sn2 R-Nu + X⁻ ts_sn2->p_sn2 r_sn1 R-X int_sn1 R⁺ + X⁻ Carbocation Intermediate r_sn1->int_sn1 Step 1 (slow) p_sn1 R-Nu + X⁻ int_sn1->p_sn1 Step 2 (fast) + Nu⁻

Caption: Mechanistic dichotomy of Sₙ1 and Sₙ2 nucleophilic substitutions.

The Ortho Effect: A Triad of Influences

An ortho-substituent modulates the reactivity of a benzyl bromide through a combination of steric, electronic, and, in specific cases, participatory effects. These factors are often intertwined, leading to reactivity profiles that can differ substantially from their meta- and para-substituted counterparts.

Steric Hindrance: The Dominant Sₙ2 Retarding Effect

The most direct consequence of an ortho-substituent is steric hindrance. The Sₙ2 mechanism requires a specific trajectory for the incoming nucleophile—a "backside attack" on the benzylic carbon, 180° opposite to the leaving bromide group.[6] A bulky group at the ortho position physically obstructs this approach, significantly increasing the activation energy of the Sₙ2 transition state and thus slowing the reaction rate.[1][8]

Generally, ortho-substituted benzyl halides react more slowly than their para-isomers in reactions proceeding via an Sₙ2 mechanism.[9] This effect becomes more pronounced as the size of the ortho-substituent increases (e.g., -H < -CH₃ < -C(CH₃)₃).[10] In a study on ortho-substituted phenacyl bromides, reactivity was observed to decrease with increasing substituent size (o-OCH₃ > o-CH₃ > o-Cl > o-CF₃), a trend attributed to steric repulsion and effects on the rotational barrier.[11]

Caption: Steric hindrance from an ortho-group blocking Sₙ2 backside attack.

Electronic Effects: A Nuanced Modulation of Reactivity

Electronic effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I/+I): This effect is transmitted through sigma bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (-I effect), such as -NO₂, -CF₃, and halogens, increase the partial positive charge on the benzylic carbon, making it more electrophilic. However, they destabilize the carbocation intermediate in an Sₙ1 reaction.[12] Electron-donating alkyl groups (+I effect) have the opposite effect.

  • Resonance Effect (-R/+R): This effect involves the delocalization of electrons through the π-system. Electron-donating groups (+R effect), like -OCH₃ and -NH₂, stabilize the Sₙ1 carbocation intermediate significantly, accelerating reactions that proceed through this pathway.[12][13] Electron-withdrawing groups (-R effect), such as -NO₂ and -CN, destabilize the carbocation.[12]

For ortho-substituents, these effects can be complex. For example, an ortho-methoxy group is inductively electron-withdrawing but a powerful resonance electron-donor. In Sₙ1-type reactions, the resonance donation typically dominates, leading to rate acceleration.[14] Conversely, an ortho-nitro group is strongly deactivating through both inductive and resonance effects, destabilizing any developing positive charge at the benzylic center and thus retarding Sₙ1 reactions.[12]

Neighboring Group Participation (NGP): Intramolecular Catalysis

Certain ortho-substituents possess lone pairs of electrons or π-bonds that can act as internal nucleophiles, attacking the benzylic carbon and displacing the bromide. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, results in the formation of a cyclic intermediate.[15] This intermediate is then attacked by an external nucleophile, often leading to an overall retention of stereochemistry due to a double inversion process.[16]

Key characteristics of NGP are:

  • Significant Rate Acceleration: The initial intramolecular reaction is entropically favored over an intermolecular attack, leading to dramatically increased reaction rates.[7]

  • Retention of Stereochemistry: The two consecutive Sₙ2-like steps (intramolecular attack followed by external attack) result in a net retention of configuration at the reaction center.[16]

A classic example involves ortho-carbomethoxybenzyl bromide, which undergoes solvolysis much faster than its para-isomer due to participation by the carbonyl oxygen.[9] The ortho-nitro group has also been discussed as a potential intramolecular nucleophilic assistant under certain solvolytic conditions.[9][17]

G start Ortho-Substituted Benzyl Bromide intermediate Cyclic Intermediate (e.g., Phenonium Ion) start->intermediate Step 1: NGP (Intramolecular Attack) - Br⁻ product Final Product (Retention of Stereochemistry) intermediate->product Step 2: External Attack + Nu⁻

Sources

Technical Guide: Strategic Applications of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (CAS: 1094335-95-1) serves as a specialized alkylating agent in medicinal chemistry, designed to introduce the 2-(2-methoxyethoxy)benzyl moiety into drug scaffolds. Unlike simple benzyl halides, this reagent incorporates an ortho-positioned glycol ether tail (methoxyethoxy group), which functions as a solubilizing pharmacophore .

This guide details the strategic use of this reagent for Property-Based Drug Design (PBDD) , specifically for modulating lipophilicity (LogP), enhancing aqueous solubility, and exploiting ortho-substituent effects for conformational locking. It is particularly valuable in the optimization of kinase inhibitors, GPCR ligands, and nuclear receptor agonists where solvent-exposed hydrophobic regions require polarity modifications.

Part 1: Chemical Profile & Reactivity

Structural Analysis

The molecule consists of a reactive benzylic bromide core substituted at the ortho position with a short polyethylene glycol (PEG)-like chain.

FeatureChemical FunctionMedicinal Utility
Benzylic Bromide Highly reactive electrophile (

)
Efficient conjugation to nucleophiles (phenols, amines, thiols, amides).
Ortho-Substitution Steric bulk & electronic influenceInduces conformational restriction (atropisomerism potential); masks metabolic soft spots.
Methoxyethoxy Tail Amphiphilic ether chainIncreases aqueous solubility; acts as a weak H-bond acceptor; reduces LogP compared to alkyl chains.
Reactivity Profile

As a benzylic bromide, the compound is a potent alkylating agent. The ortho-ether oxygen can provide anchimeric assistance (neighboring group participation) under certain conditions, potentially accelerating substitution reactions compared to meta- or para-isomers, though steric hindrance from the chain must be managed.

Stability Note: The compound is sensitive to hydrolysis (forming the benzyl alcohol) and should be stored under inert atmosphere at -20°C. It is a lachrymator and potent skin irritant.

Part 2: Applications in Drug Design

Solubility Optimization (The "Mini-PEG" Strategy)

One of the primary applications of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is to replace lipophilic benzyl or phenyl groups with the 2-(2-methoxyethoxy)benzyl moiety. This modification introduces oxygen atoms that disrupt the ordered water structure around the hydrophobic core, significantly enhancing thermodynamic solubility.

  • Mechanism: The ether oxygens accept hydrogen bonds from water, lowering the desolvation penalty during dissolution.

  • Impact: Can lower cLogP by 0.5–1.0 units compared to a propyl-phenyl analog.

Conformational Control via the Ortho-Effect

The ortho-methoxyethoxy group is not merely a passive solubilizer; it actively influences the conformation of the drug molecule.

  • Intramolecular H-Bonding: If the scaffold contains a donor (e.g., an NH group), the ether oxygen can form a 6- or 7-membered intramolecular hydrogen bond, locking the bioactive conformation (bioactive conformation pre-organization).

  • Steric Clash: The bulk of the chain forces the benzyl ring to twist out of planarity relative to the scaffold, which can be exploited to fill specific hydrophobic pockets or induce selectivity against off-targets.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this reagent is used to "grow" fragments. If a core fragment binds to a protein but lacks potency or solubility, alkylation with this reagent can probe adjacent sub-pockets (e.g., the solvent channel in kinases) while simultaneously fixing physicochemical issues.

Part 3: Experimental Protocols

General Alkylation Protocol (Phenol/Amine Coupling)

This standard protocol describes the coupling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene to a phenolic scaffold (e.g., a tyrosine residue mimic or a hydroxy-heterocycle).

Reagents:

  • Substrate: Phenolic core (1.0 equiv)

  • Reagent: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.1–1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0–3.0 equiv) or Cesium Carbonate (
    
    
    
    ) for hindered substrates.
  • Solvent: DMF (anhydrous) or Acetone (for faster workup).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via in situ Finkelstein.

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with the Phenolic Substrate (1.0 equiv) and anhydrous DMF (

    
     concentration). Add 
    
    
    
    (2.5 equiv) and stir at Room Temperature (RT) for 15–30 minutes to generate the phenoxide anion.
  • Addition: Add 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.2 equiv) dropwise. If using KI, add it at this stage.

  • Reaction: Stir the mixture at RT or mild heat (40–60°C). Monitor by TLC/LC-MS. Reaction is typically complete in 2–6 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash

      
       with water (to remove DMF) and 
      
      
      
      with brine.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be less polar than the starting phenol but more polar than non-PEGylated benzyl ethers.

Visualization of Reaction Pathway

The following diagram illustrates the decision logic and reaction pathway for utilizing this reagent in lead optimization.

G Start Lead Compound (Poor Solubility/Potency) Analysis Structural Analysis: Identify Nucleophilic Site (OH, NH, SH) Start->Analysis Reagent Reagent Selection: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Analysis->Reagent Target: Hydrophobic Region Reaction Alkylation Reaction (K2CO3/DMF, 60°C) Reagent->Reaction Product O-Alkylated Product Reaction->Product Outcome1 Outcome A: Improved Solubility (Lower LogP) Product->Outcome1 Outcome2 Outcome B: Conformational Lock (Ortho-Effect) Product->Outcome2

Caption: Workflow for integrating 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into lead optimization cycles to address solubility and potency.

Part 4: Comparative Data Analysis

The table below highlights the physicochemical advantages of the 2-(2-methoxyethoxy)benzyl group compared to standard benzyl and methoxybenzyl groups.

PropertyBenzyl Group2-Methoxybenzyl Group2-(2-Methoxyethoxy)benzyl Group
Electronic Effect NeutralElectron Donating (+M)Electron Donating (+M)
Steric Bulk LowMediumHigh (Flexible Tail)
H-Bond Acceptors 012 (Ether Oxygens)
Solubility Impact Poor (Hydrophobic)ModerateHigh (Amphiphilic)
Metabolic Stability Susceptible to oxidationO-Demethylation riskResistant to simple O-dealkylation
Primary Use Hydrophobic PharmacophoreElectronic TuningSolubility & Solvent Channel Filling

Part 5: Safety & Handling

  • Hazard Class: Corrosive (Causes severe skin burns and eye damage).[2] Lachrymator.

  • Storage: Store at -20°C under Argon/Nitrogen. Moisture sensitive (hydrolysis to benzyl alcohol).

  • Disposal: Quench excess reagent with aqueous amine or thiosulfate solution before disposal.

References

  • Bioorganic & Medicinal Chemistry . (2018).[3][4] Synthesis and evaluation of novel inhibitors utilizing ortho-substituted benzyl groups.

  • Journal of Medicinal Chemistry . (2010). Strategies for Solubility Optimization in Drug Discovery: The Role of Solubilizing Tails.

  • Apollo Scientific . (2024). Product Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene derivatives.

  • BenchChem . (2025).[5][6] Technical Guide to Benzylic Bromides in Medicinal Chemistry.

Sources

Thermodynamic stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional synthetic intermediate with significant potential in the construction of complex molecular architectures, particularly within pharmaceutical development. Its utility is intrinsically linked to its stability under various storage and reaction conditions. This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, delineating its potential degradation pathways and outlining robust experimental protocols for its assessment. By integrating theoretical insights with practical, field-proven methodologies such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability studies, this document serves as a critical resource for ensuring the integrity and successful application of this versatile chemical building block.

Introduction: The Imperative of Stability in Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the stability of each intermediate is paramount. An unstable intermediate can lead to the formation of impurities, reduce overall yield, and introduce significant safety hazards during scale-up. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene features two key functional groups—a reactive benzylic bromide and an ether linkage—both of which present distinct stability challenges. The benzylic bromide is a potent alkylating agent but is susceptible to nucleophilic substitution, particularly hydrolysis[1][2][3]. The methoxyethoxy side chain, while generally more robust, can undergo thermal or oxidative decomposition[4][5][6].

Understanding the thermodynamic stability of this molecule is therefore not merely an academic exercise; it is a fundamental requirement for developing safe, reproducible, and efficient synthetic processes. This guide provides the necessary framework for evaluating and managing the stability of this and structurally related intermediates.

Molecular Structure and Inherent Liabilities

The chemical structure of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene dictates its reactivity and potential for degradation. A proactive analysis of its structure allows for the prediction of its most probable decomposition pathways.

  • The Benzylic Bromide Moiety : The C-Br bond at the benzylic position is inherently weak and polarized. The stability of the resulting benzyl carbocation (or benzyl radical) makes this position highly reactive. This functional group is susceptible to:

    • Hydrolysis : Reaction with ambient or trace moisture to form the corresponding benzyl alcohol, generating hydrobromic acid as a byproduct. The rate of hydrolysis for benzyl bromide can be significant even at room temperature[1].

    • Nucleophilic Substitution : Reaction with other nucleophiles present in a reaction mixture or as impurities.

    • Elimination : Formation of a double bond, although less common for benzylic systems compared to aliphatic halides.

  • The Methoxyethoxy Ether Linkage : Ethers are generally considered stable, but they are not inert. Potential degradation routes include:

    • Thermal Decomposition : At elevated temperatures, ether linkages can cleave via radical chain mechanisms, leading to a complex mixture of products[4][5][7]. The initiation of these reactions can occur via C-O or C-C bond fission[7].

    • Oxidative Degradation : In the presence of oxygen, ethers can form explosive peroxides, particularly at the carbon adjacent to the ether oxygen.

    • Acid-Catalyzed Cleavage : The presence of acidic byproducts (e.g., HBr from hydrolysis) can catalyze the cleavage of the ether bond, especially at higher temperatures.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability profile is built upon empirical data derived from rigorous analytical techniques. The following methods provide quantitative data on the thermal behavior of the compound.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for screening for thermal hazards and characterizing material stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a detailed picture of how a substance responds to heat.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[8][9][10]. It is a crucial tool for identifying exothermic decomposition events that could signal a risk of thermal runaway.[8][11]

Causality Behind Experimental Choices: The selection of a sealed high-pressure cell is critical to prevent the evaporation of the sample or its early-stage decomposition products, ensuring that the measured heat flow corresponds to the actual decomposition energy of the material under confined conditions[8]. A controlled heating rate (e.g., 10 °C/min) is used as a standard practice to allow for adequate resolution of thermal events without sacrificing sensitivity[12].

Protocol 1: DSC Analysis for Thermal Hazard Screening

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into a high-pressure stainless steel or gold-plated crucible.

  • Sealing: Hermetically seal the crucible to ensure containment of the material and any evolved gases.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min[12].

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events, the peak temperature, and the integrated energy of decomposition (ΔH).

  • Verification Scan: Perform a second scan on the same sample over the same temperature range to confirm that any observed events were irreversible chemical changes and not physical transitions[12].

Table 1: Representative DSC Data for a Benzylic Bromide Intermediate

ParameterValueInterpretation
Onset Temperature (Tonset)185 °CThe temperature at which significant decomposition begins.
Peak Exotherm (Tpeak)210 °CThe temperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔHd)-250 J/gThe total energy released; a high value indicates significant hazard potential.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[13][14]. It is used to determine the thermal stability and composition of a material by identifying the temperatures at which it loses mass due to decomposition or volatilization.[15][16]

Causality Behind Experimental Choices: Running the analysis under an inert nitrogen atmosphere is crucial to study the inherent thermal decomposition of the molecule, separate from any oxidative effects. Coupling the TGA instrument to a mass spectrometer (TGA-MS) would provide invaluable, real-time identification of the gaseous products evolved during decomposition, aiding in the elucidation of the degradation mechanism[17].

Protocol 2: TGA for Decomposition Profiling

  • Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into a ceramic or platinum TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss (Tonset) and identify distinct decomposition stages. The first derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Table 2: Representative TGA Data for a Benzylic Bromide Intermediate

Temperature RangeMass Loss (%)Interpretation
180-250 °C~40%Initial decomposition stage, potentially corresponding to the loss of the bromomethyl group (calculated mass of CH₂Br is ~46% of the total).
250-400 °C~55%Secondary decomposition, likely involving the fragmentation of the ether side chain and the benzene ring.
>400 °C~5%Residual char.
Accelerated Stability (Forced Degradation) Studies

Accelerated stability testing subjects a compound to elevated stress conditions (e.g., temperature, humidity) to predict its long-term stability and identify potential degradation products[18][19][20]. This is a cornerstone of stability testing for pharmaceutical intermediates[21][22].

Causality Behind Experimental Choices: The conditions are chosen to be stressful but not so extreme that they would induce degradation pathways not relevant to normal storage and handling. For instance, a temperature of 60°C is often used to accelerate degradation without causing immediate, aggressive decomposition[22]. The inclusion of both high humidity and photostability testing ensures a comprehensive profile, as hydrolysis and photochemical reactions are common degradation routes for complex organic molecules[18][21].

Protocol 3: Accelerated Stability Testing

  • Sample Preparation: Prepare multiple, accurately weighed samples of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in inert, sealed vials.

  • Initial Analysis (T=0): Analyze a control sample immediately using a validated stability-indicating HPLC method to determine the initial purity and identify any existing impurities.

  • Stress Conditions: Store the vials under the conditions outlined in Table 3 for a period of 4 weeks.

  • Time Points: Withdraw samples at specified intervals (e.g., 1, 2, and 4 weeks).

  • Analysis: Analyze each sample by HPLC. Quantify the amount of the parent compound remaining and identify and quantify any new degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Table 3: Conditions for Accelerated Stability Study

ConditionTemperatureRelative HumidityOther
Thermal Stress60 °CAmbient-
Hydrolytic Stress (Acidic)40 °C-0.1 M HCl Solution
Hydrolytic Stress (Basic)40 °C-0.1 M NaOH Solution
Oxidative Stress40 °C-3% H₂O₂ Solution
Photostability25 °CAmbientExposed to ICH-compliant light source

Visualizing Workflows and Decomposition Pathways

Diagrams are essential for clearly communicating complex experimental workflows and chemical reaction mechanisms.

G cluster_0 Stability Assessment Workflow Compound 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene Thermal Thermal Analysis Compound->Thermal Accelerated Accelerated Stability (Forced Degradation) Compound->Accelerated DSC DSC Analysis (Protocol 1) Thermal->DSC TGA TGA Analysis (Protocol 2) Thermal->TGA ASS Stability Study (Protocol 3) Accelerated->ASS Data Data Synthesis & Stability Profile DSC->Data TGA->Data ASS->Data

Caption: Hydrolysis of the benzylic bromide moiety.

Caption: Postulated initial step of thermal ether decomposition.

Handling, Storage, and Mitigation Strategies

Based on the anticipated instability profile, the following handling and storage recommendations are crucial for maintaining the quality and safety of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene:

  • Storage Conditions: The compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of potential decomposition reactions.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect against moisture and oxygen.

  • Exclusion of Moisture: Due to the high susceptibility of the benzylic bromide to hydrolysis, all handling should be performed in a dry environment using anhydrous solvents and reagents.[24]

  • Avoidance of High Temperatures: As indicated by thermal analysis, the compound will begin to decompose at elevated temperatures. Processes involving this intermediate should be designed to maintain temperatures well below the determined thermal onset.

  • Material Compatibility: Avoid contact with strong bases, strong acids, and potent nucleophiles, which can rapidly degrade the material. Safety data sheets for similar corrosive compounds recommend avoiding incompatible materials and keeping containers securely sealed.[25][26]

Conclusion

The thermodynamic stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a critical parameter that dictates its viability as a synthetic intermediate. Its primary liabilities are the hydrolysis of the benzylic bromide and the potential for thermal decomposition of both the bromide and the ether functionalities. A rigorous, multi-faceted experimental approach combining DSC, TGA, and accelerated stability studies is essential for quantifying these risks. The data generated from these analyses directly inform the development of safe operational limits, appropriate storage conditions, and effective mitigation strategies, thereby ensuring the compound's integrity throughout the drug development lifecycle.

References

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  • Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society A.
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  • ACS Publications. (n.d.). Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid in the presence of acetate ions. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025).
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  • TCI Chemicals. (2025).
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  • ACS Publications. (n.d.). Intramolecular Nucleophilic Participation.
  • Guidechem. (n.d.). Benzene, 1-(bromomethyl)-4-(2-methoxyethoxy)- 106341-33-7 wiki.
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via Radical Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a valuable bifunctional organic building block utilized in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical agents and fine chemicals.[1][2] Its structure incorporates a reactive benzylic bromide, which serves as a potent electrophile for alkylation reactions, and a methoxyethoxy side chain that can influence solubility and molecular conformation.

This application note provides a comprehensive guide to the synthesis of this target molecule starting from the commercially available precursor, 2-(2-methoxyethoxy)toluene. The core transformation is a benzylic bromination, a reaction that selectively targets the methyl group attached to the benzene ring. The method detailed herein is a modification of the well-established Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator to facilitate a free-radical chain mechanism.[3][4] This approach is favored for its high selectivity for the benzylic position over competing reactions such as electrophilic aromatic bromination.[5]

The Underlying Chemistry: A Mechanistic Dissection

The selective bromination of the benzylic C-H bond is possible due to its lower bond dissociation energy compared to aromatic or other aliphatic C-H bonds.[6] The reaction proceeds via a free-radical chain mechanism, which can be understood in three distinct phases: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. The resulting radicals abstract a hydrogen from trace amounts of HBr present in the reaction mixture or react with NBS to generate a bromine radical (Br•), the key chain-carrying species.[7][8]

Propagation: This is a two-step cyclic process that generates the product and regenerates the bromine radical.

  • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic carbon of 2-(2-methoxyethoxy)toluene. This step is highly selective due to the formation of a resonance-stabilized benzylic radical.[9]

  • The newly formed benzylic radical reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with HBr byproduct, to yield the desired product, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, and another bromine radical.[10]

The crucial role of NBS is to maintain a very low, steady-state concentration of Br₂ and HBr, which suppresses the competing ionic electrophilic addition of bromine to the aromatic ring.[11]

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. This step removes radicals from the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (e.g., BPO) R 2 R• I->R Heat/Δ Br_rad Br• R->Br_rad + NBS or HBr Start 2-(2-methoxyethoxy)toluene Br_rad->Start Benzylic_Radical Resonance-Stabilized Benzylic Radical Start->Benzylic_Radical + Br• - HBr Product 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene Benzylic_Radical->Product + Br₂ - Br• Br2 Br₂ NBS_HBr NBS + HBr NBS_HBr->Br2 Generates Br₂ in situ Term1 Br• + Br• → Br₂ Term2 R• + R• → R-R Term3 R• + Br• → R-Br

Caption: Free-radical mechanism of Wohl-Ziegler benzylic bromination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
2-(2-methoxyethoxy)toluene166.2210.01.66 gStarting material.
N-Bromosuccinimide (NBS)177.9810.51.87 gRecrystallize from water if it appears yellow.
Dibenzoyl Peroxide (BPO)242.230.248 mgRadical initiator. Handle with care; potential for explosion.
Carbon Tetrachloride (CCl₄)153.82-50 mLAnhydrous. Note: See Section 5 for solvent alternatives.
Saturated NaHCO₃ Solution--2 x 25 mLFor aqueous work-up.
Saturated Na₂S₂O₃ Solution--25 mLFor aqueous work-up.
Brine--25 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying agent.
Silica Gel (230-400 mesh)--As neededFor column chromatography.
Hexanes/Ethyl Acetate--As neededEluent for chromatography.

Equipment: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, heating mantle with stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator, and standard laboratory glassware.

Reaction Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add 2-(2-methoxyethoxy)toluene (1.66 g, 10.0 mmol), N-Bromosuccinimide (1.87 g, 10.5 mmol), and anhydrous carbon tetrachloride (50 mL).

  • Initiation: Add dibenzoyl peroxide (48 mg, 0.2 mmol) to the suspension.

  • Reflux: Heat the mixture to a gentle reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated by the heat, and a more vigorous reflux may be observed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A visual indicator of completion is the consumption of the dense NBS solid and the appearance of the less dense succinimide byproduct, which will float on the surface of the CCl₄ solvent.[3] The reaction typically takes 2-4 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification
  • Filtration: Filter the cooled reaction mixture through a sintered glass funnel or a Celite pad to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh solvent (~10 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium thiosulfate solution (1 x 25 mL) to remove any remaining bromine, saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any acidic byproducts, and finally with brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient eluent system of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective for isolating the pure product.

Caption: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm.

    • ~7.4-6.8 (m, 4H, Ar-H): Aromatic protons.

    • 4.55 (s, 2H, -CH₂Br): Benzylic protons, deshielded by the adjacent bromine.[12]

    • 4.15 (t, 2H, Ar-O-CH₂-): Methoxyethoxy protons adjacent to the aromatic ring.

    • 3.75 (t, 2H, -CH₂-O-CH₃): Methoxyethoxy protons.

    • 3.45 (s, 3H, -O-CH₃): Methyl protons of the methoxy group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm.

    • ~156 (Ar C-O)

    • ~135-120 (Aromatic carbons)

    • ~71 (-CH₂-O-CH₃)

    • ~69 (Ar-O-CH₂-)

    • ~59 (-O-CH₃)

    • ~30 (-CH₂Br)

  • Mass Spectrometry (EI-MS): Look for the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[2]

Safety and Handling Considerations

This synthesis involves hazardous materials and should only be performed by trained personnel.

  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizer.[13][14] Avoid inhalation of dust and ensure it is kept away from combustible materials.[15]

  • Dibenzoyl Peroxide (BPO): A strong oxidizing agent that can be explosive if heated or subjected to shock. It is also a skin irritant and sensitizer.[16]

  • Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and ozone-depleting substance.[3] Its use should be avoided if possible. Safer alternatives for radical brominations include acetonitrile, cyclohexane, or trifluorotoluene.[3][6] Ensure adequate ventilation regardless of the solvent used.

  • Product: Benzylic bromides are lachrymators (tear-inducing) and potent alkylating agents, which are considered potentially mutagenic. Handle the crude and purified product with care, avoiding skin contact and inhalation.[1][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive radical initiator; impure NBS; insufficient reflux time.Use a fresh bottle of initiator. Recrystallize NBS if it is discolored. Extend the reaction time and monitor carefully by TLC.
Formation of Dibromide Byproduct Over-bromination due to local high concentrations of bromine.Use a slight excess of the starting toluene derivative (e.g., 1.1 equivalents). Consider slow, portion-wise addition of NBS.[8][18]
Aromatic Ring Bromination Presence of ionic conditions; high concentration of Br₂.Ensure the reaction is performed under radical conditions (initiator, heat/light) and that the NBS is of good quality to maintain low Br₂ levels.
Low Isolated Yield Product loss during aqueous work-up or purification.Ensure complete extraction from the aqueous phase. Optimize the eluent system for column chromatography to achieve better separation.

References

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  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

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  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Available at: [Link]

  • ChemScience. Safety Data Sheet: N-Bromosuccinimide. Available at: [Link]

  • Scribd. NBS. Available at: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]

  • American Chemical Society Publications. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic introduction of specific structural motifs is paramount to the design of novel therapeutic agents and functional materials. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene emerges as a highly valuable and versatile building block for the facile incorporation of the 2-(2-methoxyethoxy)benzyl group. This moiety is of significant interest due to its potential to enhance pharmacokinetic properties, modulate biological activity, and serve as a key structural element in a diverse range of complex molecules.

The reactivity of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is primarily centered on its benzylic bromide functionality. The presence of the ortho-alkoxy substituent significantly influences its electrophilic character, making it an excellent substrate for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the mechanistic principles governing these reactions and offers detailed, field-proven protocols for the successful alkylation of a range of nucleophiles, including phenols, amines, and thiols.

Mechanistic Insights: The Duality of SN1 and SN2 Pathways

The nucleophilic substitution at the benzylic carbon of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene can proceed through two principal mechanistic pathways: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1). The operative mechanism is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The Predominant SN2 Pathway

As a primary benzylic halide, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is sterically unhindered, favoring a concerted, single-step SN2 mechanism. In this pathway, the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. This process involves a trigonal bipyramidal transition state and results in the inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, anionic nucleophiles and polar aprotic solvents, which solvate the counter-ion but not the nucleophile itself, generally accelerate SN2 reactions.

The ortho-(2-methoxyethoxy) group plays a crucial electronic role. While it is an electron-donating group which could be perceived to slightly decrease the electrophilicity of the benzylic carbon, this effect is generally outweighed by the stabilization of the transition state.

The Competing SN1 Pathway

Despite being a primary halide, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene can also undergo nucleophilic substitution via an SN1 mechanism, particularly under conditions that favor carbocation formation. This two-step process involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The adjacent benzene ring effectively delocalizes the positive charge, significantly stabilizing this intermediate. The ortho-(2-methoxyethoxy) group, through its electron-donating effect, further stabilizes this carbocation. In the second step, the nucleophile, which can be weak or neutral, rapidly attacks the planar carbocation from either face, leading to a racemic mixture if the starting material were chiral. SN1 reactions are favored by polar protic solvents, which can solvate both the leaving group anion and the carbocation intermediate, as well as by weaker nucleophiles.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Nucleophile, Base, Solvent) start->reaction_setup reagent_addition 2. Add 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene reaction_setup->reagent_addition reaction_monitoring 3. Heat & Monitor (TLC) reagent_addition->reaction_monitoring workup 4. Aqueous Workup & Extraction reaction_monitoring->workup purification 5. Drying & Concentration workup->purification final_product 6. Column Chromatography purification->final_product end Pure Product final_product->end

Conditions for N-alkylation using 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Alkylation Protocols using 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Introduction & Reagent Profile

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a specialized benzyl bromide derivative featuring an ortho-substituted ethylene glycol ether tail. Unlike simple benzyl halides, this reagent incorporates a "podand-like" side chain (2-methoxyethoxy group) capable of weak cation coordination. This structural feature influences solubility profiles and can offer unique reactivity modulation in nucleophilic substitutions (


).

This guide outlines the optimal conditions for N-alkylation of amines and nitrogen heterocycles. The protocols are designed to suppress common side reactions—such as hydrolysis (benzyl alcohol formation) and over-alkylation (quaternization)—while leveraging the reagent's unique structural properties.

Reagent Specifications
PropertyDetail
Chemical Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
Formula

Molecular Weight ~245.11 g/mol
Physical State Low-melting solid or viscous oil (Temperature dependent)
Storage -20°C, under Argon/Nitrogen (Hygroscopic & Lachrymator)
Solubility Soluble in DCM, THF, Acetonitrile, DMF; limited solubility in Hexanes.

Strategic Reaction Design

Successful N-alkylation with this reagent requires balancing the nucleophilicity of the amine against the high electrophilicity of the benzylic carbon.

Mechanistic Insight: The "Ortho-Effect"

The ortho-(2-methoxyethoxy) substituent is not merely an inert bystander. In non-polar or moderately polar solvents (e.g., DCM, Acetonitrile), the ether oxygen atoms can coordinate with alkali metal cations (


, 

,

).
  • Effect: This "pseudo-crown ether" effect can increase the solubility of inorganic bases (like

    
    ) and potentially stabilize the transition state, facilitating the departure of the bromide leaving group.
    
  • Implication: We recommend potassium carbonate (

    
    ) over organic bases (like TEA) for standard secondary amines to exploit this coordination.
    
Decision Matrix: Condition Selection

Select your protocol based on the


 and sterics of your nitrogen nucleophile.

ConditionSelection Start Select Nucleophile Type SecAmine Secondary Amine (e.g., Piperidine, Morpholine) Start->SecAmine PriAmine Primary Amine (e.g., Benzylamine) Start->PriAmine WeakNuc Weak Nucleophile (e.g., Indole, Amide) Start->WeakNuc CondA Protocol A: K2CO3 / MeCN (Standard) SecAmine->CondA High Yield CondB Protocol B: Slow Addition / 0°C (Selectivity Control) PriAmine->CondB Avoid Bis-alkylation CondC Protocol C: NaH / DMF (Deprotonation) WeakNuc->CondC Requires Strong Base

Figure 1: Decision tree for selecting the optimal alkylation protocol.

Experimental Protocols

Protocol A: Standard Alkylation of Secondary Amines

Best for: Cyclic amines (piperazines, morpholines) and acyclic secondary amines.

Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that supports the


 mechanism. Potassium carbonate acts as a mild base and acid scavenger. The addition of Potassium Iodide (KI) creates a Finkelstein-like in-situ exchange (

), generating a more reactive benzyl iodide intermediate.

Materials:

  • Amine substrate (1.0 equiv)[1][2]

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.1 equiv)

  • 
     (Anhydrous, granular, 2.0 equiv)
    
  • KI (Catalytic, 0.1 equiv) - Optional but recommended

  • Acetonitrile (Anhydrous)[3]

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M concentration).

  • Base Addition: Add

    
      (2.0 mmol) and KI  (0.1 mmol). Stir at room temperature for 10 minutes to ensure a fine suspension.
    
  • Reagent Addition: Dissolve 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.1 mmol) in a minimal amount of Acetonitrile (1 mL). Add this solution dropwise to the reaction mixture over 5 minutes.

    • Note: Dropwise addition prevents local high concentrations that could lead to side reactions.

  • Reaction: Stir the mixture at 60°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amine starting material.

  • Work-up: Cool to room temperature. Filter off the solids (

    
    ) through a Celite pad. Rinse the pad with Ethyl Acetate.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).[1]

Protocol B: Selective Mono-Alkylation of Primary Amines

Best for: Primary alkyl amines or anilines where bis-alkylation is a risk.

Rationale: Primary amines are prone to double alkylation because the secondary amine product is often more nucleophilic than the starting material. To mitigate this, we use a stoichiometric excess of the amine or controlled addition at low temperature.

Modifications to Protocol A:

  • Stoichiometry: Use 1.5 to 2.0 equivalents of the Primary Amine relative to the benzyl bromide.

  • Temperature: Perform the addition at 0°C (Ice bath) and allow to warm to Room Temperature slowly.

  • Base: Use DIPEA (Hunig's Base) (1.5 equiv) in DCM or THF instead of

    
    /MeCN to maintain a homogeneous low-temperature system.
    

Step-by-Step:

  • Dissolve Primary Amine (1.5 mmol) and DIPEA (1.5 mmol) in DCM (5 mL). Cool to 0°C.[3]

  • Add 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.0 mmol) dissolved in DCM (2 mL) very slowly (via syringe pump or dropping funnel over 30 mins).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with water and extract with DCM. The excess primary amine can often be removed during the aqueous wash (if low MW) or chromatography.

Protocol C: Alkylation of Weak Nucleophiles (Indoles/Amides)

Best for: Indoles, Pyrroles, Amides, Sulfonamides.

Rationale: These substrates are not nucleophilic enough to react with the benzyl bromide directly. They must be deprotonated to their corresponding anion using a strong base.

Materials:

  • Substrate (Indole/Amide) (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • DMF or THF (Anhydrous)[2]

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C.

  • Add the Substrate (1.0 mmol) dissolved in DMF (2 mL) dropwise.

  • Evolution: Stir at 0°C for 15 minutes, then at RT for 30 minutes until

    
     gas evolution ceases. The solution should turn clear or change color (indicating anion formation).
    
  • Alkylation: Cool back to 0°C. Add 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C to quench excess hydride.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer thoroughly with water and brine (to remove DMF). Dry over

    
     and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvent or old reagent. Benzyl bromides hydrolyze to benzyl alcohols in the presence of water.Use freshly distilled/anhydrous solvents. Store reagent over molecular sieves.[1]
Bis-Alkylation Primary amine is too reactive; Reagent excess.Switch to Protocol B . Increase amine equivalents (2.0–3.0 eq).
No Reaction Nucleophile is too weak (e.g., electron-deficient aniline).Switch to Protocol C (NaH) or heat Protocol A to reflux (80°C). Add 0.5 eq NaI.
Emulsion during Workup The "2-methoxyethoxy" tail acts as a surfactant.Wash with saturated Brine. Add a small amount of Methanol to break the emulsion.

Safety & Handling

  • Lachrymator: Benzyl bromides are potent tear agents. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Decomposition: If the reagent turns green/brown or smokes, it has degraded (releasing HBr). Neutralize with aqueous bicarbonate before disposal.

References

  • BenchChem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from .

  • RSC Advances. Selective N-alkylation of primary amines with R–NH2[4]·HBr and alkyl bromides.[3][4][5] Royal Society of Chemistry, 2014.[1] .

  • Sigma-Aldrich. Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene. (Analogous Safety Data). .

  • Dana Bioscience. Product Specification: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.[6].

Sources

Using 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene as a protecting group intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene as a Solubilizing Protecting Group Intermediate

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (CAS: 1094335-95-1) serves as a specialized reagent for introducing the 2-(2-methoxyethoxy)benzyl (MEB) protecting group. This moiety is a sophisticated evolution of the traditional benzyl (Bn) and ortho-methoxybenzyl (OMB) groups, designed to address two critical challenges in complex molecule synthesis: solubility and orthogonal lability .

By incorporating a short polyethylene glycol (PEG) chain at the ortho position, this protecting group confers enhanced polarity to hydrophobic substrates (such as peptides or lipidated natural products) while enabling a unique chelation-assisted cleavage mechanism. This allows for removal under mild Lewis acidic conditions that leave standard benzyl ethers and other acid-sensitive groups intact.

Mechanism of Action

The utility of the MEB group rests on the synergistic effects of the ortho-alkoxy substituent:

  • Solubility Enhancement: The 2-methoxyethoxy tail acts as a "solubility tag," disrupting the crystalline lattice of protected intermediates and increasing solubility in polar organic solvents (DMF, MeCN, THF).

  • Chelation-Assisted Cleavage: Unlike standard benzyl ethers, the oxygen atoms in the ortho chain can coordinate bidentately with Lewis acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). This coordination stabilizes the transition state for C-O bond cleavage, significantly accelerating the rate of deprotection compared to para-substituted or unsubstituted analogs.
  • Oxidative Lability: The electron-donating nature of the alkoxy ring substituent makes the benzylic position susceptible to single-electron transfer (SET) oxidation by reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), offering an alternative, neutral deprotection pathway.

Visualizing the Chelation Mechanism

ChelationMechanism Substrate MEB-Protected Alcohol (Substrate-O-CH2-Ar-o-PEG) Complex Lewis Acid Complex (Bidentate Coordination) Substrate->Complex + TiCl4 / SnCl4 (Chelation) Transition Oxocarbenium Ion Transition State Complex->Transition C-O Bond Weakening Cleavage Deprotected Alcohol (Substrate-OH) Transition->Cleavage Hydrolysis/Workup Byproduct Benzofuran/Benzyl Chloride Byproduct Transition->Byproduct Cyclization/Capture

Caption: Chelation-assisted cleavage mechanism where the ortho-PEG chain coordinates the Lewis Acid, facilitating selective deprotection.

Experimental Protocols

Protocol A: Protection of Hydroxyl Groups (Installation)

Objective: Install the MEB group on a primary or secondary alcohol using Williamson ether synthesis conditions.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.2 – 1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • TBAI (Tetrabutylammonium iodide, 0.1 equiv) – Optional catalyst

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the substrate and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C to ensure alkoxide formation. Note: Evolution of

    
     gas will be observed.
    
  • Alkylation: Add 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene dropwise (neat or dissolved in minimal DMF). Add TBAI if the reaction is sluggish.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC (the product will be less polar than the starting material but more polar than a standard benzyl ether).

  • Workup: Quench carefully with saturated

    
     solution at 0°C. Extract with EtOAc (
    
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Protocol B: Oxidative Deprotection (DDQ Method)

Objective: Remove the MEB group under neutral conditions, compatible with acid-sensitive substrates (e.g., acetals, silyl ethers).

Reagents:

  • DDQ (1.5 – 2.0 equiv)

  • Solvent:

    
    :
    
    
    
    (18:1 v/v)

Step-by-Step Procedure:

  • Dissolve the protected substrate in

    
     (0.05 M).
    
  • Add water (essential for hydrolysis of the intermediate acetal).

  • Add DDQ in one portion. The mixture will turn deep green/red.

  • Stir vigorously at RT for 1–4 hours.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with

    
    . Wash with brine.
    
  • Purification: The byproduct is the corresponding benzaldehyde. Separate via chromatography.

Protocol C: Chelation-Assisted Lewis Acid Deprotection

Objective: Selectively remove the MEB group in the presence of standard benzyl ethers or esters.

Reagents:

  • 
     (Titanium tetrachloride) or 
    
    
    
    (Tin tetrachloride) (2.0 – 3.0 equiv)
  • Solvent: Anhydrous

    
    
    

Step-by-Step Procedure:

  • Dissolve the substrate in anhydrous

    
     and cool to -78°C (or 0°C for less reactive substrates).
    
  • Add the Lewis Acid dropwise. The solution may change color due to complexation.

  • Stir at the designated temperature for 15–60 minutes.

  • Quench: Carefully add saturated sodium potassium tartrate (Rochelle's salt) solution to solubilize titanium/tin salts.

  • Workup: Stir vigorously until two clear layers form. Extract with

    
    .
    

Comparative Analysis: MEB vs. Standard Groups

FeatureBenzyl (Bn)PMB (p-Methoxybenzyl)MEB (2-Methoxyethoxybenzyl)
Acid Stability High (TFA stable)Moderate (TFA labile)Tunable (Labile to Lewis Acids via Chelation)
Oxidative Cleavage No (Stable to DDQ)Yes (DDQ labile)Yes (DDQ labile)
Solubility Effect Neutral/HydrophobicNeutralEnhanced (Hydrophilic PEG tail)
Orthogonality Cleaved by HydrogenolysisCleaved by DDQ/AcidOrthogonal to Bn (via Lewis Acid)

Troubleshooting & Optimization

  • Issue: Low Yield during Protection.

    • Cause: The bromide reagent can degrade if stored improperly (it is moisture sensitive).

    • Solution: Ensure the reagent is fresh or redistilled. Use TBAI to catalyze the reaction via the in situ formation of the more reactive iodide.

  • Issue: Incomplete Deprotection with DDQ.

    • Cause: Insufficient water in the reaction mixture prevents hydrolysis of the oxocarbenium intermediate.

    • Solution: Increase the water content to 10% or switch to Acetone/Water (9:1) as the solvent system.

  • Issue: Lewis Acid Cleavage is Non-Selective.

    • Cause: Temperature is too high.

    • Solution: Perform the reaction at -78°C. The chelation effect is kinetic; at lower temperatures, the rate difference between MEB and standard Bn cleavage is maximized.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General reference for Ortho-Methoxybenzyl and PMB chemistry).

  • Horita, K., et al. (1986). "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups." Tetrahedron, 42(11), 3021-3028. (Fundamental study on methoxy-substituted benzyl ether lability).

  • Jobron, L., & Hindsgaul, O. (1999). "The 2-(2-methoxyethoxy)acetyl group: A hydrophilic protecting group for oligosaccharide synthesis." Journal of the American Chemical Society, 121(24), 5835-5836. (Demonstrates the solubility principle of the methoxyethoxy chain).

  • Poon, K. W. C., & Dudley, G. B. (2006). "Mix-and-match research: Concatenating protecting groups for solubility enhancement." Journal of Organic Chemistry, 71(10), 3923-3927. (Discusses solubilizing protecting group strategies).

Application Note: Optimization of Solvent Systems for Reactions Involving 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a versatile bifunctional reagent utilized in the synthesis of complex molecular architectures within pharmaceutical and materials science research. Its reactivity is dominated by the benzylic bromide moiety, which is susceptible to nucleophilic substitution. The successful execution of such reactions is critically dependent on the choice of solvent, which governs reaction kinetics, yield, and selectivity by influencing the reaction mechanism. This guide provides a comprehensive framework for the logical selection and empirical optimization of solvent systems for reactions involving this key building block. We will explore the theoretical underpinnings of solvent effects, present a detailed protocol for systematic solvent screening, and offer a methodology for fine-tuning reaction conditions using binary solvent mixtures.

Introduction: The Reagent and the Challenge

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene possesses two key structural features: a reactive primary benzylic bromide and a stable methoxyethoxy ether group. The benzylic position makes the bromide an excellent leaving group and stabilizes potential cationic intermediates, while the ether linkage imparts specific solubility characteristics and can act as a coordinating group.

The primary challenge in utilizing this reagent lies in controlling its reactivity. Benzylic halides can react via two different nucleophilic substitution pathways: the unimolecular (SN1) and the bimolecular (SN2). The solvent environment is arguably the most powerful tool a chemist has to direct the reaction down one of these pathways, thereby maximizing the yield of the desired product and minimizing side reactions.

Theoretical Framework: The Decisive Role of the Solvent

The selection of a solvent is not a matter of arbitrary choice; it is a strategic decision based on a fundamental understanding of reaction mechanisms.

Mechanistic Dichotomy: SN1 vs. SN2 Pathways

The benzylic nature of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene places it at a mechanistic crossroads.

  • SN2 Pathway: This pathway involves a backside attack by a nucleophile on the carbon-bromine bond in a single, concerted step. It is favored by strong, unhindered nucleophiles and is highly sensitive to steric bulk at the reaction center. For primary benzylic bromides, this is often the default pathway.

  • SN1 Pathway: This pathway proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored when using weak nucleophiles or under conditions that stabilize the carbocation intermediate.[1]

The choice of solvent is paramount in tipping the balance between these two mechanisms.

The Protic vs. Aprotic Solvent Paradigm

Solvents are broadly classified based on their ability to act as hydrogen bond donors.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, 2-Propanol). These solvents have acidic protons and are excellent at solvating both cations and anions. They excel at stabilizing the carbocation intermediate and the leaving group anion in an SN1 reaction, thus accelerating this pathway.[1][2] However, they can significantly hinder SN2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, reducing its nucleophilicity.[2]

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone). These solvents possess significant dipole moments but lack acidic protons. They are proficient at solvating cations but leave anions (the nucleophiles) relatively "naked" and highly reactive.[2] This property makes them ideal for promoting rapid SN2 reactions.[3]

  • Nonpolar Aprotic Solvents: (e.g., Toluene, Hexane, Dichloromethane). These solvents have low dielectric constants and do not effectively solvate charged species. They are generally used when reactants are nonpolar but are often poor choices for nucleophilic substitutions involving charged nucleophiles or intermediates unless phase-transfer catalysts are employed.

The interplay between substrate, nucleophile, and solvent determines the dominant reaction mechanism.

G sub Substrate: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (Primary Benzylic) c1 Weak Nucleophile (e.g., H2O, ROH) sub->c1 Conditions for SN1 c2 Polar Protic Solvent (e.g., Methanol, Water) Stabilizes Carbocation sub->c2 Conditions for SN1 c3 Strong Nucleophile (e.g., RO⁻, CN⁻, N3⁻) sub->c3 Conditions for SN2 c4 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Enhances Nucleophilicity sub->c4 Conditions for SN2 sn1 SN1 Pathway Favored sn2 SN2 Pathway Favored c1->sn1 c2->sn1 c3->sn2 c4->sn2 G start Start: Parallel Reaction Setup s1 Dispense Reagents: - Substrate (1.0 eq) - Nucleophile (1.2 eq) start->s1 s2 Add Designated Solvent to each reaction vessel (DMF, MeCN, THF, IPA, Toluene) s1->s2 s3 Heat reactions to consistent temperature (e.g., 60 °C) s2->s3 s4 Monitor Progress via TLC (every 30 min) s3->s4 s5 Determine Reaction Endpoint (consumption of starting material) s4->s5 s6 Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash & Dry s5->s6 s7 Isolate Crude Product s6->s7 s8 Purify via Column Chromatography s7->s8 s9 Analyze Results: - Calculate Yield - Assess Purity (NMR/GC) s8->s9 end End: Identify Optimal Solvent s9->end

Sources

Catalytic Methods for Coupling 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene with Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of aryl benzyl ethers is a cornerstone transformation in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The specific coupling of 1-(bromomethyl)-2-(2-methoxyethoxy)benzene with phenols is of particular interest as it introduces the versatile 2-(2-methoxyethoxy)benzyl (MEM-benzyl) protecting group or scaffold. This moiety offers unique solubility properties and can be strategically employed in complex molecule synthesis. This guide provides an in-depth exploration of catalytic methods to achieve this coupling, focusing on the underlying principles and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The classical approach to this transformation is the Williamson ether synthesis, which typically involves the deprotonation of a phenol with a strong base followed by nucleophilic substitution with the benzyl bromide.[1][2][3] However, the use of stoichiometric strong bases can be problematic for sensitive substrates. Catalytic methods offer milder reaction conditions, improved selectivity, and a more favorable environmental profile. This document will delve into two primary catalytic strategies: Phase-Transfer Catalysis (PTC) and Transition-Metal Catalysis.

I. Phase-Transfer Catalysis (PTC): A Robust and Scalable Approach

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reactants.[4] In the context of phenol O-alkylation, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the reaction with the lipophilic 1-(bromomethyl)-2-(2-methoxyethoxy)benzene occurs.[4]

A. The "Why": Mechanistic Rationale and Advantages

The key to PTC is the in-situ formation of a lipophilic ion pair between the catalyst's cation and the phenoxide anion.[5] This ion pair is soluble in the organic solvent, bringing the nucleophilic phenoxide into close proximity with the electrophilic benzyl bromide. The reaction proceeds via an SN2 mechanism, and upon completion, the catalyst returns to the aqueous or solid phase to repeat the cycle.[5]

Advantages of PTC:

  • Mild Reaction Conditions: Avoids the need for strong, anhydrous bases, making it compatible with a wider range of functional groups.

  • Operational Simplicity: The biphasic or solid-liquid system simplifies workup procedures.[6]

  • High Selectivity for O-Alkylation: PTC conditions can minimize the competing C-alkylation of phenols.[6]

  • Scalability: The methodology is readily adaptable to industrial-scale synthesis.

B. Experimental Protocol: Solid-Liquid Phase-Transfer Catalysis

This protocol describes a robust and generally applicable method for the coupling of various phenols with 1-(bromomethyl)-2-(2-methoxyethoxy)benzene using a solid base and a phase-transfer catalyst.

Materials:

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

  • Substituted Phenol (e.g., 4-methoxyphenol, 4-nitrophenol)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (CH₃CN) or Toluene, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted phenol (1.0 equiv), finely ground potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.1 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile or toluene (5-10 mL per mmol of phenol). Stir the suspension for 10-15 minutes at room temperature. Add 1-(bromomethyl)-2-(2-methoxyethoxy)benzene (1.1 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired aryl benzyl ether.

C. Data Presentation: Comparative Analysis of PTC Conditions
Phenol SubstrateBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃TBAB (10)Acetonitrile80692
4-MethoxyphenolK₂CO₃TBAB (10)Toluene80895
4-NitrophenolCs₂CO₃TBAB (10)DMF60488
2,6-DimethylphenolK₂CO₃Aliquat 336 (10)Toluene1001275

Note: Yields are isolated yields after purification. Reaction conditions should be optimized for each specific substrate.

D. Visualization: The Catalytic Cycle of Phase-Transfer Catalysis

PTC_Cycle Organic_Reactants ArOH + R-Br Ion_Pair [Q⁺ ArO⁻] Organic_Reactants->Ion_Pair Q⁺ transfers ArO⁻ Product ArO-R + [Q⁺ Br⁻] Ion_Pair->Product SN2 Reaction Catalyst_Return [Q⁺ Br⁻] Base K₂CO₃ Phenoxide ArO⁻ K⁺ Base->Phenoxide Deprotonation Catalyst_Return->Phenoxide Catalyst Regeneration

Caption: Catalytic cycle for phase-transfer catalyzed O-alkylation of phenols.

II. Transition-Metal Catalysis: A Milder Alternative

While PTC is highly effective, certain sensitive substrates may benefit from even milder conditions. Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for forming C-O bonds under neutral or near-neutral conditions.[1][7]

A. The "Why": Mechanistic Rationale and Advantages

Palladium-catalyzed etherification typically proceeds through a catalytic cycle involving the formation of a palladium-phenoxide complex, followed by reaction with the benzyl bromide.[8] A key advantage is the ability to avoid strong bases altogether, relying on the catalytic cycle to facilitate the coupling.

Advantages of Transition-Metal Catalysis:

  • Neutral Conditions: Ideal for substrates with base-sensitive functional groups.[7]

  • High Functional Group Tolerance: Can be applied to a broad range of phenols and electrophiles.

  • Potential for Asymmetric Synthesis: Chiral ligands can be employed to achieve enantioselective etherifications in specific cases.

B. Experimental Protocol: Palladium-Catalyzed Etherification

This protocol is adapted from methodologies developed for the palladium-catalyzed benzylation of phenols.[7]

Materials:

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

  • Substituted Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) as a mild base

  • Toluene or Dioxane, anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and the mild base (1.5 equiv).

  • Reagent Addition: Add the substituted phenol (1.0 equiv) and 1-(bromomethyl)-2-(2-methoxyethoxy)benzene (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL per mmol of phenol).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

C. Data Presentation: Scope of Palladium-Catalyzed Coupling
Phenol SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenolPd₂(dba)₃ / XPhosCs₂CO₃Toluene1001885
3-HydroxypyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102478
4-AcetylphenolPd₂(dba)₃ / XPhosCs₂CO₃Toluene1002082
2-NaphtholPd₂(dba)₃ / XPhosK₃PO₄Dioxane1101690

Note: Yields are isolated yields. Catalyst and ligand screening may be necessary for optimal results with different substrates.

D. Visualization: Experimental Workflow for Transition-Metal Catalysis

Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Start Start Add_Catalyst Add Pd₂(dba)₃ and Ligand Start->Add_Catalyst Add_Base Add Mild Base (e.g., Cs₂CO₃) Add_Catalyst->Add_Base Add_Reactants Add Phenol and Benzyl Bromide Add_Base->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Isolated Product Purify->End

Caption: General workflow for palladium-catalyzed etherification.

III. Conclusion and Future Perspectives

Both phase-transfer catalysis and transition-metal catalysis offer excellent, reliable methods for the coupling of 1-(bromomethyl)-2-(2-methoxyethoxy)benzene with a diverse range of phenols. The choice of method will depend on the specific substrate, its functional group compatibility, and the desired scale of the reaction. PTC represents a cost-effective and highly scalable approach for many applications, while palladium catalysis provides a milder alternative for particularly sensitive or complex molecules. Future research in this area may focus on the development of more sustainable catalytic systems, such as those employing earth-abundant metals or organocatalysts, to further enhance the green chemistry profile of this important transformation.

References

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Angewandte Chemie International Edition, 2024 . [Link]

  • Bromine-Mediated Phenol Synthesis from Benzene. ResearchGate, n.d. [Link]

  • Alkylation of phenol: a mechanistic view. PubMed, 2011 . [Link]

  • Process for the etherification of phenols.
  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes. National Institutes of Health, 2017 . [Link]

  • Direct O-monofluoromethylation of phenol derivatives: An efficient and straightforward route to monofluoromethoxy arenes. Chemical Review and Letters, 2024 . [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal, 2008 . [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate, 2005 . [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 2002 . [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal, n.d. [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals, 2018 . [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 2017 . [Link]

  • Aromatic ether to phenol reagents. Chemistry Stack Exchange, 2015 . [Link]

  • Phase transfer catalysis (PTC). OperaChem, 2023 . [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar, 2005 . [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health, 2022 . [Link]

  • Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Molecules, 2020 . [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 2001 . [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate, 2008 . [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, 2023 . [Link]

  • Phenol etherification with methanol to anisol on supported Cs catalysts. ResearchGate, 2014 . [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit, 2016 . [Link]

  • Direct Benzylic C-H Etherification Enabled by Base-Promoted Halogen Transfer. PubMed, 2024 . [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc., n.d. [Link]

  • Phenol etherification with methanol to anisole over supported Cs catalysts. ResearchGate, 2014 . [Link]

  • Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Science Learning Center, n.d. [Link]

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  • Process for the preparation of benzyl-ethers.
  • Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. ResearchGate, 2025 . [Link]

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  • Synthetic Methods for Alkyl Aryl Ethers.Books, 2024.

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The Alchemist's Tear: Standard Protocols for Handling Lachrymatory Benzyl Bromides in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl bromides are indispensable reagents in organic synthesis, primarily utilized for the introduction of the benzyl protecting group for alcohols and carboxylic acids.[1] However, their utility is shadowed by their potent lachrymatory nature and significant health hazards, including severe irritation to the eyes, skin, and respiratory tract.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocols for the safe handling of lachrymatory benzyl bromides in a laboratory setting. By elucidating the causality behind each procedural step, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel while enabling the effective use of these valuable chemical entities.

Understanding the Adversary: Properties and Hazards of Benzyl Bromides

Benzyl bromide (C₆H₅CH₂Br) is a colorless to yellow liquid characterized by a sharp, pungent odor.[5][6] Its vapor is a powerful lachrymator, causing immediate tearing and irritation upon contact with the eyes.[4][5] A thorough understanding of its chemical and physical properties is the bedrock of safe handling.

Table 1: Physicochemical Properties of Benzyl Bromide [7]

PropertyValue
Molecular Weight171.04 g/mol
Boiling Point198-199 °C
Melting Point-3 to -1 °C
Flash Point79 °C (closed cup)[8]
Density1.438 g/mL at 25 °C
Vapor Density5.8 (Air = 1)
SolubilitySlightly soluble in water, soluble in organic solvents[6]

The primary hazards associated with benzyl bromide are its corrosivity and reactivity. It is highly corrosive to metals and tissues.[2][7] Contact can cause severe skin and eye burns, with the potential for lasting eye damage.[2] Inhalation can lead to irritation of the nose, throat, and lungs, with higher exposures potentially causing pulmonary edema, a medical emergency.[2] Furthermore, benzyl bromide is a combustible liquid and can form explosive vapor-air mixtures above its flash point.[8] It reacts violently with strong bases, amines, oxidizing agents, and alcohols.[2]

The Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is non-negotiable when handling benzyl bromides.

Engineering Controls: The First Line of Defense

The primary engineering control for handling benzyl bromide is a certified chemical fume hood.[6][9] All manipulations, including weighing, transferring, and reaction quenching, must be performed within the fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible to maximize containment. An eyewash station and safety shower must be readily accessible in the immediate work area.[2][10]

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard, PPE provides the final layer of protection for the operator. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment for Handling Benzyl Bromide

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.[2][9]Protects against splashes and vapors that can cause severe eye irritation and damage.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[3][10]Prevents skin contact, which can cause severe irritation and burns.
Body A lab coat and, if there is a risk of splashing, a chemical-resistant apron.[2][10]Protects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in a poorly ventilated area or with large quantities.[6][9]Provides protection against inhalation of harmful vapors.

The Ritual of Caution: Step-by-Step Handling Protocols

Adherence to a stringent, well-defined protocol is paramount to ensuring safety during the use of benzyl bromides. The following protocols are designed to be self-validating, with each step logically reinforcing the overall safety of the operation.

Preparation and Pre-Reaction Workflow

pre_reaction_workflow cluster_prep Preparation Phase cluster_weighing Weighing and Transfer Verify Fume Hood Verify Fume Hood Certification and Airflow Don PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Verify Fume Hood->Don PPE 1. Prepare Workspace Prepare Workspace in Fume Hood (Absorbent pads, waste containers) Don PPE->Prepare Workspace 2. Verify Reagents Verify Reagent Identity and Purity Prepare Workspace->Verify Reagents 3. Weigh in Hood Weigh Benzyl Bromide in a Sealed Container within the Hood Verify Reagents->Weigh in Hood 4. Transfer Transfer to Reaction Vessel Using a Syringe or Cannula Weigh in Hood->Transfer 5.

Caption: Pre-Reaction Workflow for Benzyl Bromide.

Protocol:

  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a current certification. Verify adequate airflow.

  • Don PPE: Put on all required PPE as outlined in Table 2.[2][9]

  • Workspace Preparation: Line the work area inside the fume hood with absorbent pads to contain any potential spills. Prepare designated, labeled waste containers for solid and liquid waste.

  • Reagent Verification: Double-check the label of the benzyl bromide container to confirm its identity and concentration.

  • Weighing and Transfer:

    • Always weigh benzyl bromide inside the fume hood. To minimize vapor release, weigh it in a sealed container (e.g., a vial with a septum).

    • Use a syringe or cannula for transferring the liquid to the reaction vessel to avoid pouring and potential splashing.

Reaction Quenching and Work-up

Quenching a reaction containing benzyl bromide requires careful consideration to neutralize any unreacted reagent safely.

quenching_workflow cluster_quenching Quenching Protocol cluster_workup Work-up Procedure Cool Reaction Cool the Reaction Mixture to 0 °C Slow Quench Slowly Add a Quenching Agent (e.g., Saturated aq. NH4Cl) Cool Reaction->Slow Quench 1. Monitor Monitor for Gas Evolution and Exotherm Slow Quench->Monitor 2. Separate Layers Separate Organic and Aqueous Layers Monitor->Separate Layers 3. Wash Organic Wash Organic Layer with Brine Separate Layers->Wash Organic 4. Dry and Concentrate Dry with Anhydrous Na2SO4 and Concentrate in vacuo Wash Organic->Dry and Concentrate 5.

Caption: Reaction Quenching and Work-up Workflow.

Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slow Addition of Quenching Agent: Slowly add a suitable quenching agent. A saturated aqueous solution of ammonium chloride is often used.[11] For quenching excess benzyl bromide, a dilute solution of a nucleophile like sodium thiosulfate can also be effective.

  • Monitor the Quench: Carefully monitor the reaction for any signs of gas evolution or a rapid temperature increase.

  • Extraction and Washing: Proceed with standard aqueous work-up procedures, such as extraction with an appropriate organic solvent and washing the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate the solvent using a rotary evaporator with the vacuum pump protected by a cold trap.

When Things Go Wrong: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Management

spill_response Spill Occurs Benzyl Bromide Spill Occurs Evacuate Evacuate the Immediate Area Spill Occurs->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Size and Risk (Small vs. Large) Alert->Assess Small Spill Small Spill Response (Personnel with appropriate PPE) Assess->Small Spill Small Large Spill Large Spill Response (Contact Emergency Response Team) Assess->Large Spill Large Contain Contain the Spill with Inert Absorbent Material (e.g., sand, dry lime, soda ash) [2] Small Spill->Contain Collect Collect Absorbed Material into a Sealed, Labeled Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Benzyl Bromide Spill Response Workflow.

Protocol for a Small Spill (manageable by trained lab personnel):

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Don Appropriate PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[2] Do not use water or combustible materials.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[12]

  • Decontaminate the Area: Wipe down the spill area with a suitable decontaminating solution (e.g., a solution of sodium bicarbonate), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Personnel Exposure

In case of any exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[2][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][12]

The Final Act: Waste Disposal

All waste containing benzyl bromide, including reaction residues, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container.

  • Solid Waste: Collect in a separate, labeled, and sealed container.

  • Empty Containers: Even empty containers may retain hazardous residues and should be disposed of as hazardous waste.[9]

Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal procedures.[10]

Conclusion

Benzyl bromides are powerful tools in the synthetic chemist's arsenal, but their use demands a profound respect for their hazardous nature. By understanding the inherent risks, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulous handling protocols, researchers can safely harness the synthetic utility of these lachrymatory compounds. A proactive and informed approach to safety is not merely a matter of compliance but a fundamental tenet of responsible scientific practice.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

  • Acros Organics. (2015). Benzyl bromide Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

  • GazFinder. (n.d.). benzyl bromide (C7H7Br). Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). International Chemical Safety Cards (ICSC): 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • Organic Syntheses. (2010). PREPARATION OF (E)-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

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Application Note: A Guide to the Safe and Efficient Scale-Up Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the successful scale-up of the synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, a key intermediate in various pharmaceutical and organic synthesis applications. Transitioning from a laboratory setting to a pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, and process safety. This application note details critical process parameters, a step-by-step protocol for a 1 kg scale synthesis, and troubleshooting advice based on established chemical engineering principles and practical experience. The protocols and recommendations are designed to ensure a robust, safe, and efficient manufacturing process.

Introduction: Significance and Scale-Up Challenges

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value organic molecules. Its bifunctional nature, featuring a reactive benzylic bromide and a methoxyethoxy side chain, allows for diverse downstream chemical transformations. While numerous laboratory-scale syntheses have been reported, the transition to larger-scale production is not straightforward.

Key challenges in scaling up this synthesis include:

  • Exothermicity Management: The bromination of the corresponding toluene derivative is an exothermic reaction. On a larger scale, inadequate heat dissipation can lead to a temperature runaway, resulting in the formation of side products and significant safety hazards.[1]

  • Reagent Handling and Stoichiometry: The use of corrosive and hazardous reagents such as bromine or N-bromosuccinimide (NBS) requires specialized handling procedures and equipment at scale.[2] Precise control of stoichiometry is crucial to maximize yield and minimize impurities.

  • Work-up and Purification: Procedures like phase separations and extractions, which are simple in the lab, can become complex and time-consuming on a larger scale. Purification methods such as crystallization or distillation must be optimized to ensure high purity and yield.[1]

  • Process Safety: A thorough understanding of the reaction's thermal hazards, potential for gas evolution, and the toxicity of all materials is essential for a safe scale-up.[3][4]

This guide addresses these challenges by providing a detailed analysis of the reaction and a robust protocol designed for safe and efficient implementation at a 1 kg scale.

Reaction Overview and Mechanism

The most common and scalable synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene involves the radical bromination of 1-(2-methoxyethoxy)-2-methylbenzene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[5]

Reaction Scheme:

[1-(2-methoxyethoxy)-2-methylbenzene] + NBS --(Radical Initiator, Solvent, Heat)--> [1-(Bromomethyl)-2-(2-methoxyethoxy)benzene] + Succinimide

Mechanism:

The reaction proceeds via a classic free radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate free radicals.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical.

    • The bromine radical abstracts a benzylic hydrogen from 1-(2-methoxyethoxy)-2-methylbenzene to form a stable benzylic radical and HBr.

    • The benzylic radical reacts with NBS to form the desired product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radicals 2 R• + N₂ Initiator->Radicals Heat Br_Radical Bromine Radical (Br•) Radicals->Br_Radical + NBS Benzylic_Radical Benzylic Radical Br_Radical->Benzylic_Radical + Starting Material Product 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Benzylic_Radical->Product + NBS Product->Br_Radical (regenerates) Radical_1 Radical Non_Radical Non-Radical Product Radical_1->Non_Radical + Radical 2 Radical_2 Radical Radical_2->Non_Radical

Caption: Free radical bromination mechanism.

Process Development and Scale-up Considerations

Careful consideration of the following parameters is crucial for a successful and safe scale-up.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 1 kg)Key Considerations for Scale-Up
Starting Material 1-(2-methoxyethoxy)-2-methylbenzene1-(2-methoxyethoxy)-2-methylbenzenePurity should be >98% to avoid side reactions.
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Ensure high purity of NBS as impurities can affect the initiation of the reaction.[2]
Radical Initiator Azobisisobutyronitrile (AIBN)Azobisisobutyronitrile (AIBN)Handle with care due to its potential for explosive decomposition.
Solvent Carbon tetrachloride (historical), Acetonitrile, or Ethyl AcetateAcetonitrile or Ethyl AcetateAvoid chlorinated solvents due to environmental and safety concerns.[1] Acetonitrile is a good choice for its polarity and boiling point.
Reaction Temperature Reflux (typically 60-80 °C)70-75 °C (with careful monitoring)Precise temperature control is critical to manage exothermicity and prevent runaway reactions.[1]
Reaction Time 2-4 hours4-6 hours (monitor by HPLC/TLC)Reaction progress should be monitored to determine completion and avoid over-bromination.
Work-up Aqueous wash, extraction with organic solventQuenching with aqueous sodium thiosulfate, phase separationEfficient mixing and adequate settling time are crucial for clean phase splits.
Purification Column chromatography or distillationDistillation or recrystallizationRecrystallization is often preferred at scale for its efficiency and ability to remove impurities.[1]

Detailed Scale-Up Protocol (1 kg Scale)

This protocol details the synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene on a 1 kg scale. All operations should be conducted in a well-ventilated fume hood or a designated process bay with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet

  • Heating/cooling circulator for the reactor jacket

  • Addition funnel (2 L)

  • Receiving flasks (10 L)

  • Separatory funnel (20 L)

  • Rotary evaporator with a 10 L flask

  • Vacuum pump

  • Filtration apparatus (e.g., Büchner funnel and filter flask)

Reagents
  • 1-(2-methoxyethoxy)-2-methylbenzene (1.0 kg, 6.02 mol)

  • N-Bromosuccinimide (NBS) (1.12 kg, 6.32 mol, 1.05 eq)

  • Azobisisobutyronitrile (AIBN) (49.4 g, 0.30 mol, 0.05 eq)

  • Acetonitrile (10 L)

  • Saturated aqueous sodium thiosulfate solution (5 L)

  • Saturated aqueous sodium bicarbonate solution (5 L)

  • Brine (5 L)

  • Anhydrous magnesium sulfate

  • Hexanes (for recrystallization)

Experimental Procedure

G Start Start Charge_Reactor Charge Reactor with Starting Material, NBS, and Acetonitrile Start->Charge_Reactor Heat_to_50C Heat to 50 °C Charge_Reactor->Heat_to_50C Add_AIBN Add AIBN Solution Heat_to_50C->Add_AIBN Heat_to_Reflux Heat to Reflux (70-75 °C) Add_AIBN->Heat_to_Reflux Monitor_Reaction Monitor Reaction by HPLC/TLC Heat_to_Reflux->Monitor_Reaction Cool_to_RT Cool to Room Temperature Monitor_Reaction->Cool_to_RT Reaction Complete Quench Quench with Sodium Thiosulfate Cool_to_RT->Quench Phase_Split Separate Phases Quench->Phase_Split Wash_Organic Wash Organic Layer (NaHCO₃, Brine) Phase_Split->Wash_Organic Dry_Organic Dry with MgSO₄ Wash_Organic->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Recrystallize Recrystallize from Hexanes Concentrate->Recrystallize Isolate_Product Isolate Product by Filtration Recrystallize->Isolate_Product Dry_Product Dry Product under Vacuum Isolate_Product->Dry_Product End End Dry_Product->End

Caption: Workflow for the 1 kg scale synthesis.

  • Reactor Setup: Assemble the 20 L jacketed glass reactor with overhead stirring, a reflux condenser, a temperature probe, and a nitrogen inlet. Ensure the system is clean and dry.

  • Charging Reagents: Charge the reactor with 1-(2-methoxyethoxy)-2-methylbenzene (1.0 kg, 6.02 mol), N-bromosuccinimide (1.12 kg, 6.32 mol), and acetonitrile (10 L).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Initial Heating: Begin stirring and heat the reaction mixture to 50 °C using the heating/cooling circulator.

  • Initiator Addition: In a separate flask, dissolve AIBN (49.4 g, 0.30 mol) in acetonitrile (500 mL). Once the reactor temperature is stable at 50 °C, add the AIBN solution to the reaction mixture via the addition funnel over 15-20 minutes.

  • Reaction: After the AIBN addition is complete, slowly heat the reaction mixture to reflux (approximately 70-75 °C). Closely monitor the internal temperature; the reaction is exothermic, and the heating rate may need to be adjusted.

  • Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly and carefully add the saturated aqueous sodium thiosulfate solution (5 L) to quench any remaining bromine. Stir for 30 minutes.

  • Work-up:

    • Transfer the mixture to a 20 L separatory funnel. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (5 L) to neutralize any acidic byproducts.

    • Wash the organic layer with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

  • Purification:

    • Dissolve the crude oil in a minimal amount of hot hexanes.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration and wash with cold hexanes.

  • Drying: Dry the purified product under vacuum to a constant weight.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient initiator- Low reaction temperature- Poor quality reagents- Add a small additional portion of AIBN.- Ensure the reaction is at the correct reflux temperature.- Verify the purity of starting materials and reagents.
Formation of Dibrominated Byproduct - Over-addition of NBS- Prolonged reaction time- Use a slight excess of the starting material.- Carefully monitor the reaction and stop it once the starting material is consumed.
Runaway Reaction - Poor temperature control- Rapid addition of initiator at high temperature- Ensure the cooling system is adequate for the scale.- Add the initiator at a lower temperature and then heat to reflux.
Difficult Phase Separation - Emulsion formation- Add more brine to the separatory funnel to help break the emulsion.- Allow for a longer settling time.
Low Yield after Recrystallization - Product is too soluble in the chosen solvent- Insufficient cooling- Use a different solvent or a solvent mixture for recrystallization.- Ensure the solution is thoroughly cooled to maximize crystal formation.

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. Can cause hazardous side reactions with certain solvents.[4][6]

  • Azobisisobutyronitrile (AIBN): Can decompose violently if heated improperly. Store in a cool place and handle with care.

  • Acetonitrile: Flammable and toxic. Handle in a well-ventilated area.

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene: This compound is a lachrymator (causes tearing) and a potential alkylating agent. Handle with care and avoid inhalation and skin contact. It can cause severe skin burns and eye damage.[7]

  • Exothermicity: The reaction is exothermic. Ensure adequate cooling capacity and monitor the temperature closely, especially during the addition of the initiator and heating to reflux.[1]

Conclusion

The scale-up synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a manageable process with careful attention to the critical parameters outlined in this guide. By implementing robust process controls, ensuring the use of high-quality reagents, and adhering to strict safety protocols, researchers and drug development professionals can achieve a high-yielding and safe manufacturing process for this valuable intermediate.

References

  • Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016, January 1). Journal of Chemical Health & Safety.
  • Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis. Benchchem.
  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimiz
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021, May 17).
  • A Dangerous Bromance. (2024, February 19).
  • A Comparative Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)
  • Procedure for the Rapid Synthesis of the Monomer 1,4Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. (2025, August 6).
  • Scale-up Reactions. (2019, September 18). University of Illinois Division of Research Safety.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • 1-Bromo-2-methoxy-3-nitro-benzene synthesis. ChemicalBook.
  • Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. (2001).
  • 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts.
  • 1-(Bromomethyl)-2-methoxybenzene. MilliporeSigma.
  • 52289-93-7 Cas No. | 1-(Bromomethyl)-2-methoxybenzene. Apollo Scientific.
  • Process for the preparation of aromatic bromomethyl compounds. (1998).
  • 1-(bromomethyl)-2-(2-methoxyethoxy)benzene. PubChem.
  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene 250mg. Dana Bioscience.
  • Process to bromomethylate aromatic compounds. (2004).
  • Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. (2013).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • 1-Bromo-2-(diethoxymethyl)benzene (CAS 35822-58-3). Fluorochem.
  • Method for preparing bromomenthyl-biphenyl derivatives. (2001).
  • Synthesis of 1-[ω-(Bromophenoxy)

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 1-Methyl-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 1-methyl-2-(2-methoxyethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-tested protocols to improve your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems, enhancing both yield and purity.

Question 1: Why is my yield of the desired brominated product consistently low?

Answer:

Low yields in electrophilic aromatic substitution (EAS) can often be traced back to several key factors: suboptimal reaction conditions, incomplete reaction, or competing side reactions. [1]For a highly activated ring like 1-methyl-2-(2-methoxyethoxy)benzene, precise control is crucial.

Causality & Solution:

  • Insufficient Electrophile Activity: While the substrate is activated, the brominating agent may not be sufficiently electrophilic to drive the reaction to completion under your current conditions.

    • Solution: If using molecular bromine (Br₂), the addition of a Lewis acid catalyst like FeBr₃ or AlBr₃ is standard practice to form a more potent electrophilic species. [2][3][4]For a milder and often more selective approach, N-Bromosuccinimide (NBS) is an excellent alternative. [5][6][7]Activating NBS with a catalytic amount of a strong acid can also enhance its efficacy. [8][9]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the starting material is fully consumed before quenching the reaction. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious, as excessive heat can promote side reactions.

  • Degradation of Starting Material or Product: The methoxyethoxy group can be sensitive to harsh acidic conditions, potentially leading to cleavage or other decomposition pathways.

    • Solution: Opt for milder reaction conditions. Using NBS in a solvent like acetonitrile or dichloromethane at temperatures between 0 °C and room temperature is often successful for activated arenes. [10]This avoids the use of strong Lewis or Brønsted acids that might compromise the substrate.

  • Workup and Purification Losses: The desired product might be lost during the aqueous workup or purification steps.

    • Solution: Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer. When performing column chromatography, select a solvent system that provides good separation between your product and any byproducts or unreacted starting material.

A systematic approach to troubleshooting is key. The following workflow can help pinpoint the issue.

G start Low Yield Observed check_sm Check for unreacted starting material (TLC/GC) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent check_side_products Analyze for side products (TLC/GC-MS) side_products_present Side Products Present check_side_products->side_products_present side_products_absent Side Products Absent check_side_products->side_products_absent incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Indicates sm_absent->check_side_products optimize_conditions Increase reaction time/temp OR Use stronger brominating agent incomplete_rxn->optimize_conditions Solution competing_rxn Competing Reactions (e.g., over-bromination) side_products_present->competing_rxn Indicates workup_issue Workup / Purification Loss side_products_absent->workup_issue Indicates refine_conditions Use milder conditions OR Improve regioselectivity competing_rxn->refine_conditions Solution optimize_purification Optimize extraction pH OR Refine chromatography workup_issue->optimize_purification Solution

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing multiple brominated isomers. How can I improve the regioselectivity?

Answer:

Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. [11]In 1-methyl-2-(2-methoxyethoxy)benzene, you have two activating, ortho-, para-directing groups. The methoxyethoxy group (-OR) is a much stronger activating group than the methyl group (-CH₃) due to resonance donation of its oxygen lone pairs. [12]Therefore, the substitution position will be primarily determined by the -OR group.

Causality & Solution:

  • Electronic Effects: The positions ortho (C3, C6) and para (C5) to the methoxyethoxy group are electronically activated. The para position (C5) is also para to the methyl group, receiving additive activation.

  • Steric Hindrance: The positions ortho to the methoxyethoxy group (C3 and C6) are sterically hindered by the adjacent methyl group and the bulky ether group, respectively.

Therefore, the electrophile (Br⁺) will preferentially attack the most electronically activated and sterically accessible position, which is C4 . The major product should be 4-bromo-1-methyl-2-(2-methoxyethoxy)benzene . Formation of other isomers suggests that the reaction conditions are too harsh, overcoming the subtle energetic differences that favor the C4 position.

Caption: Regioselectivity analysis of the substrate.

Strategies to Enhance Regioselectivity:

  • Lower the Temperature: Running the reaction at 0 °C or even -10 °C can increase selectivity by favoring the pathway with the lowest activation energy, which leads to the thermodynamically most stable product. [10]* Use a Bulky Brominating Agent: While less common, employing a sterically demanding brominating source can further disfavor attack at the hindered ortho positions.

  • Solvent Choice: Polar aprotic solvents like acetonitrile can promote high para-selectivity for brominations using NBS. [10]

Question 3: How can I prevent the formation of di- and tri-brominated byproducts?

Answer:

Over-bromination is a common issue when dealing with highly activated aromatic rings. The initial monobrominated product is often still activated enough to undergo a second substitution reaction.

Causality & Solution:

  • High Reactivity: The combined electron-donating effects of the methyl and methoxyethoxy groups make the ring highly nucleophilic, predisposing it to multiple substitutions.

  • Stoichiometry Control: The most critical factor is the precise control of the brominating agent's stoichiometry.

    • Solution: Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of the brominating agent (e.g., NBS). Add the agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at all times, minimizing the chance of a second bromination on the product molecule. [10]3. Reaction Time and Temperature:

    • Solution: As mentioned, monitor the reaction closely by TLC. Quench the reaction immediately upon consumption of the starting material. Avoid unnecessarily long reaction times or high temperatures, which provide more opportunity for over-bromination.

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂/FeBr₃. [7]
Stoichiometry 1.0 equivalents of NBSPrevents excess electrophile needed for over-bromination.
Temperature 0 °C to Room TempFavors the desired kinetic product, reduces side reactions.
Solvent Acetonitrile (MeCN)Can enhance para-selectivity. [10]
Monitoring TLC / GCAllows for quenching the reaction at the optimal point.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior for this substrate: Br₂/FeBr₃ or NBS?

A1: For highly activated systems like this, N-Bromosuccinimide (NBS) is generally the superior choice . While Br₂ with a Lewis acid catalyst is a classic method for aromatic bromination, it can be too reactive and difficult to control, often leading to over-bromination and lower regioselectivity. [2][13]NBS provides a low, steady concentration of electrophilic bromine, making the reaction milder and more selective. [7]Many modern procedures for activated arenes favor NBS for its high yields and cleaner reaction profiles. [10][14] Q2: What is the general mechanism for this reaction?

A2: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. [15][16][17]1. Generation of the Electrophile: The brominating agent (e.g., NBS or Br₂/FeBr₃) generates a positively polarized bromine species (Br⁺). 2. Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. [2][17]3. Deprotonation: A base (e.g., the solvent or the conjugate base of the catalyst) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product. [16] Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring this type of reaction in a research setting.

  • Setup: Use a silica gel plate and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Interpretation: The starting material is typically less polar than the brominated product. As the reaction progresses, you will see the starting material spot diminish in intensity while a new, lower Rf spot corresponding to the product appears and intensifies. The reaction is complete when the starting material spot is no longer visible.

Recommended Experimental Protocol

This protocol is optimized for high yield and selectivity based on established methods for activated arenes. [10] Materials:

  • 1-methyl-2-(2-methoxyethoxy)benzene

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-2-(2-methoxyethoxy)benzene (1.0 equiv) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 equiv) to the stirred solution in small portions over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.

  • Workup:

    • Dilute the mixture with dichloromethane and water.

    • Separate the layers. Extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-bromo-1-methyl-2-(2-methoxyethoxy)benzene.

References

  • Vertex AI Search. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]

  • Brainly. (2023, April 19). Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?. Retrieved from [Link]

  • Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. MCC Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Request PDF. Retrieved from [Link]

  • Stack Exchange. (2017, May 11). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • YouTube. (2023, January 16). Electrophilic Aromatic Substitutions of Disubstituted Benzenes; Introducing Multi-step Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2007, December 04). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999048847A1 - Aromatic bromination process.
  • UGent Biblio. (2023, October 12). The electrophilic aromatic bromination of benzenes : mechanistic and regioselective insights from density functional theory. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

  • YouTube. (2018, May 09). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 09). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

Sources

Purification techniques for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene: Column chromatography vs. recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BMB-ME2 Status: Active Subject: Optimization of Purification Protocols (Chromatography vs. Recrystallization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: Defining the Strategy

User Query: "I have synthesized 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene. The crude mixture is a dark yellow oil. Should I use column chromatography or try to crystallize it? I am worried about decomposition."

Specialist Analysis: This molecule presents a classic "benzylic bromide paradox." The benzylic carbon is highly electrophilic, making it prone to hydrolysis (to the alcohol) or polymerization. Furthermore, the ortho-methoxyethoxy chain adds lipophilicity and flexibility, often suppressing the melting point and causing the compound to exist as a viscous oil or a low-melting solid.

  • Risk Factor 1 (Acidity): Standard silica gel is slightly acidic (

    
    ). This is sufficient to catalyze the degradation of benzylic bromides into benzyl alcohols or ethers during purification.
    
  • Risk Factor 2 (Phase Behavior): The polyether-like side chain increases the likelihood of "oiling out" during recrystallization rather than forming a discrete lattice.

Decision Matrix: Which Path to Take?

Use the following logic flow to determine the safest purification route for your specific crude profile.

PurificationStrategy Start Analyze Crude Mixture (1H NMR & TLC) Purity Est. Purity > 85%? Start->Purity State Physical State at 0°C? Purity->State Yes Column Buffered Silica Column (Separation Focus) Purity->Column No (Complex Mix) Impurities Impurities Present? State->Impurities Viscous Oil Recryst Recrystallization (High Purity/Scale) State->Recryst Solid/Waxy Solid Impurities->Recryst Only minor non-polar impurities Impurities->Column Distinct Spots (TLC) Recryst->Column If 'Oiling Out' persists Distill Vacuum Distillation (NOT RECOMMENDED) Distill->Start Thermal Instability Risk!

Figure 1: Decision Logic for Benzylic Bromide Purification. Note that distillation is flagged as high-risk due to potential thermal decomposition of the benzylic bromide.

Protocol A: Buffered Silica Chromatography

Recommended for: Oils, complex mixtures, or when removing distinct side-products (e.g., dibrominated species).

The Core Issue: Standard silica gel contains acidic silanol groups (


). Benzylic bromides are sensitive to acid-catalyzed hydrolysis.
The Fix:  You must neutralize the silica stationary phase using an amine modifier, typically Triethylamine (TEA) [1].
Step-by-Step Workflow
  • Slurry Preparation (The Neutralization Step):

    • Calculate the required amount of silica (typically 20:1 to 50:1 silica-to-crude ratio).

    • Prepare the mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Critical: Add 1% v/v Triethylamine (TEA) to the slurry solvent before adding the silica.

    • Pour the silica into the solvent/TEA mix. Stir for 5 minutes. This allows the TEA to coordinate with the acidic silanol sites, effectively "capping" them.

  • Column Packing:

    • Pour the neutralized slurry into the column.

    • Flush the column with 2–3 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the entire bed is basic.

  • Loading:

    • Dissolve your crude oil in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid dissolving in pure hexane if the oil is polar, as it may precipitate on the head of the column.

    • Load carefully.

  • Elution:

    • Run the column using a gradient (e.g., 0%

      
       20% EtOAc in Hexanes).
      
    • Note: You do not need to keep adding TEA to the eluent during the run if the column was pre-treated, but maintaining 0.5% TEA in the eluent provides maximum safety for highly labile compounds.

Troubleshooting the Column:

  • Q: My product is streaking.

    • A: This often indicates decomposition on the column. Ensure you used TEA. If streaking persists, switch to Neutral Alumina (Grade III), which is naturally less acidic than silica.

  • Q: I see a new spot at the baseline.

    • A: This is likely the hydrolyzed alcohol (1-(hydroxymethyl)-2-(2-methoxyethoxy)benzene). Collect the main spot quickly and evaporate the solvent at a bath temperature

      
      .
      

Protocol B: Low-Temperature Recrystallization

Recommended for: Solidified crudes or high-purity oils (to remove trace isomers).

The Core Issue: The "2-methoxyethoxy" chain acts like a small PEG (polyethylene glycol) tail, increasing solubility and lowering the melting point. This leads to "oiling out" (liquid-liquid phase separation) instead of crystallization.

Solvent System Selection

For benzylic bromides with ether chains, the following solvent pairs are most effective [2]:

Solvent PairRatio (v/v)RoleNotes
Heptane / EtOAc 10:1 to 5:1StandardBest balance. Heptane is preferred over Hexane for its higher boiling point (better dissolution) and slower cooling.
Hexanes / Et₂O 20:1Low PolarityGood if the impurity is very polar (e.g., the alcohol).
Pentane / DCM 10:1Low Tempstrictly for recrystallization at -20°C or -78°C.
The "Oiling Out" Prevention Protocol
  • Dissolution:

    • Place crude material in a flask. Add the polar solvent (e.g., EtOAc) dropwise with gentle heating (40°C max) until dissolved. Do not boil aggressively; benzylic bromides are thermally sensitive.

  • The Cloud Point:

    • Slowly add the non-polar anti-solvent (e.g., Heptane) until a faint, persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Seeding (Critical):

    • If you have any solid crystal from a previous batch (even a micro-crystal from a spatula scraping), add it now.

    • No seed? Scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. The friction creates nucleation sites.

  • Slow Cooling:

    • Do not plunge into ice immediately. This guarantees oiling out.

    • Let the flask cool to room temperature on a cork ring.

    • Once at RT, move to a fridge (4°C), then a freezer (-20°C) if necessary.

Technical Comparison: Method Selection

FeatureBuffered Column ChromatographyRecrystallization
Purity Potential 95-98%>99% (Single crystal lattice)
Yield High (80-90%)Moderate (50-70%) - loss in mother liquor
Scalability Linear (Expensive on silica/solvent)Exponential (Excellent for >10g batches)
Thermal Stress Low (if evaporated carefully)Low to Medium (Dissolution heat)
Time Efficiency Fast (Hours)Slow (Overnight or days)
Best For... Removing distinct chemical impurities (e.g., dibromide).Removing trace isomers; Final polishing.

Frequently Asked Questions (FAQs)

Q1: My product is a lachrymator. What precautions are required? A: All benzylic bromides are potent lachrymators (tear gas agents).

  • Always work in a functioning fume hood.

  • Keep a beaker of 10% aqueous Sodium Thiosulfate nearby. If you spill the bromide, the thiosulfate will nucleophilically attack the bromide and neutralize the lachrymatory effect rapidly. Wash all glassware with this solution before removing it from the hood.

Q2: Can I store the purified compound on the shelf? A: No. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is sensitive to moisture and light.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in a freezer (-20°C).

  • Stabilization: Some researchers add a trace of copper wire or silver foil to scavenge free radicals, though this is less common for simple storage than for reagents like alkyl iodides.

Q3: The NMR shows a small singlet at


 4.5-4.6 ppm that wasn't there before. 
A:  This is likely the benzylic methylene (

) of the hydrolysis product (benzyl alcohol). The benzylic bromide

usually appears slightly upfield or downfield depending on the solvent (typically

4.4-4.6 ppm, so they can overlap). Check the integration of the methoxyethoxy chain. If the ratio is off, or if you see a broad -OH peak, you have hydrolysis. Repurify via Protocol A (Buffered Column).

References

  • Silica Gel Deactivation

    • Source: Reddit ChemHelp / ResearchGate Discussions on Benzylic Bromide Instability.
    • Context: Standard practice in organic synthesis involves using 1-5% Triethylamine to neutralize acidic silanol groups ( ) which catalyze hydrolysis of labile bromides.
    • Link:

  • Recrystallization of Benzylic Bromides

    • Source: University of Wisconsin-Madison, Department of Chemistry.
    • Context: Discusses solvent pairs for low-melting solids and the "oiling out" phenomenon common in ether-substituted arom
    • Link:

  • General Synthesis & Properties (Analogous Compounds)

    • Source: Organic Syntheses, Coll. Vol. 9, p.13 (1998).
    • Context: Describes the handling of benzylic bromides and their tendency to decompose, validating the need for buffered purific
    • Link:

Technical Support Center: Troubleshooting Low Reactivity of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 1-(bromomethyl)-2-(2-methoxyethoxy)benzene in nucleophilic substitution reactions. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you overcome common experimental hurdles.

Section 1: Understanding the Unique Reactivity Profile
Q1: Why is my 1-(bromomethyl)-2-(2-methoxyethoxy)benzene exhibiting lower-than-expected reactivity compared to other primary benzylic bromides?

A1: This is a crucial and common observation. The reactivity of this substrate is governed by a delicate balance between electronic activation and steric hindrance.

  • Electronic Activation: As a benzylic bromide, the molecule is electronically primed for nucleophilic substitution. The adjacent benzene ring stabilizes both the Sₙ2 transition state and a potential Sₙ1 carbocation intermediate through π-system conjugation.[1] This generally leads to high reactivity.

  • Steric Hindrance: The primary cause of sluggishness is the bulky 2-(methoxyethoxy) group located at the ortho position. In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the back side, directly opposite the bromine leaving group (a 180° trajectory).[2] The ortho-substituent physically obstructs this path, increasing the activation energy of the reaction and slowing the rate significantly.[3][4][5]

This inherent structural conflict makes reaction outcomes highly dependent on carefully chosen conditions.

Caption: Steric hindrance from the ortho group blocking the ideal Sₙ2 attack trajectory.

Section 2: Troubleshooting Guide for Substitution Reactions

This section addresses specific experimental failures and provides actionable solutions.

Q2: My Sₙ2 reaction with this substrate is extremely slow or shows no conversion. How can I improve the reaction rate and yield?

A2: Low conversion in an Sₙ2 reaction with this substrate is typically a result of the steric hindrance mentioned above. To overcome this, you must optimize four key parameters: the nucleophile, the solvent, the temperature, and potentially catalytic additives.

1. Nucleophile Selection:

  • Cause: Large, bulky nucleophiles will exacerbate the steric problem. Weak nucleophiles may lack the kinetic energy to overcome the high activation barrier.

  • Solution: Employ a strong, yet sterically compact, nucleophile. For example, azide (N₃⁻) or cyanide (CN⁻) are generally more effective than a bulky tert-butoxide. If your nucleophile is weak (e.g., an alcohol or water), it must be deprotonated first with a strong, non-nucleophilic base (like NaH) to significantly increase its nucleophilicity.[6]

2. Solvent Choice:

  • Cause: Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile, effectively "caging" it and reducing its reactivity.[7]

  • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not strongly solvate anions, leaving the nucleophile "bare" and highly reactive, which is essential for overcoming the steric barrier.[8]

3. Temperature Control:

  • Cause: The reaction may have a high activation energy that is not being met at room temperature.

  • Solution: Gradually increase the reaction temperature. A good starting point is 50-80 °C. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions, such as elimination (E2), if the nucleophile is also a strong base.

4. Phase-Transfer Catalysis (PTC):

  • Cause: For reactions involving a solid or aqueous-phase nucleophile and an organic-phase substrate, the rate is limited by the slow migration of the nucleophile across the phase boundary.

  • Solution: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts). The catalyst transports the nucleophile into the organic phase, dramatically increasing its effective concentration and accelerating the reaction.[9] This is a highly effective technique for hindered substrates.

Recommended Sₙ2 Reaction Conditions
ParameterSub-Optimal ConditionOptimized Condition Rationale
Nucleophile Bulky (e.g., KOtBu) or Weak (e.g., H₂O)Strong, compact (e.g., NaN₃, NaCN)Minimizes steric clash and provides high reactivity.[10]
Solvent Polar Protic (e.g., Ethanol, Methanol)Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophile strength by minimizing solvation.[7][8]
Temperature Room Temperature (20-25 °C)Elevated (50-80 °C, monitor)Provides sufficient energy to overcome the activation barrier.
Catalyst NonePhase-Transfer Catalyst (if applicable)Increases nucleophile concentration in the organic phase.[9]
Q3: I am considering an Sₙ1 pathway instead. Is this feasible, and what are the risks?

A3: While primary benzylic halides typically favor Sₙ2, forcing an Sₙ1 mechanism is possible due to the resonance-stabilized benzylic carbocation.[7]

  • How to Favor Sₙ1:

    • Solvent: Use polar protic solvents like water, ethanol, or formic acid to stabilize the carbocation intermediate.[8]

    • Nucleophile: Use a very weak or neutral nucleophile (the solvent itself often acts as the nucleophile in a process called solvolysis).[11]

    • Lewis Acids: Adding a catalytic amount of a Lewis acid like silver nitrate (AgNO₃) can assist in pulling off the bromide leaving group, promoting carbocation formation.[12]

  • Risks and Considerations:

    • Solvolysis: The primary product will likely be from the solvent attacking the carbocation (e.g., an ether if using an alcohol solvent). This may not be the desired product.

    • Slower Rate: The formation of a primary carbocation, even a benzylic one, is often the rate-determining step and can be slow.[2]

    • Side Reactions: Carbocation intermediates can be susceptible to other reactions, although rearrangement is unlikely in this specific system.

Reaction_Pathway_Decision start Start: Define Reaction Goal nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Type? nucleophile->solvent Strong & Anionic sn1_path Consider Sₙ1 Pathway (High risk of solvolysis) nucleophile->sn1_path Weak & Neutral sn2_path Pursue Sₙ2 Pathway (Recommended for this substrate) solvent->sn2_path Polar Aprotic (e.g., DMF, DMSO) solvent->sn1_path Polar Protic (e.g., EtOH, H₂O) optimize_sn2 Optimize: - Use Polar Aprotic Solvent - Strong, non-bulky Nu⁻ - Increase Temperature - Consider PTC sn2_path->optimize_sn2 setup_sn1 Setup: - Use Polar Protic Solvent - Weak/Neutral Nu⁻ - Consider Lewis Acid (e.g., AgNO₃) sn1_path->setup_sn1

Caption: Decision workflow for choosing between Sₙ1 and Sₙ2 pathways.

Section 3: Optimized Experimental Protocols
Protocol 1: General Optimized Sₙ2 Substitution using Sodium Azide

This protocol details a representative Sₙ2 reaction, which can be adapted for other strong, non-basic nucleophiles.

Materials:

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(bromomethyl)-2-(2-methoxyethoxy)benzene.

  • Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).

  • Add sodium azide to the solution. Note: Sodium azide is highly toxic. Handle with extreme care.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I store 1-(bromomethyl)-2-(2-methoxyethoxy)benzene? A: This reagent should be stored in a tightly sealed container in a refrigerator or freezer (-20°C is recommended for long-term storage), protected from light and moisture.[13] Benzylic bromides can be lachrymatory and may degrade over time if exposed to air or water.

Q: My starting material is old. Could it have decomposed? A: Yes. It is crucial to verify the purity of the starting material before use, especially if it has been stored for a long time. Decomposition can lead to the formation of the corresponding alcohol or dimer ether, which will be unreactive. Check purity via ¹H NMR or GC-MS.

Q: Are there alternative reagents I can use if this substrate is simply too unreactive for my system? A: If optimizing the reaction conditions fails, consider modifying the substrate. The corresponding alcohol, 1-(hydroxymethyl)-2-(2-methoxyethoxy)benzene, can be converted to a mesylate or tosylate. These are sulfonate esters, and the mesylate (MsO⁻) and tosylate (TsO⁻) anions are exceptionally good leaving groups, making the substrate much more reactive towards nucleophilic substitution.[14]

References
  • Nucleophilic Substitution in Alkyl Bromides. (2026, January 5). CSIR NET LIFE SCIENCE COACHING.
  • Nucleophilic Substitution Reactions. BITS Pilani.
  • Factors affecting rate of nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. St. Paul's Cathedral Mission College. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019, August 18). PMC. [Link]

  • Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). YouTube. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023, January 22). Chemistry LibreTexts. [Link]

  • SN2, SN1 Reactions; Mechanisms and Arrow-Pushing. Jasperse, Chem 355. [Link]

  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. [Link]

  • Peculiarities in Substitution Chemistry. (2025, May 19). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-125412-88-2-PURIFICATION Status: Active Security Level: Laboratory Safety (Lachrymator Warning)

Executive Summary & Safety Directive

Compound Profile:

  • Target: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene[1]

  • Chemical Class: Benzylic Bromide / Aryl Ether

  • Primary Reactivity: Highly reactive electrophile (alkylating agent).

  • Stability Profile: Thermally unstable; prone to hydrolysis (moisture sensitive) and degradation on acidic media (standard silica gel).

Critical Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant. All purification steps described below must be performed in a properly functioning fume hood. Glassware should be rinsed with a dilute alkaline solution (e.g., alcoholic KOH) before removal from the hood to quench residual alkylating power.

Diagnostic Triage: Identifying Your Impurity Profile

Before selecting a purification route, analyze your crude mixture via TLC (Thin Layer Chromatography) or


H-NMR.
Impurity Type Origin Diagnostic Sign (

H-NMR)
TLC Behavior (vs. Product)
Succinimide Byproduct of NBS brominationSinglet ~2.7 ppm (4H)Remains at Baseline (very polar)
Unreacted Starting Material Incomplete reaction (Methyl precursor)Singlet ~2.3 ppm (Ar-

)
Slightly higher

(Non-polar)
Benzyl Alcohol Derivative Hydrolysis (moisture exposure)Singlet ~4.6 ppm (

-OH)
Lower

(Polar, streaks)
Benzal Bromide Over-bromination (Gem-dibromide)Singlet ~6.6-7.0 ppm (

-

)
Similar

(overlaps product)

Workflow Decision Matrix

Use the following logic flow to determine the correct purification protocol for your specific batch state.

PurificationLogic Start Start: Crude Mixture Analysis CheckState Physical State at 0°C? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystallizes Oil Viscous Oil CheckState->Oil Remains Oil Succinimide Contains Succinimide? Solid->Succinimide Oil->Succinimide MethodA Method A: Precipitation (Filtration) Succinimide->MethodA Yes (High Content) MethodB Method B: Aqueous Workup (Bicarbonate Wash) Succinimide->MethodB Yes (Low Content) MethodD Method D: Recrystallization (Hexane/EtOAc) MethodA->MethodD If Solid remains MethodC Method C: Neutralized Silica Chromatography MethodB->MethodC If purity < 95% MethodD->MethodC If mother liquor valuable

Figure 1: Decision tree for selecting the optimal purification strategy based on physical state and impurity profile.

Technical Protocols

Protocol A: Succinimide Removal (The "Cold Crash")

Best for: Crude mixtures from NBS reactions containing significant solid precipitate.

Mechanism: Succinimide is insoluble in non-polar solvents like Carbon Tetrachloride (


) or cold Heptane, while the benzylic bromide product remains soluble.
  • Solvent Switch: If the reaction was done in acetonitrile or benzene, evaporate to dryness. Re-dissolve the residue in

    
      (classic method) or warm Heptane  (greener alternative).
    
  • Precipitation: Cool the mixture to 0°C in an ice bath. Succinimide will float/precipitate as a white solid.

  • Filtration: Filter quickly through a sintered glass funnel.

  • Wash: Wash the filter cake with cold solvent. Combine filtrates.

  • Result: The filtrate contains your product; the solid is waste succinimide.

Protocol B: Neutralized Flash Chromatography

Best for: Oily residues or removing hydrolysis impurities. Critical for preventing degradation.

The Problem: Standard silica gel is slightly acidic (


). Benzylic bromides are acid-labile and will undergo solvolysis or elimination on the column, turning your product into benzyl alcohol or tar.

The Solution: Deactivate the silica with Triethylamine (TEA).[2][3]

Step-by-Step Guide:

  • Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 9:1). Add 1% Triethylamine (TEA) to the total volume.

  • Slurry Packing: Slurry the silica gel in the TEA-spiked eluent. Pour into the column and flush with 2 column volumes of the same solvent. This neutralizes acidic silanol sites.[2]

  • Loading: Dissolve crude oil in a minimum amount of Toluene or DCM (avoid acetone/methanol). Load carefully.

  • Elution: Run the column using the TEA-spiked solvent system.

  • Monitoring: Benzylic bromides absorb strongly in UV (254 nm).

  • Post-Column: Evaporate fractions immediately at

    
     to avoid thermal degradation.
    
Protocol C: Recrystallization

Best for: High-purity requirements (>98%) when the compound solidifies.

  • Solvent System: Hexane (anti-solvent) and Ethyl Acetate (solvent).[4]

  • Dissolution: Dissolve crude solid in minimal hot EtOAc (

    
    ).
    
  • Trituration: Add warm Hexane dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to RT, then place in a freezer (

    
    ).
    
  • Harvest: Filter the crystals rapidly (cold) to prevent melting.

Troubleshooting & FAQs

Q1: My product turns into a black tar on the rotary evaporator. Why?

Diagnosis: Thermal instability or residual acid. Fix:

  • Temperature Control: Never heat the water bath above 40°C. Benzylic bromides can undergo autocatalytic decomposition.

  • Acid Removal: Ensure all acid scavengers (like TEA) or inorganic byproducts are removed. If you used

    
     in synthesis, wash the organic layer with saturated 
    
    
    
    before evaporation.
Q2: I see a new spot on TLC that wasn't there before the column.

Diagnosis: On-column hydrolysis. Root Cause: The silica was not effectively neutralized, or the solvent contained moisture. Fix: Use Protocol B (TEA deactivation) strictly. Ensure solvents are dried (e.g., over


) before use.[5]
Q3: How do I remove unreacted starting material (methyl precursor)?

Diagnosis:


 values are very close.
Insight:  Separation is difficult via standard chromatography.[6]
Strategy: 
  • Prevention: It is better to drive the reaction to ~95% conversion using slightly excess NBS (1.05 eq) and reflux time, rather than trying to separate the starting material later.

  • Purification: If unavoidable, use a high-aspect-ratio column (length > 20x width) with a shallow gradient (e.g., 0% to 5% EtOAc in Hexanes over 1 hour).

Q4: The product is an oil, but literature says it should be solid.

Diagnosis: Impurities (especially solvents or isomers) are depressing the melting point. Fix:

  • Place the oil under high vacuum (

    
    ) for 4 hours to remove solvent traces.
    
  • Perform a seed crystallization : Dip a glass rod in the oil, cool it in dry ice, scratch the side of the flask. If a crystal forms, use it to seed the bulk oil at 0°C.

Mechanism of Instability (Visualized)

Understanding why the product degrades helps in preventing it. The methoxyethoxy side chain can actually assist in the departure of the bromide leaving group, making this specific molecule more labile than standard benzyl bromide.

DegradationMechanism cluster_prevention PREVENTION STRATEGY Silica Acidic Silica Site (Si-OH) Product Benzylic Bromide (Target) Silica->Product Protonates/Activates Intermediate Carbocation / Ion Pair Product->Intermediate Loss of Br- Degradant Benzyl Alcohol / Ether (Impurity) Intermediate->Degradant Reaction with H2O/Silanol TEA Triethylamine (TEA) TEA->Silica Neutralizes

Figure 2: Mechanism of silica-induced degradation. The addition of Triethylamine (TEA) blocks the acidic sites, preserving the target molecule.

References

  • BenchChem. Technical Support Center: Purification of Benzylic Bromides and Removal of NBS Byproducts. Retrieved from BenchChem Technical Guides. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of alkyl halides and handling of lachrymators). Link

  • Sigma-Aldrich. Product Specification: 1-(Bromomethyl)-2-methoxybenzene derivatives. (General handling and physical state data).[4][5][7][8] Link

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. (Protocol for TEA neutralization).[2] Link

  • ResearchGate Community. Discussions on removing Succinimide from NBS reactions. (Practical insights on solubility differences). Link

Sources

Technical Support Center: Stability & Storage of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-52289-93-7-STAB Support Tier: Level 3 (Senior Application Scientist) Status: Active

Welcome to the Specialized Reagent Support Center

You are accessing the technical guide for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (also known as 2-(2-methoxyethoxy)benzyl bromide). This intermediate is a highly reactive benzylic halide used frequently in medicinal chemistry for introducing the 2-methoxyethoxy side chain.

The Critical Challenge: This molecule possesses a "perfect storm" of instability factors:

  • Benzylic Bromide Core: Highly susceptible to nucleophilic attack and hydrolysis.

  • Ortho-Alkoxy Substituent: The oxygen atom at the ortho position acts as an electron donor. While this facilitates downstream coupling, it also stabilizes the benzylic carbocation intermediate, making the C-Br bond significantly more labile (prone to breaking) than in unsubstituted benzyl bromide.

  • Autocatalytic Degradation: The primary decomposition product is Hydrogen Bromide (HBr), which acts as a catalyst for further degradation.

Part 1: Immediate Stability Assessment (Visual Triage)

Before proceeding to storage protocols, assess the current state of your reagent using the table below.

Visual IndicatorChemical StatusRecommended Action
Colorless / White Solid High Purity (>97%) Proceed immediately to Protocol A (Long-Term Storage) .
Pale Yellow / Off-White Early Degradation (<5%) Safe to use for most reactions. Use Protocol B (Stabilization) to prevent further decay.
Dark Amber / Orange Significant Degradation Free bromine (

) and HBr present. Purification Required (See Troubleshooting).
Brown / Tarry / Fuming Critical Failure Polymerization has occurred. HBr gas build-up likely. Discard immediately as hazardous waste.
Part 2: The Degradation Mechanism

Understanding why this compound degrades is the key to stopping it. The degradation is autocatalytic , meaning the breakdown product accelerates the breakdown process.

  • Trigger: Moisture enters the vial.

  • Step 1 (Hydrolysis): Water attacks the benzylic position, releasing HBr.

  • Step 2 (Acid Catalysis): The generated HBr protonates the ether oxygen or the leaving group, lowering the activation energy for further hydrolysis or polymerization.

  • Step 3 (Radical Cleavage): Light exposure causes homolytic cleavage of the C-Br bond, generating bromine radicals (

    
    ) which cause the yellow/amber discoloration.
    

DegradationCycle Compound Intact Reagent (Colorless) Hydrolysis Hydrolysis Event Compound->Hydrolysis + H2O Moisture Trigger: Moisture/Light Moisture->Hydrolysis HBr HBr & Br2 (Yellow Color) Hydrolysis->HBr Releases HBr->Compound Catalyzes Decay Polymer Polymerization/ Tars HBr->Polymer Lewis Acid Catalysis

Figure 1: The Autocatalytic Degradation Cycle.[1] Note the red dashed line indicating how HBr accelerates the destruction of the remaining intact reagent.

Part 3: Storage Protocols (The "How-To")

Do not store this reagent in the bottle it arrived in without verifying the seal. Use Protocol A for fresh batches.

Protocol A: The "Inert Blanket" (Gold Standard)

For storage > 1 month.

  • Container: Transfer to a glass vial with a Teflon-lined screw cap . Avoid rubber septa for long-term storage (organic vapors can degrade rubber, and HBr can diffuse through).

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen for 30 seconds before sealing. Argon is preferred as it is heavier than air and sits on top of the solid/liquid.

  • Seal: Wrap the cap junction tightly with Parafilm® or electrical tape to prevent oxygen diffusion.

  • Temperature: Store at -20°C (Freezer) .

  • Desiccant: Place the vial inside a secondary jar containing activated desiccant (e.g., Drierite or Silica Gel packets).

Protocol B: The "Scavenger" Method (Active Stabilization)

For reagents that are frequently opened or show early yellowing.

If you open the bottle frequently, inert gas is often lost. Add a Solid Acid Scavenger directly to the vial to neutralize HBr as it forms.

  • Recommended Scavenger: Potassium Carbonate (

    
    ) Anhydrous Granules. 
    
    • Why: It is a mild base that neutralizes HBr but is not strong enough to deprotonate the benzylic position or cause elimination reactions under storage conditions.

    • Dosage: Add 1-2% by weight.

    • Note: Filter the solid before use.[2]

  • Alternative: Silver Wool/Foil.

    • Why: Silver reacts with free bromine (

      
      ) and HBr to form stable AgBr, preventing the "amber" discoloration and radical propagation.
      
Part 4: Troubleshooting & FAQs
Q: My reagent has turned dark amber. Can I save it?

A: Yes, if it is still liquid (or loose solid) and not a tar. Do NOT distill this compound. Benzylic bromides are thermally unstable and can polymerize violently or explode upon heating.[3] Correct Purification Method:

  • Dissolve the crude material in minimal Hexanes or Dichloromethane (DCM).

  • Pass it through a short Silica Gel Plug (approx. 2-3 cm height).

    • Mechanism:[4][5] The non-polar benzyl bromide passes through; the polar HBr, alcohols, and polymeric tars stick to the silica.

  • Concentrate the filtrate using a rotary evaporator at low temperature (<30°C) .

Q: Can I store it in solution?

A: Yes. Storing as a 1M solution in anhydrous THF or Dichloromethane over activated 3Å molecular sieves at -20°C is often more stable than the neat oil. Dilution reduces the rate of intermolecular polymerization.

Q: I see white fumes when I open the bottle. What is that?

A: That is HBr gas reacting with moisture in the air.

  • Immediate Action: Close the hood sash. This indicates significant degradation. The reagent is likely highly acidic.

  • Remedy: If the remaining volume is valuable, perform the Silica Plug purification described above.[5] If not, quench and dispose.

Part 5: Safety & Handling (Lachrymator Warning)

This compound is a Lachrymator (tear gas agent) and a Corrosive .

  • The Hazard: Benzylic bromides react with moisture in the mucous membranes of your eyes and nose to release HBr, causing severe irritation and tears.

  • Neutralization Station: Keep a beaker of saturated Sodium Bicarbonate (

    
    )  in the hood.
    
    • Spills: Pour bicarbonate solution over spills immediately to neutralize acid.

    • Glassware: Soak all syringes, needles, and flasks in bicarbonate solution before removing them from the fume hood.

References
  • Sigma-Aldrich. Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene (Analogous reactivity).Link

  • BenchChem. Technical Guide on Reactivity of Methoxy-substituted Benzyl Bromides.Link

  • Santa Cruz Biotechnology. Benzyl Bromide Storage and Handling Guidelines.Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W.L.F., & Chai, C.L.L.Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Methods for stabilizing halo-compounds).

Sources

Technical Support Center: Exotherm Control for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Reagent Class: Benzylic Halide / Electrophile Primary Hazard: Thermal Runaway & Autocatalytic Decomposition CAS: 125479-72-3 (Representative structure)

Core Directive & Executive Summary

The Problem: You are observing uncontrolled temperature spikes (exotherms) during the addition of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (hereafter BMEB ) to a nucleophile (e.g., amine, phenol, or thiol).

The Cause: BMEB is a highly reactive benzylic bromide. Its reaction kinetics often exceed the heat removal capacity of standard laboratory glassware or pilot reactors. If the addition rate exceeds the consumption rate, unreacted BMEB accumulates. When the reaction finally "kicks" (often due to a temperature threshold being crossed), this accumulated energy releases simultaneously—a phenomenon known as Thermal Runaway .

The Solution: You must transition from "Process Control" (hoping the chiller keeps up) to "Dosing Control" (limiting the fuel for the fire). This guide provides the thermodynamic grounding and specific protocols to safely manage this reagent.

Thermodynamics & Critical Process Parameters (CPP)

To control the hazard, you must understand the energy landscape. Benzylic alkylations are typically highly exothermic.

Key Concepts
  • 
     (Enthalpy of Reaction):  Typically -70 to -120 kJ/mol for benzylic alkylations.
    
  • 
     (Adiabatic Temperature Rise):  The theoretical temperature the mixture would reach if no heat were removed.
    
    • Formula:

      
      
      
    • Risk:[1][2][3][4][5] If

      
       exceeds the boiling point of your solvent, you risk over-pressurization and vessel rupture.
      
  • Accumulation: The percentage of BMEB added to the reactor that has not yet reacted. High accumulation = High potential energy.

Data Table: Thermal Risk Factors
ParameterTypical Value / BehaviorImplication
Reaction Kinetics Fast (

is large)
Heat release is immediate upon mixing.
Activation Energy (

)
Low to ModerateReaction starts easily; cooling is critical.
Side Reaction Friedel-Crafts PolymerizationIf BMEB is heated without a nucleophile, it may polymerize violently, releasing HBr.
Thermal Stability Decomposes >100°C (est.)Avoid hot spots on reactor walls.

Troubleshooting Guide (Q&A)

Q1: I stopped the addition of BMEB, but the temperature is still rising. Why? A: This is the classic signature of Reagent Accumulation .

  • Diagnosis: You added BMEB faster than it could react (Dosing rate > Reaction rate). The "thermal lag" masked the accumulation. Now, the accumulated BMEB is reacting all at once.

  • Immediate Action:Stop agitation immediately if the system allows (to stop mixing reagents), or maximize cooling. Note: Stopping agitation is risky if hot spots form; usually, maximum cooling + stop feed is the standard response.

  • Prevention:[1][2][3][5][6] Use in-line IR (ReactIR) or calorimetry to verify consumption during addition.

Q2: The reaction mixture turned dark/black and tarry. Is this normal? A: No. This indicates decomposition or polymerization .

  • Mechanism:[2][7][8][9] Benzylic bromides are prone to self-alkylation (polymerization) catalyzed by trace metals or Lewis acids. The "2-methoxyethoxy" side chain can chelate metals, potentially exacerbating this if metal impurities are present.

  • Fix: Ensure your solvent is dry and your nucleophile is in excess before starting the addition. BMEB should never be heated alone in the reactor.

Q3: Can I add BMEB as a neat liquid to save solvent volume? A: Highly discouraged.

  • Reasoning: Adding neat reagent creates localized zones of extremely high concentration and temperature ("hot spots") at the injection point. This triggers side reactions and local boiling.

  • Protocol: Dilute BMEB 1:3 or 1:5 in the reaction solvent (e.g., THF, Toluene, DCM) before addition. This utilizes the solvent's heat capacity (

    
    ) as a heat sink.
    

Standard Operating Procedure (SOP) for Safe Addition

Objective: Maintain the reaction temperature (


) within ±2°C of the setpoint (

) throughout the addition.
Phase 1: Preparation
  • Reactor: Jacketed glass reactor or Hastelloy (avoid stainless steel if HBr evolution is expected and unchecked).

  • Sensors: Two temperature probes required.

    • 
       (Internal Reaction Temp) - Primary Control Variable.
      
    • 
       (Jacket Temp) - Monitoring Variable.
      
  • Dilution: Dissolve 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in the chosen solvent (Concentration < 1.0 M).

Phase 2: The "Dose-and-Wait" Protocol

Do not use continuous flow initially. Validate kinetics first.

  • Cool the receiving nucleophile solution to -10°C (or appropriate starting temp).

  • Add 5% of the total BMEB solution rapidly.

  • Stop and observe

    
    .
    
    • Observation: You should see a sharp rise in

      
       followed by a decay as the chiller takes over.
      
    • Calculation: Measure the time (

      
      ) required to return to 
      
      
      
      .
  • Continuous Addition: Set the pump rate such that the residence time of BMEB is minimal.

    • Rule of Thumb: Total addition time should be

      
      .
      
Phase 3: Quench
  • Verify conversion (HPLC/TLC).

  • Quench: Add a scavenger (e.g., morpholine or dilute NaOH) to destroy unreacted benzylic bromide before warming to room temperature. Never distill the reaction mixture if substantial unreacted BMEB remains (explosion hazard).

Visualizations

Diagram 1: Exotherm Control Logic Loop

This diagram illustrates the logic flow for an automated or manual addition system to prevent runaway.

ExothermControl Start Start BMEB Addition CheckTemp Measure Internal Temp (Tr) Start->CheckTemp Decision Is Tr > (Setpoint + 2°C)? CheckTemp->Decision Safe Continue Addition (Maintain Rate) Decision->Safe No Danger CRITICAL: Stop Feed Decision->Danger Yes Safe->CheckTemp Loop Cooling Max Cooling Capacity (Lower Jacket Tj) Danger->Cooling Wait Wait for Tr < Setpoint Cooling->Wait Wait->CheckTemp Loop

Caption: Feedback loop for controlling exothermic addition. The critical safety step is the immediate cessation of feed upon temperature deviation.

Diagram 2: Troubleshooting Reaction Failure

A decision tree for diagnosing yield loss or safety events.

Troubleshooting Problem Issue: Low Yield / High Temp Color Is mixture Black/Tarry? Problem->Color YesColor Thermal Decomposition Color->YesColor Yes NoColor Temp Spike Delayed? Color->NoColor No Cause1 Cause: Hot spots during addition or metal contamination YesColor->Cause1 YesSpike Reagent Accumulation NoColor->YesSpike Yes Cause2 Cause: Addition Rate > Reaction Rate (Kinetics too slow at T_set) YesSpike->Cause2

Caption: Diagnostic tree to differentiate between thermal decomposition (tar) and kinetic accumulation (delayed exotherm).

References

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on calculation of

    
     and accumulation).
    
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Org. Process Res. Dev. (General Reference). Safety of Alkylation Reactions. (Consult specific issues of OPRD for case studies on benzylic bromide scale-up).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Representative Benzylic Bromides). (Use for checking specific physical properties like BP/MP).

  • Health and Safety Executive (HSE). Chemical Reaction Hazards and the Risk of Thermal Runaway (INDG254).

Sources

Technical Support Center: Stability & Impurity Profiling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Profile

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is not a standard building block; it is a "hot" electrophile. Its instability arises from the Ortho-Effect . The electron-donating alkoxy group at the ortho position stabilizes the benzylic carbocation via resonance (forming a transient oxonium species).

While this makes it an excellent alkylating agent for your target synthesis, it also lowers the activation energy for unwanted side reactions—specifically hydrolysis (reaction with moisture) and autocatalytic decomposition .

This guide addresses the three most common tickets we receive regarding this compound:

  • Purity Drop: Rapid formation of polar impurities.

  • Physical Change: Solid turning into a gum/oil.

  • Discoloration: White powder turning pink/brown.

Decomposition Pathways & Identification

Before troubleshooting, you must recognize the enemy. The following diagram illustrates the mechanistic pathways leading to the impurities you are likely seeing in your LC-MS traces.

Visual 1: Decomposition Reaction Map

DecompositionPathways Start 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene (Target Compound) Carbocation Stabilized Benzylic Carbocation Intermediate Start->Carbocation Spontaneous Ionization (Promoted by o-Alkoxy) Aldehyde Impurity B: Benzaldehyde (Oxidation Product) [M-CH2Br+O] Start->Aldehyde [O] / Light / Air (Slow Path) Alcohol Impurity A: Benzyl Alcohol (Hydrolysis Product) [M-Br+OH] Carbocation->Alcohol + H2O (Atmospheric Moisture) (Fastest Path) Dimer Impurity C: Dimer/Oligomer (Friedel-Crafts Product) Carbocation->Dimer + Starting Material (High Conc. Storage)

Caption: Figure 1. The dominant degradation pathway is moisture-driven hydrolysis (Red Arrow), accelerated by the ortho-alkoxy group's stabilization of the carbocation intermediate.

Troubleshooting Guides (FAQ Format)

Module 1: The "Ghost" Polar Impurity (Hydrolysis)

User Question: "I synthesized the bromide yesterday with 98% purity. Today, the LC-MS shows a new peak at RRT 0.65 (approx) and the solid is sticky. What happened?"

Diagnosis: You are observing Impurity A (The Benzyl Alcohol) .

  • Mechanism: The ortho-alkoxy group pushes electron density into the ring, making the C-Br bond hyper-labile. Even trace moisture in "dry" solvents or humidity in the air during weighing is sufficient to drive the

    
     hydrolysis.
    
  • The "Sticky" Phenomenon: The hydrolysis product (alcohol) often has a lower melting point and disrupts the crystal lattice of the bromide, leading to deliquescence (turning into a gum).

Corrective Protocol:

  • Confirmation: Check LC-MS for a mass shift of

    
      (Loss of Br, gain of OH). If your bromide is MW ~245, look for MW ~182.
    
  • Remediation:

    • Dissolve the gum in anhydrous

      
       or DCM.
      
    • Wash with cold, dilute

      
       (to remove HBr generated).
      
    • Dry over

      
       (avoid 
      
      
      
      if it's not perfectly anhydrous, as it can release water).
    • Concentrate in vacuo strictly below 30°C.

  • Prevention: Store the compound under Argon. Do not store in a screw-cap vial in the fridge without Parafilm; moisture permeates plastics at low temps.

Module 2: Discoloration (Radical Decomposition)

User Question: "My white solid has turned pinkish-brown after a week. Is it still usable?"

Diagnosis: This is Radical Degradation (HBr formation) .

  • Mechanism: Benzyl bromides are light-sensitive. Photolytic cleavage of the C-Br bond generates bromine radicals, which oxidize the ether tail or the aromatic ring, producing colored conjugated species (quinoid-like structures).

  • The "Pink" Danger: The color indicates the release of HBr gas. HBr is autocatalytic—it protonates the ether oxygen, accelerating further decomposition.

Corrective Protocol:

  • Usability Check: Dissolve a small amount in

    
    . If the NMR shows clean peaks for the 
    
    
    
    (usually
    
    
    ) and the color is faint, it is usable.
  • Cleanup: Pass the solution through a short plug of Basic Alumina or Silica (neutralized) to scavenge the acid and colored impurities.

  • Storage: Wrap vials in aluminum foil. Store at -20°C.

Module 3: The "Ortho" Effect & Cyclization

User Question: "Can the side chain cyclize? I see a mass corresponding to loss of HBr."

Diagnosis: While less common than hydrolysis, Intramolecular Cyclization is possible but sterically disfavored for this specific chain length.

  • Analysis: The side chain is

    
    .
    
    • Attack by the terminal methoxy oxygen on the benzyl carbon would form a 7-membered ring . This is kinetically slow compared to intermolecular hydrolysis.

  • Alternative: If you see "Loss of HBr" (Mass

    
    ), it is more likely Polymerization  (intermolecular alkylation) occurring in concentrated solutions.
    

Quantitative Data Summary

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (

)
Cause
Benzyl Alcohol

replaces

~0.60 - 0.70 (More Polar)

Da (vs

)
Moisture / Hydrolysis
Benzaldehyde

replaces

~0.80

Da (vs

)
Oxidation / Air
Dimer Two rings linked by

> 1.2 (Non-polar)

High Conc. / Heat

*RRT is estimated based on standard Reverse Phase C18 behavior (Water/Acetonitrile) where the Bromide = 1.0.

Decision Tree: Save or Discard?

Use this workflow to determine if your batch can be rescued.

Visual 2: Troubleshooting Workflow

TroubleshootingTree Obs Observation: Sample degraded? CheckColor Is it Pink/Brown? Obs->CheckColor CheckState Is it Sticky/Gum? Obs->CheckState NMR Run 1H NMR (CDCl3) Check CH2Br peak (~4.5 ppm) CheckColor->NMR Yes CheckState->NMR Yes Result1 Peak Intact (>90%) NMR->Result1 Result2 Peak Shifted/Gone NMR->Result2 Action1 Filter through Basic Alumina pad Result1->Action1 If colored Action2 Recrystallize (Hexane/Et2O at -78C) Result1->Action2 If gummy Action3 Discard Batch (Hydrolysis > 50%) Result2->Action3

Caption: Figure 2. Step-by-step decision matrix for evaluating degraded benzyl bromide batches.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - discussing Neighboring Group Participation and Benzyl Halide reactivity).

  • Sigma-Aldrich. (2024). Product Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene. (Used as a surrogate for reactivity profile of ortho-alkoxy benzyl bromides).

  • BenchChem. (2025). Reactivity and Stability of Ortho-Substituted Benzyl Bromides. (Technical Note on the electronic effects of ortho-alkoxy groups).

  • PubChem. (2024). Compound Summary for 1-(Bromomethyl)-2-methoxybenzene. National Library of Medicine.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures in solution. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, a versatile building block in organic chemistry. Due to the limited availability of its experimental spectrum in public databases, this guide will present a detailed theoretical analysis based on established principles and experimental data from structurally analogous compounds. This comparative approach not only helps in predicting the spectrum of the target molecule but also provides a framework for interpreting the spectra of related compounds.

Predicted ¹H NMR Spectrum of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

The structure of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The analysis of chemical shift, integration, and signal multiplicity (splitting pattern) allows for the assignment of each signal to a specific set of protons. The predicted spectral data are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
aAr-H 6.8-7.5Multiplet (m)4H
b-CH₂Br~4.7Singlet (s)2H
c-O-CH₂-~4.2Triplet (t)2H
d-CH₂-O-~3.8Triplet (t)2H
e-OCH₃~3.4Singlet (s)3H

Predicted spectrum in CDCl₃ solvent.

Causality Behind Predicted Chemical Shifts:
  • Aromatic Protons (a): The four protons on the benzene ring are expected to resonate in the aromatic region, typically between 6.5 and 8.0 ppm[1]. The electron-donating nature of the methoxyethoxy group and the electron-withdrawing effect of the bromomethyl group will influence their precise chemical shifts, leading to a complex multiplet pattern.

  • Benzylic Protons (b): The methylene protons adjacent to both the aromatic ring and the bromine atom (-CH₂Br) are expected to be significantly deshielded. In similar structures like o-bis(bromomethyl)benzene, these protons appear at approximately 4.68 ppm[2]. Therefore, a singlet around 4.7 ppm is predicted for these two protons.

  • Methoxyethoxy Protons (c, d, e): The 2-methoxyethoxy side chain presents three distinct proton environments:

    • The two protons of the methylene group attached to the aromatic ring's oxygen (-O-CH₂-) (c) are deshielded by the adjacent oxygen and the aromatic ring, predicted to appear as a triplet around 4.2 ppm.

    • The second methylene group's protons (-CH₂-O-) (d) are also deshielded by the neighboring oxygen atoms and are expected to resonate as a triplet around 3.8 ppm.

    • The three protons of the terminal methyl group (-OCH₃) (e) are in a relatively shielded environment and are predicted to appear as a sharp singlet around 3.4 ppm.

Comparative ¹H NMR Spectral Analysis

To substantiate the predicted spectrum, it is insightful to compare it with the experimental data of structurally related compounds. This comparison highlights how subtle changes in molecular structure are reflected in the ¹H NMR spectrum.

1-(Bromomethyl)-2-methoxybenzene

This compound is a close structural analogue, differing only by the absence of the ethoxy moiety in the side chain. The ¹H NMR spectrum of 1-(bromomethyl)-2-methoxybenzene would be expected to show a singlet for the benzylic protons, a multiplet for the aromatic protons, and a singlet for the methoxy group's protons. The absence of the two methylene signals from the methoxyethoxy chain is the key differentiating feature.

Benzyl Bromide

As a fundamental reference compound, benzyl bromide (C₆H₅CH₂Br) provides a baseline for the chemical shift of the benzylic protons. In benzyl bromide, the -CH₂Br protons typically appear as a singlet at approximately 4.44 ppm[3][4]. The ortho-methoxyethoxy substituent in our target molecule is expected to cause a slight downfield shift of this signal.

1-Bromo-2-(2-methoxyethoxy)ethane

This aliphatic compound contains the same side chain as our target molecule. Its ¹H NMR spectrum reveals the characteristic signals of the methoxyethoxy group, with methylene protons appearing as triplets and the methyl group as a singlet, albeit at slightly different chemical shifts due to the absence of the aromatic ring's influence[5].

Table 2: Comparison of ¹H NMR Data with Alternative Compounds

CompoundBenzylic -CH₂Br (ppm)Aromatic -H (ppm)Aliphatic Side Chain Protons (ppm)
1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (Predicted) ~4.7 (s, 2H) 6.8-7.5 (m, 4H) ~4.2 (t, 2H), ~3.8 (t, 2H), ~3.4 (s, 3H)
1-(Bromomethyl)-2-methoxybenzene~4.5-4.7 (s, 2H)~6.8-7.4 (m, 4H)~3.9 (s, 3H, -OCH₃)
Benzyl Bromide[3][4]~4.44 (s, 2H)7.2-7.4 (m, 5H)N/A
1-Bromo-2-(2-methoxyethoxy)ethane[5]N/AN/A3.73 (t, 2H), 3.57 (t, 2H), 3.26 (s, 3H)

This comparative analysis demonstrates how the chemical environment around the protons dictates their resonance frequencies, allowing for the confident prediction and interpretation of the ¹H NMR spectrum for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid large solvent signals that can obscure sample peaks[2].

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm[6].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

    • Insert the sample into the NMR spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks. This is an iterative process of adjusting the shim coils.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the molecular structure.

Visualizing the Workflow

The process of NMR spectral analysis can be visualized as a logical workflow, from sample preparation to final structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze & Assign integrate->analyze Structural Confirmation Structural Confirmation analyze->Structural Confirmation

Caption: Workflow for ¹H NMR Spectral Analysis.

The structural assignment of protons in 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is key to its analysis.

G cluster_labels img img b b a1 a a2 a a3 a a4 a c c d d e e

Caption: Proton Environments in the Target Molecule.

References

  • The Royal Society of Chemistry. (2012). Supplementary Information for: .... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for: .... Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzylbromide - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Pretoria. (2023, June 30). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-methoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). 1,1-Bis(bromomethyl)benzene. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via 13C NMR

[1][2]

Executive Summary: The Structural Fingerprint

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a critical electrophilic building block, often employed in the synthesis of radiotracers, specific ligands, and heterocycles.[1][2] Its reactivity hinges on the lability of the benzylic bromide, making accurate characterization essential to ensure it has not degraded into the alcohol (hydrolysis) or dimerized.

This guide provides a definitive 13C NMR analysis, contrasting it with its metabolic precursors and structural isomers.[2] While Proton NMR (1H NMR) is useful, 13C NMR is the superior performance tool for this molecule because it resolves the crowded aliphatic region (methoxy/ethoxy signals) and definitively confirms the carbon skeleton's substitution pattern without the ambiguity of overlapping multiplets.[1]

13C NMR Spectral Data & Assignments

The following data represents the high-confidence chemical shift values derived from structural analogs (e.g., 2-ethoxybenzyl bromide) and substituent additivity rules.

Table 1: 13C NMR Chemical Shift Assignments (CDCl3, 100 MHz)
Carbon PositionChemical Shift (δ, ppm)Signal TypeStructural Significance
C-7 (Benzylic) 28.5 – 30.0 CH₂Diagnostic Peak. Confirms the presence of the Bromide.[1][2] (Alcohol would be ~62 ppm).[1][2]
C-2 (Ar-O) 156.8 – 157.5 CqDeshielded by oxygen attachment.[1][2] Confirms ortho-substitution.
C-1 (Ar-CH₂) 126.0 – 127.5 CqPoint of attachment for the bromomethyl group.[1][2]
C-3 (Ar) 111.5 – 112.5 CHOrtho to the alkoxy group; shielded.
C-5 (Ar) 120.5 – 121.5 CHMeta to the alkoxy group.[1][2]
C-4 (Ar) 129.5 – 130.5 CHPara to the alkoxy group.[1][2]
C-6 (Ar) 131.0 – 132.0 CHOrtho to the bromomethyl group.[1][2]
C-8 (O-CH₂) 67.5 – 68.5 CH₂Ether linkage directly attached to the aromatic ring.[1][2]
C-9 (CH₂-O) 70.5 – 71.5 CH₂Ethylene glycol unit (PEG-linker).[1][2]
C-10 (O-CH₃) 58.8 – 59.2 CH₃Terminal methoxy group.[1][2] Distinctive sharp signal.

Note: Shifts may vary slightly (±0.5 ppm) depending on concentration and solvent (e.g., DMSO-d6 vs. CDCl3).

Comparative Performance Analysis

In synthetic workflows, this molecule is rarely isolated without impurities.[2] The table below compares the 13C NMR "performance" (resolution of identity) against common alternatives and impurities.

Table 2: Diagnostic Shifts vs. Alternatives
Alternative / ImpurityKey Distinguishing Feature (13C NMR)Why 13C NMR Wins
Precursor: The Alcohol (1-(Hydroxymethyl)-2-(2-methoxyethoxy)benzene)Benzylic Carbon: ~62.0 ppm (vs. ~29 ppm for Bromide)Unambiguous. In 1H NMR, the OH proton can exchange or broaden, obscuring the CH2 signal.[1][2] 13C gives a distinct 30+ ppm shift difference.[1][2]
Side-Product: The Chloride (1-(Chloromethyl)-...)Benzylic Carbon: ~41-46 ppm Reaction Monitoring. If using SOCl2 or HCl, this impurity is common.[1][2] 13C clearly separates Cl-CH2 from Br-CH2.[1][2]
Isomer: Para-Substituted (1-(Bromomethyl)-4-(2-methoxyethoxy)benzene)Aromatic Symmetry Para isomer shows only 4 aromatic signals (2 equivalent sets).[1][2]Regiochemistry. The ortho-isomer (Target) shows 6 distinct aromatic signals due to asymmetry.[1][2]
Hydrolysis Product (Phenol derivative)Missing PEG Chain Absence of signals at 68, 71, and 59 ppm.[1]Stability Check. Confirms the ether linkage is intact.[1][2]

Experimental Protocol: Optimal Resolution

To ensure the highest fidelity data, follow this self-validating protocol. This minimizes the risk of benzylic bromide degradation during analysis.[1][2]

Step-by-Step Characterization Workflow
  • Sample Preparation (Critical):

    • Solvent: Use CDCl3 (Chloroform-d) neutralized with basic alumina or silver foil.[1][2] Reason: Acidic traces in CDCl3 can catalyze the hydrolysis of the benzylic bromide to the alcohol.[1][2]

    • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent. High concentration is needed for quaternary carbon detection (C-1, C-2).[1][2]

  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for Carbon).

    • Pulse Sequence: Proton-decoupled 13C (typically zgpg30 or equivalent).[1][2]

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Reason: Quaternary carbons (C-1, C-2) have long T1 relaxation times.[1][2] A short D1 will suppress their signals, making assignment difficult.[2]

    • Scans: Minimum 512 scans (approx. 30 mins) to resolve the small benzylic peak against baseline noise.

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz . This smooths the noise without compromising the resolution of the aromatic peaks.[1][2]

    • Referencing: Set the central CDCl3 triplet to 77.16 ppm .

Structural Validation Logic (Graphviz Diagram)

The following flowchart illustrates the decision-making logic for validating the structure based on the spectral data provided above.

ValidationLogicStartStart: Acquire 13C NMR SpectrumCheckBenzylicCheck Benzylic Region (25-65 ppm)Start->CheckBenzylicSignal29Signal at ~29 ppm?CheckBenzylic->Signal29Primary SearchYesYesSignal29->YesNoNoSignal29->NoSignal62Signal at ~62 ppm?Signal62->YesSignal62->NoSignal45Signal at ~45 ppm?Signal45->YesCheckAromaticCheck Aromatic Region (110-160 ppm)CountSignalsCount Aromatic SignalsCheckAromatic->CountSignalsSixSignals6 Distinct Signals(Asymmetric)CountSignals->SixSignalsOrtho PatternFourSignals4 Signals(Symmetric)CountSignals->FourSignalsPara PatternCheckPEGCheck Aliphatic Ether Region (58-72 ppm)SixSignals->CheckPEGIdentify: Para-IsomerIdentify: Para-IsomerFourSignals->Identify: Para-IsomerPEGConfirmedSignals at 59, 68, 71 ppm PresentCheckPEG->PEGConfirmedFinalVALIDATED STRUCTURE:1-(Bromomethyl)-2-(2-methoxyethoxy)benzenePEGConfirmed->FinalYes->CheckAromaticIdentify: Alcohol PrecursorIdentify: Alcohol PrecursorYes->Identify: Alcohol PrecursorIdentify: Chloride ImpurityIdentify: Chloride ImpurityYes->Identify: Chloride ImpurityNo->Signal62No->Signal45

Figure 1: Logic flow for confirming the identity of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene using 13C NMR chemical shifts.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard reference for additivity rules and benzyl bromide shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 1-(Bromomethyl)-2-methoxybenzene (Anisole derivative) Spectral Data. NIST Chemistry WebBook, SRD 69.[2] [Link][1][2]

  • PubChem. (2024).[1][2][4] Compound Summary: 1-(Bromomethyl)-2-ethoxybenzene.[1][2] National Library of Medicine.[1][2] [Link] (Source for 2-ethoxy analog shifts).[1][2]

  • Reichert, D. E., et al. (2018).[2] Synthesis of PEGylated Benzyl Halides for Radiotracer Development. Journal of Labelled Compounds and Radiopharmaceuticals. (General methodology for PEG-benzyl bromide synthesis).

Unraveling Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the systematic disassembly of molecules and analysis of their constituent fragments. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, a bespoke bifunctional molecule. Our exploration will be grounded in the fundamental principles of mass spectrometry and a comparative analysis with structurally related compounds, providing researchers and scientists with a robust framework for the identification and characterization of this and similar molecules.

The Structural Architecture: A Triad of Reactive Moieties

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene presents a unique confluence of three key structural motifs, each with its own characteristic behavior under electron ionization: a benzylic bromide, an aromatic ether, and an aliphatic ether chain. Understanding the individual fragmentation pathways of these components is crucial to predicting the overall mass spectrum of the parent molecule.

  • The Benzylic Bromide: This functionality is prone to facile cleavage of the carbon-bromine bond, leading to the formation of a stable benzyl cation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will also impart a characteristic isotopic signature to the molecular ion and any bromine-containing fragments.[1]

  • The Aromatic Ether: Aryl ethers are known to exhibit prominent molecular ion peaks due to the stability of the aromatic ring.[2][3] Fragmentation often occurs at the bond beta to the aromatic ring.[2][3]

  • The Aliphatic Ether: The methoxyethoxy side chain is susceptible to alpha-cleavage, a common fragmentation pathway for ethers where the C-C bond adjacent to the oxygen atom is broken.[3][4]

Predicting the Fragmentation Symphony: A Mechanistic Deep Dive

Upon electron ionization, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene will form a molecular ion (M⁺˙) that is energetically unstable and will undergo a series of fragmentation events to yield a characteristic mass spectrum. The predicted major fragmentation pathways are outlined below.

Fragmentation_Pathway M 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (M) M_ion [M]⁺˙ m/z 244/246 M->M_ion Electron Ionization ion1 [C₁₀H₁₃O₂]⁺ m/z 165 M_ion->ion1 Benzylic Cleavage ion2 [C₈H₇BrO]⁺˙ m/z 198/200 M_ion->ion2 α-cleavage ion4 [C₈H₉Br]⁺˙ m/z 184/186 M_ion->ion4 Rearrangement frag1 Loss of •Br ion3 [C₈H₉O]⁺ m/z 121 ion1->ion3 Ether Cleavage frag2 Loss of •CH₂OCH₃ ion5 [C₇H₇]⁺ m/z 91 ion2->ion5 Loss of •CH₂OCH₃ frag3 α-cleavage frag4 Loss of C₂H₄O ion6 [C₈H₉]⁺ m/z 105 ion4->ion6 Loss of •Br frag5 Benzylic Cleavage frag6 Loss of •Br GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry sample Sample Injection column GC Column Separation sample->column ion_source Electron Ionization Source (70 eV) column->ion_source oven Temperature Programming oven->column analyzer Quadrupole Mass Analyzer ion_source->analyzer detector Electron Multiplier Detector analyzer->detector data_acq Data Acquisition & Processing detector->data_acq

Sources

Decoding the-Bromomethyl Group: An IR-Spectroscopy-Based Comparative Guide for the Structural Elucidation of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural verification of novel and intermediate compounds is paramount. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene serves as a key building block in various synthetic pathways, making the unambiguous identification of its functional groups a critical quality control step. Infrared (IR) spectroscopy offers a rapid, non-destructive first line of analysis for this purpose. This guide provides an in-depth, comparative analysis of the IR spectral features of this molecule, focusing specifically on the robust identification of the synthetically crucial bromomethyl (-CH2Br) group.

The Analytical Challenge: Isolating the Target in a Crowded Spectrum

The primary challenge in analyzing 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via IR spectroscopy lies in its multifunctional nature. The spectrum is a superposition of absorptions from the ortho-disubstituted benzene ring, two distinct ether linkages (aryl-alkyl and alkyl-alkyl), and the target bromomethyl moiety. The C-Br stretching vibration, a key indicator, is often weak and resides in the congested "fingerprint region" (below 1500 cm⁻¹), which is rich with signals from C-C stretching and various bending vibrations. Therefore, a successful identification relies not on a single peak, but on a systematic comparison and elimination process, leveraging the unique signatures of all present functional groups.

Systematic Spectral Deconvolution: A Functional Group Approach

To confidently identify the bromomethyl group, one must first assign the more prominent, less ambiguous peaks originating from the rest of the molecular structure.

1. The Aromatic Core and Ether Linkages (Above 1000 cm⁻¹):

  • Aromatic C-H Stretches: A key initial checkpoint is the region just above 3000 cm⁻¹. The sp² C-H bonds of the benzene ring will produce sharp, medium-intensity peaks typically between 3100-3030 cm⁻¹.[1][2]

  • Aliphatic C-H Stretches: In contrast, the sp³ C-H bonds in the bromomethyl and methoxyethoxy side chains will absorb just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[3]

  • Aromatic C=C Stretches: The benzene ring itself provides characteristic absorptions from C=C bond stretching, appearing as sharp peaks of variable intensity around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[2]

  • Ether C-O Stretches: The molecule contains two types of ether linkages, which are crucial to distinguish. Aryl-alkyl ethers (Ar-O-CH₂) typically show a strong, characteristic asymmetric stretching band around 1250 cm⁻¹.[4][5][6][7][8] The aliphatic ether linkage (-CH₂-O-CH₃) will exhibit a strong C-O stretch at a slightly lower wavenumber, generally around 1120 cm⁻¹.[4][6] The presence of both these strong bands is a key structural confirmation.

2. The Fingerprint Region: Identifying the Bromomethyl Group and Substitution Pattern (Below 1000 cm⁻¹):

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong absorptions in the 900-650 cm⁻¹ region. For an ortho-disubstituted ring, a strong, characteristic C-H bending band is expected in the range of 770-735 cm⁻¹.[9][10][11] Identifying this peak is essential for confirming the isomeric purity of the compound.

  • The C-Br Stretch: The carbon-bromine bond stretch is the most direct evidence of the bromomethyl group. This absorption is typically found in the 700-500 cm⁻¹ range.[12] Specifically, for primary alkyl bromides like the bromomethyl group, this peak often appears between 650-630 cm⁻¹.[13] While it can be of medium intensity, it may be obscured by or overlapped with other vibrations in this crowded region.

  • Corroborating Evidence: CH₂ Wagging: The methylene (-CH₂) group adjacent to the bromine atom provides a valuable secondary confirmation. The CH₂ wagging vibration in haloalkanes is often observed in the 1300-1150 cm⁻¹ region. This peak, while potentially overlapping with C-O stretches, can help substantiate the presence of the -CH₂Br moiety when analyzed in conjunction with the C-Br stretch.

Comparative Data Summary

The following table summarizes the expected IR absorption bands for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, providing a clear guide for spectral interpretation.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityNotes
3100 - 3030Aromatic C-H StretchMediumConfirms presence of the benzene ring.[2]
2960 - 2850Aliphatic C-H StretchMedium to StrongFrom -CH₂- and -CH₃ groups on the side chains.[3]
~1600 & ~1475Aromatic C=C StretchMedium to Strong, SharpCharacteristic of the benzene ring framework.[2]
~1450CH₂ Scissoring (Bending)MediumFrom aliphatic methylene groups.
~1250C-O-C Asymmetric StretchStrongKey Peak: Confirms the aryl-alkyl ether linkage.[4][5][6]
~1120C-O-C Asymmetric StretchStrongKey Peak: Confirms the alkyl-alkyl ether linkage.[4]
770 - 735Aromatic C-H Out-of-Plane BendStrongKey Peak: Confirms ortho-disubstitution pattern.[9][10][11]
650 - 630 C-Br Stretch Medium to Weak Primary Target Peak for the Bromomethyl Group. [13]
Experimental Workflow and Logic

A robust analytical workflow is crucial for avoiding misinterpretation. The following protocol outlines a systematic approach to analyzing the IR spectrum.

Experimental Protocol: FTIR Analysis of Liquid Sample

  • Sample Preparation: Ensure the sample is neat (free of solvent) and anhydrous. Place a small drop of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrument Setup: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Acquisition: Place the prepared salt plates in the instrument's sample holder. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and normalize the spectrum.

The logical flow for interpreting the resulting spectrum is visualized in the diagram below.

Caption: Logical workflow for the IR spectral analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Conclusion

Identifying the bromomethyl group in 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene using IR spectroscopy is a process of systematic deduction. While the C-Br stretch between 650-630 cm⁻¹ is the primary indicator, its confirmation is significantly strengthened by a comprehensive analysis of the entire spectrum. By first identifying the characteristic peaks of the aromatic ring (C-H stretch >3000 cm⁻¹, C=C stretches ~1600/1475 cm⁻¹) and the dual ether functionalities (strong bands at ~1250 cm⁻¹ and ~1120 cm⁻¹), the analyst can confidently focus on the fingerprint region. The presence of the ortho-substitution band (770-735 cm⁻¹) alongside the C-Br stretch provides a robust, multi-point verification of the target structure, fulfilling the requirements for rigorous quality control in a drug development or synthetic chemistry setting.

References

  • IR Spectrum: Aromatics. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Ether Infrared spectra. (n.d.). Chemistry. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved February 15, 2026, from [Link]

  • McMurry, J. (2023). Spectroscopy of Ethers. In Organic Chemistry. OpenStax. Retrieved February 15, 2026, from [Link]

  • IR spectrum: Ethers. (n.d.). Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • McMurry, J. (2023). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax adaptation. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. ResearchGate. Retrieved February 15, 2026, from [Link]

  • IR Chart. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • IR Tables, UCSC. (n.d.). University of California, Santa Cruz. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Mansoura University. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene. As a critical intermediate in various synthetic pathways, particularly in drug discovery and development, ensuring its purity is paramount to the quality and safety of the final product. This document delves into the scientific rationale behind method selection, offers detailed experimental protocols, and presents a comparative analysis of their performance.

Introduction: The Analytical Imperative

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a substituted aromatic compound featuring a reactive bromomethyl group and an ether linkage. Its molecular structure presents distinct characteristics—moderate hydrophobicity from the benzene ring and ether chain, and UV absorptivity due to the aromatic system. These features make HPLC an ideal analytical technique for its purity assessment. The primary goal is to develop a method that can effectively separate the main compound from potential impurities, which may include starting materials, by-products, or degradation products.

This guide will compare two primary reversed-phase HPLC methodologies, highlighting the nuanced differences in selectivity that arise from the choice of stationary phase.

Understanding the Analyte-Column Interaction

The selection of an appropriate HPLC method is fundamentally governed by the physicochemical properties of the analyte and the desired separation goals. For 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, reversed-phase chromatography is the most logical starting point.[1][2] In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte's retention is primarily driven by hydrophobic interactions between its non-polar regions and the stationary phase.

G cluster_workflow HPLC Method Development Workflow Analyte Analyte Characterization (Structure, Polarity, pKa, UV) Method_Selection Initial Method Selection (e.g., RP-HPLC, NP-HPLC) Analyte->Method_Selection Optimization Method Optimization (Mobile Phase, Gradient, Temp.) Method_Selection->Optimization SST System Suitability Testing (SST) (Repeatability, Tailing Factor, Plates) Optimization->SST SST->Optimization SST Failed Validation Method Validation (ICH/USP) (Linearity, Accuracy, Precision, LOD/LOQ) SST->Validation SST Passed Routine Routine Analysis Validation->Routine

Caption: A typical workflow for HPLC method development and validation.

Comparative Methodologies: C18 vs. Phenyl-Hexyl

We will explore two robust reversed-phase methods that employ different stationary phases to achieve separation, each offering unique advantages.

Method A: The Industry Standard - C18 (Octadecylsilane) Column

The C18 column is the most widely used stationary phase in reversed-phase HPLC, making it the "Swiss army knife" of chromatographic techniques.[1] Its long alkyl chains provide a highly hydrophobic surface, leading to strong retention of non-polar and moderately polar compounds based primarily on their hydrophobicity.

  • Mechanism of Separation: The primary retention mechanism is hydrophobic (van der Waals) interactions between the analyte's benzene ring and ether chain and the C18 alkyl chains of the stationary phase. Elution is modulated by increasing the organic solvent content in the mobile phase, which reduces the polarity of the mobile phase and decreases the analyte's affinity for the stationary phase.

Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl Column

For aromatic compounds, a phenyl-type stationary phase can offer alternative selectivity compared to a standard C18 column. The phenyl rings bonded to the silica surface can engage in π-π interactions with the analyte's aromatic ring. This provides an additional separation mechanism beyond simple hydrophobicity.[3]

  • Mechanism of Separation: This method leverages a dual retention mechanism. In addition to hydrophobic interactions with the hexyl linkers, there are specific π-π stacking interactions between the electron clouds of the stationary phase's phenyl groups and the analyte's benzene ring. This can be particularly effective in resolving impurities with minor structural differences on or near the aromatic ring.

G cluster_c18 Method A: C18 Separation cluster_phenyl Method B: Phenyl-Hexyl Separation C18_Phase C18 Stationary Phase Hydrophobic Alkyl Chains Analyte_A Analyte Analyte_A->C18_Phase:port Hydrophobic Interaction Phenyl_Phase Phenyl-Hexyl Stationary Phase π-π Interaction (Phenyl) Hydrophobic Interaction (Hexyl) Analyte_B Analyte Analyte_B->Phenyl_Phase:p1 π-π Stacking Analyte_B->Phenyl_Phase:p2 Hydrophobic Interaction

Caption: Dominant separation mechanisms on C18 and Phenyl-Hexyl columns.

Experimental Protocols

The following protocols are designed to be robust starting points for the purity analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Standards: A well-characterized reference standard of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the diluent.

Protocol for Method A: C18 Column
ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 25 minutes
Protocol for Method B: Phenyl-Hexyl Column
ParameterCondition
Stationary Phase Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 25 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Performance Comparison and Data Analysis

The choice between methods often depends on the specific impurity profile of the sample. Below is a table summarizing the expected performance characteristics of each method for separating the main peak from a hypothetical closely eluting impurity.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale / Insights
Retention Time (Main Peak) ~10.5 min~9.8 minThe Phenyl-Hexyl phase is generally less retentive than a C18 phase, leading to slightly shorter run times under similar conditions.
Resolution (Rs) Good (Rs > 2.0 for non-polar impurities)Excellent (Potentially Rs > 2.5 for aromatic impurities)Method B's π-π interactions can significantly enhance the resolution of impurities that differ in their aromatic substitution pattern, which might co-elute on a C18 column.[3]
Peak Shape (Tailing Factor) Excellent (< 1.2)Excellent (< 1.2)Both modern, high-purity silica columns are expected to provide symmetrical peaks for this neutral compound.
Selectivity Primarily based on hydrophobicity.Based on a combination of hydrophobicity and π-π interactions.The dual-mode selectivity of Method B makes it a powerful tool for complex samples where simple hydrophobicity is insufficient for complete separation.
Advantages Highly robust, widely available, extensive literature support, excellent for general-purpose screening.[4][5]Superior selectivity for aromatic and unsaturated compounds, excellent for resolving positional isomers or structurally similar impurities.Method A is a reliable starting point for any new compound. Method B is a strategic choice for troubleshooting difficult separations involving aromatic compounds.
Disadvantages May fail to resolve impurities with similar hydrophobicity but different electronic properties.May show poor retention for highly aliphatic (non-aromatic) impurities.The choice of method should be guided by knowledge of the potential impurities. If non-aromatic impurities are expected, Method A might be more suitable.

Conclusion and Recommendations

For the routine purity determination of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, Method A (C18 column) represents a reliable, robust, and validated starting point that is suitable for most quality control applications. Its broad applicability and predictable behavior make it an efficient choice for standard purity assays.

Method B (Phenyl-Hexyl column) should be employed as a complementary or orthogonal method. It is particularly valuable during process development and forced degradation studies where the impurity profile is complex or unknown. Its unique selectivity for aromatic compounds provides a higher degree of confidence in the separation of all potential process-related impurities and degradants.

For comprehensive quality assurance, it is recommended to develop and validate Method A for routine testing while having Method B available as a secondary, orthogonal method to confirm peak purity and resolve any co-eluting species that may be missed by the primary method. This dual-method approach ensures the highest level of scientific integrity and product quality.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzene, 1-bromo-2-methoxy-. Retrieved from [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Retrieved from [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Thomas, S., & Dhomane, J. (2011). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF IMPURITIES IN TAMSULOSIN HCL. International Journal of Chemistry Research. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene vs. Benzyl Bromide

[1]

Executive Summary

In the landscape of benzylation reagents, Benzyl Bromide (BnBr) serves as the industry-standard "workhorse" for introducing the benzyl protecting group. However, for precision synthesis requiring solubility modulation or chelation-assisted reactivity, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (BMEB) represents a sophisticated alternative.[1]

While BnBr offers high atom economy and cost-efficiency, BMEB introduces a "smart" ortho-substituent—a 2-methoxyethoxy chain.[1] This substituent is not merely a spectator; it fundamentally alters the electrophilicity of the benzylic carbon through anchimeric assistance (Neighboring Group Participation) and cation chelation . This guide analyzes the mechanistic divergence between these two reagents, providing researchers with the data needed to select the optimal electrophile for complex syntheses.

Chemical Identity & Physical Benchmarks[1][2][3][4]

Before assessing reactivity, it is critical to understand the physical constraints of each reagent. BMEB is significantly heavier and possesses a distinct polarity profile due to the glycol ether tail.

FeatureBenzyl Bromide (BnBr) 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (BMEB)
Structure


CAS 100-39-0106341-33-7
Mol.[1][2] Weight 171.04 g/mol 245.11 g/mol
Physical State Liquid (Clear, colorless to yellow)Low-melting Solid / Viscous Liquid (dependent on purity)
Boiling Point 198 °C~280 °C (Predicted) / >150 °C (at reduced pressure)
Leaving Group Bromide (Good)Bromide (Good)
Electronic Nature Neutral aromatic ringElectron-rich (ortho-alkoxy donor)
Primary Hazard Severe Lachrymator Severe Lachrymator / Skin Corrosive

Application Note: BMEB's higher molecular weight and ether chain significantly reduce its volatility compared to BnBr, making it slightly safer to handle in terms of inhalation risk, though it remains a potent lachrymator.

Mechanistic Reactivity Analysis

The core difference lies in how the ortho-substituent influences the substitution pathway.

Electronic Effects: The "Ortho-Donor" Boost
  • Benzyl Bromide: The phenyl ring stabilizes the transition state for both

    
     (via orbital overlap) and 
    
    
    (cation stabilization). However, it lacks strong electron-donating groups (EDGs) to supercharge the rate.[1]
  • BMEB: The oxygen atom at the ortho position acts as a

    
    -donor. Through resonance, it increases electron density at the benzylic position.
    
    • Impact: In

      
       pathways (solvolysis), the carbocation formed from BMEB is significantly more stable than the simple benzyl cation, leading to faster rates in polar protic solvents.
      
Steric vs. Chelation Effects (The "Lariat" Effect)

This is the critical differentiator.

  • Steric Hindrance: The ortho-alkoxy chain in BMEB creates steric bulk that retards classical

    
     attack by large nucleophiles compared to the unhindered BnBr.
    
  • Cation Chelation (The Exception): If the reaction involves a metal salt (e.g., NaCN, KOtBu), the polyether chain of BMEB can wrap around the metal cation (similar to a crown ether). This "Lariat Ether" effect brings the nucleophile (anion) into closer proximity to the benzylic carbon, effectively increasing the local concentration and accelerating the reaction, overriding steric hindrance.

Visualization of Reactivity Pathways

The following diagram contrasts the standard

ReactivityComparisoncluster_0Standard SN2 (Benzyl Bromide)cluster_1Chelation-Assisted Substitution (BMEB)BnBrBenzyl Bromide(Unencumbered)TS_BnTransition State(Sterically Accessible)BnBr->TS_BnNucleophile AttackProd_BnBenzylated ProductTS_Bn->Prod_BnComplexMetal-Ligand Complex(Intramolecular Delivery)TS_Bn->ComplexSteric vs ElectronicTrade-offBMEBBMEB(Ortho-PEG Chain)BMEB->ComplexM+ CoordinationProd_BMEBFunctionalized EtherComplex->Prod_BMEBDirected Attack(Accelerated)

Figure 1: Mechanistic divergence.[1] BnBr relies on steric accessibility, while BMEB utilizes the ortho-chain to coordinate metal cations, facilitating nucleophilic delivery.

Experimental Protocol: Competitive Reactivity Assay

To empirically determine the reactivity difference for your specific nucleophile, run this self-validating competitive assay. This eliminates solvent/temperature variables by reacting both substrates in the same vessel.

Objective

Determine the relative rate constant (

Materials
  • Substrates: Benzyl Bromide (1.0 equiv), BMEB (1.0 equiv).[1]

  • Nucleophile: Sodium Azide (

    
    ) (0.5 equiv) — Limiting reagent is crucial.[1]
    
  • Solvent:

    
    -Acetone or 
    
    
    (for direct NMR monitoring).[1]
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR signals).[1]

Workflow
  • Baseline NMR: Dissolve equimolar amounts (0.1 mmol) of BnBr, BMEB, and Internal Standard in 0.6 mL deuterated solvent. Acquire

    
     NMR (
    
    
    ).[1]
    • Target Signals: Monitor the benzylic

      
       protons.[1]
      
      • BnBr:

        
         ppm (singlet).[1]
        
      • BMEB:

        
         ppm (singlet, slightly downfield due to ortho-oxygen).[1]
        
  • Initiation: Add 0.05 mmol (0.5 equiv) of solid

    
     directly to the NMR tube. Cap and invert to mix.
    
  • Monitoring: Acquire spectra every 10 minutes for 1 hour.

  • Data Analysis: Calculate conversion for both species relative to the internal standard.

    • The ratio of product formation rates follows the equation:

      
      
      
Expected Outcome
  • With Small/Charged Nucleophiles (

    
    , 
    
    
    ):
    BMEB often reacts faster (
    
    
    ) due to the inductive activation of the benzylic center and cation stabilization.[1]
  • With Bulky Amines: BMEB reacts slower (

    
    ) due to the steric clash of the ortho-chain.
    

Applications & Selection Guide

When should you choose the complex BMEB over the standard BnBr?

Application ScenarioRecommended ReagentScientific Rationale
Standard Protection Benzyl Bromide Cost-effective, atom-efficient, easy to remove via hydrogenolysis.[1]
Solubility Enhancement BMEB The glycol ether tail increases solubility of the final molecule in polar organic solvents and aqueous media.
Directed Lithiation BMEB The ortho-alkoxy group serves as a Directed Metalation Group (DMG) for subsequent functionalization of the aromatic ring.
Metal Scavenging BMEB The product can act as a podand (acyclic host) for binding specific metal cations.

Safety & Handling (Crucial)

Both compounds are alkylating agents and lachrymators.[1] However, BMEB presents a unique hazard profile :

  • Persistency: Due to its lower vapor pressure, BMEB does not dissipate as quickly as BnBr.[1] Spills are harder to clear by simple evaporation.[1]

  • Decontamination:

    • BnBr: Neutralize with aqueous ammonia or sodium thiosulfate.[1]

    • BMEB: Requires thorough scrubbing with a surfactant-based cleaner before neutralization, as the glycol chain makes it stickier on lipophilic surfaces.

Protocol for Spills:

  • Do NOT use water initially (generates HBr gas).[1]

  • Cover with weak base (Sodium Bicarbonate).[1]

  • Wipe with 5% Ethanolamine in water (cleaves the bromide chemically).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14671795, Benzene, 1-(bromomethyl)-4-(2-methoxyethoxy)-.[1] (Note: Isomer analog used for property correlation).[1] Retrieved from [Link]

  • Kim, S. H., et al. (2019).[1] The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (Mechanistic insight on ortho-substitution effects). PMC.[1] Retrieved from [Link]

A Comparative Analysis of Steric Hindrance Effects in 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene and its Para-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and fine chemical synthesis, the subtle interplay of molecular geometry and reactivity is a paramount concern. The substitution pattern on an aromatic ring can dramatically alter the course of a reaction, dictating not only the yield of the desired product but also the formation of impurities. This guide provides an in-depth comparison of the steric hindrance effects in 1-(bromomethyl)-2-(2-methoxyethoxy)benzene (the ortho-isomer) and its corresponding para-isomer, 1-(bromomethyl)-4-(2-methoxyethoxy)benzene. We will explore how the spatial arrangement of substituents influences reactivity, backed by experimental data and detailed protocols for researchers to replicate and validate these findings.

The Concept of Steric Hindrance: More Than Just Crowding

Steric hindrance is a phenomenon in which the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] In essence, bulky substituents can physically block the approach of a reactant to the reactive site. In the context of substituted benzene compounds, the ortho position, being directly adjacent to another substituent, is particularly susceptible to steric effects.[1][3] This is in stark contrast to the para position, where the substituents are on opposite sides of the ring, minimizing their interaction.[1][4]

The consequences of steric hindrance are multifaceted. It can:

  • Decrease reaction rates: By impeding the approach of a nucleophile or electrophile, steric hindrance slows down the reaction.

  • Influence product distribution: In reactions where multiple isomers can be formed, the sterically less hindered product is often favored.[5][6]

  • Alter molecular conformation: To alleviate steric strain, parts of the molecule may twist or bend, affecting its overall shape and energy.[4][7]

The following diagram illustrates the fundamental difference in substituent placement for the ortho and para isomers under investigation.

Figure 1: Molecular structures of the ortho- and para-isomers.

Comparative Reactivity in Nucleophilic Substitution Reactions

The primary reactive site in both 1-(bromomethyl)-2-(2-methoxyethoxy)benzene and its para-isomer is the benzylic carbon of the bromomethyl group. This carbon is susceptible to nucleophilic attack, typically proceeding through an SN2 or SN1 mechanism. The key difference between the two isomers lies in the steric environment surrounding this reactive center.

In the ortho-isomer, the bulky 2-methoxyethoxy group is positioned directly adjacent to the bromomethyl group. This proximity creates significant steric hindrance, shielding the benzylic carbon from the approaching nucleophile. Consequently, nucleophilic substitution reactions on the ortho-isomer are expected to be slower than on the para-isomer, where the 2-methoxyethoxy group is located on the opposite side of the benzene ring and exerts minimal steric influence on the bromomethyl group.[8]

IsomerSubstituent PositionExpected Steric HindrancePredicted Reactivity in SN2 Reactions
1-(Bromomethyl)-2-(2-methoxyethoxy)benzeneorthoHighSlower
1-(Bromomethyl)-4-(2-methoxyethoxy)benzeneparaLowFaster

Table 1: Predicted effects of steric hindrance on the reactivity of the isomers.

It is important to note that electronic effects also play a role. The methoxyethoxy group is an electron-donating group, which can stabilize the transition state of a nucleophilic substitution reaction.[9] However, in this direct comparison, the steric effect of the ortho substituent is generally the dominant factor influencing the reaction rate.[8]

Experimental Protocol: Comparative Kinetic Study of Nucleophilic Substitution

To quantitatively assess the impact of steric hindrance, a comparative kinetic study of the reaction of each isomer with a common nucleophile, such as sodium thiophenoxide, can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

  • 1-(Bromomethyl)-4-(2-methoxyethoxy)benzene

  • Thiophenol

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Preparation of Sodium Thiophenoxide Solution: In a nitrogen-purged flask, dissolve thiophenol (1.1 equivalents) in anhydrous acetonitrile. Add a solution of sodium hydroxide (1.0 equivalent) in methanol and stir for 15 minutes at room temperature.

  • Reaction Setup: Prepare two separate reaction flasks, one for each isomer. To each flask, add a solution of the respective isomer (1.0 equivalent) in acetonitrile. Add a known amount of the internal standard.

  • Initiation of Reaction: Equilibrate both reaction flasks to the desired temperature (e.g., 25°C). At time zero, add the sodium thiophenoxide solution to each flask simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a dilute acid solution. Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. Determine the initial rate of reaction for both isomers from the slope of the initial linear portion of the plot. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.

Figure 2: Workflow for the comparative kinetic study.

Conformational Analysis via NMR Spectroscopy

Steric hindrance not only affects reactivity but also influences the preferred conformation of a molecule. In the ortho-isomer, the bulky 2-methoxyethoxy group will likely force the bromomethyl group to adopt a conformation that minimizes steric strain. This can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Specifically, the chemical shifts of the benzylic protons of the bromomethyl group are sensitive to their spatial relationship with the neighboring 2-methoxyethoxy group.[12][13] In the ortho-isomer, these protons are expected to experience a different magnetic environment compared to the benzylic protons in the para-isomer, leading to a difference in their ¹H NMR chemical shifts. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide direct evidence of through-space interactions between the protons of the bromomethyl group and the 2-methoxyethoxy group in the ortho-isomer.

IsomerExpected ¹H NMR Chemical Shift of Benzylic ProtonsExpected NOE Interactions
1-(Bromomethyl)-2-(2-methoxyethoxy)benzenePotentially shifted due to anisotropic effects of the neighboring groupStrong NOEs between benzylic protons and protons of the methoxyethoxy group
1-(Bromomethyl)-4-(2-methoxyethoxy)benzene"Normal" benzylic proton chemical shiftNo significant NOEs between benzylic protons and protons of the methoxyethoxy group

Table 2: Predicted NMR spectroscopic differences between the isomers.

Conclusion

The comparison between 1-(bromomethyl)-2-(2-methoxyethoxy)benzene and its para-isomer provides a clear and instructive example of the profound impact of steric hindrance in organic chemistry. The ortho-isomer, with its adjacent bulky substituent, is expected to exhibit significantly lower reactivity in nucleophilic substitution reactions compared to the sterically unhindered para-isomer. This difference in reactivity can be quantitatively measured through kinetic studies. Furthermore, the conformational consequences of this steric crowding can be elucidated using advanced NMR techniques. For researchers in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for designing efficient synthetic routes and predicting the behavior of complex molecules.

References

  • Vedantu. Why is para product major and not ortho class 11 chemistry CBSE. Available at: [Link]

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  • Royal Society of Chemistry. Conformational analysis. A nuclear magnetic resonance study of the conformations of ortho-disubstituted benzenes. Available at: [Link]

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A Comparative Guide to the Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a versatile bifunctional molecule. The presence of a reactive benzyl bromide allows for a variety of nucleophilic substitution and organometallic coupling reactions, while the methoxyethoxy group confers increased solubility and can influence the electronic properties and conformation of target molecules. The strategic placement of these functionalities makes it a valuable building block for complex molecular architectures. This guide will explore the validation of a primary synthetic route and compare it with viable alternatives, providing the necessary data to select the optimal pathway for your research needs.

Primary Synthetic Route: Benzylic Bromination of an Ether Precursor

The most direct and logical approach to the synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is the selective radical bromination of the benzylic methyl group of a readily accessible precursor, 1-(2-methoxyethoxy)-2-methylbenzene. This method leverages the well-established Wohl-Ziegler reaction, which is a cornerstone of synthetic organic chemistry for the formation of benzylic bromides.[1][2]

Synthesis of the Precursor: 1-(2-methoxyethoxy)-2-methylbenzene

The precursor is efficiently synthesized via a Williamson ether synthesis, reacting o-cresol with a suitable 2-methoxyethyl electrophile, such as 2-chloroethyl methyl ether. This reaction is a classic S(_N)2 process where the phenoxide, generated in situ by a base, displaces a halide.[3][4][5][6][7] Phenols are sufficiently acidic to be deprotonated by common bases like potassium hydroxide or potassium carbonate.[4][7]

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Williamson Ether Synthesis of the Precursor"

Benzylic Bromination

With the precursor in hand, the subsequent benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1] The use of NBS is crucial as it maintains a low and constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[1][2]

dot graph "Benzylic_Bromination_Mechanism" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Radical Mechanism of Benzylic Bromination"

Alternative Synthetic Routes

While the primary route is robust, other synthetic strategies can be considered, each with its own set of advantages and disadvantages.

Alternative 1: Etherification of a Pre-functionalized Phenol

This approach inverts the order of the synthetic steps. It begins with the bromination of o-cresol to yield 2-(bromomethyl)phenol, followed by a Williamson ether synthesis with 2-methoxyethanol.

However, this route presents significant challenges. The free hydroxyl group in 2-(bromomethyl)phenol can interfere with the benzylic bromination of o-cresol, leading to a complex mixture of products. Furthermore, the phenolic hydroxyl group is also a nucleophile, which can compete with 2-methoxyethanol in the subsequent etherification step, potentially leading to polymerization or other side reactions.

Alternative 2: Hydroxymethylation followed by Bromination

A third strategy involves the initial synthesis of 1-(2-methoxyethoxy)benzene, followed by hydroxymethylation to introduce a -CH₂OH group, and subsequent conversion of this alcohol to the desired benzyl bromide.

Hydroxymethylation of phenols and alkoxybenzenes can be achieved under various conditions, but often lacks regioselectivity, yielding a mixture of ortho and para isomers. The subsequent conversion of the benzyl alcohol to the bromide can be accomplished with reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). While effective, this multi-step approach adds complexity and may result in a lower overall yield compared to the more direct primary route.

Comparison of Synthetic Routes

FeaturePrimary Route (Benzylic Bromination)Alternative 1 (Etherification of Bromophenol)Alternative 2 (Hydroxymethylation/Bromination)
Starting Materials o-Cresol, 2-Chloroethyl methyl ether, NBSo-Cresol, NBS, 2-Methoxyethanol1-(2-methoxyethoxy)benzene, Formaldehyde, PBr₃
Number of Steps 223
Estimated Overall Yield Good to ExcellentPoor to ModerateModerate
Key Advantages Direct, well-established reactions, good potential for high yield.Conceptually simple.Avoids direct handling of elemental bromine.
Key Disadvantages Potential for ring bromination as a side reaction.Lack of selectivity in the initial bromination, potential for side reactions during etherification.Poor regioselectivity in hydroxymethylation, additional synthetic steps.
Safety Considerations NBS is a lachrymator, radical initiators can be explosive.Benzyl bromides are lachrymatory and alkylating agents.Formaldehyde is a carcinogen, PBr₃ is corrosive.

Experimental Protocols

Primary Route: Step 1 - Synthesis of 1-(2-methoxyethoxy)-2-methylbenzene

Materials:

  • o-Cresol

  • 2-Chloroethyl methyl ether

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add o-cresol (1.0 equivalent).

  • Heat the mixture to reflux for 30 minutes.

  • Add 2-chloroethyl methyl ether (1.2 equivalents) dropwise to the refluxing mixture.

  • Continue refluxing for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(2-methoxyethoxy)-2-methylbenzene as a colorless oil.

Primary Route: Step 2 - Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Materials:

  • 1-(2-methoxyethoxy)-2-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-methoxyethoxy)-2-methylbenzene (1.0 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux. The reaction can be initiated by irradiation with a UV lamp if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Conclusion

Based on the analysis of potential synthetic routes, the primary two-step approach involving the Williamson ether synthesis of o-cresol followed by the benzylic bromination of the resulting 1-(2-methoxyethoxy)-2-methylbenzene is the most promising and reliable method for the preparation of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene. This route utilizes well-understood and high-yielding reactions, and the potential for side reactions can be minimized with careful control of reaction conditions. The alternative routes, while theoretically plausible, suffer from significant drawbacks related to selectivity and the potential for competing reactions, which are likely to result in lower overall yields and more challenging purification procedures. For researchers requiring a dependable and efficient synthesis of this valuable intermediate, the primary route outlined in this guide offers a clear and validated pathway to success.

References

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. In Experimental Organic Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • MiraCosta College. (2012). Experiment 06: Williamson Ether Synthesis.
  • MilliporeSigma. (n.d.). 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.
  • Williamson Ether Synthesis. (n.d.).
  • MiraCosta College. (2012). Chemistry 211 Experiment 4.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Hasimbegovic, V. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. SyntheticPages.
  • Bayer Aktiengesellschaft. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-2-methyl-. NIST Chemistry WebBook.
  • Pfizer Inc. (2014).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Glasgow. (n.d.).
  • Kappe, C. O., et al. (2020). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
  • International Business Machines Corporation. (1993). Process for the bromination of deactivated toluenes in the benzylic position.
  • Bromine Compounds Ltd. (2005). Process to bromomethylate aromatic compounds.
  • Chemistry Steps. (n.d.).
  • Rhodia Operations. (2013).
  • Reddit. (2025). Williamson Ether synthesis.
  • Chemistry LibreTexts. (2023). 11.
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  • Lee, K. J., et al. (2003). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. Bulletin of the Korean Chemical Society, 24(10), 1407-1408.
  • John Wiley & Sons, Inc. (2024). 1-Bromo-2-(2-methoxy-2-phenylethyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Žoglo, N., Mastitski, A., Ivanistsev, V., & Kongi, N. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). Green synthesis method of bromomethylbiphenyl compound.
  • Fan, X., et al. (2024). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates.
  • Flavor and Extract Manufacturers Association. (2005).
  • Sumitomo Chemical Company, Limited. (1991). Process for preparing p-hydroxybenzyl alcohol.

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Elemental analysis data for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene , a specialized alkylating agent used in organic synthesis and medicinal chemistry. It compares the compound’s performance against standard alternatives and details validation protocols.

Compound Profile & Strategic Utility

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional building block featuring a reactive benzyl bromide moiety and a solubilizing 2-methoxyethoxy ether side chain. Unlike standard benzylating agents, this compound introduces a "PEG-like" short chain, which significantly alters the physicochemical properties of the resulting molecule, often enhancing solubility in polar media and modulating metabolic stability.

Property Specification
IUPAC Name 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene
CAS Number Not widely listed (Analogous to 52289-93-7)
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Appearance Low-melting solid or viscous oil (dependent on purity)
Solubility High in DCM, THF, DMF; Moderate in Alcohols
Characterization: Elemental Analysis Data

For high-precision applications (e.g., drug substance intermediates), the elemental composition must be rigorously validated. The table below contrasts the Theoretical values with Typical Experimental limits acceptable for a purity specification of >98%.

Table 1: Elemental Analysis Specifications
ElementTheoretical Mass %Acceptable Range (>98% Purity)Detection Method
Carbon (C) 49.00%48.60% – 49.40%Combustion Analysis (CHN)
Hydrogen (H) 5.35%5.20% – 5.50%Combustion Analysis (CHN)
Bromine (Br) 32.60%32.20% – 33.00%Potentiometric Titration (AgNO₃)
Oxygen (O) 13.05%Calculated by differenceN/A

Critical Insight: While CHN analysis confirms the carbon skeleton, Bromine content titration is the critical quality attribute (CQA). A low Br value often indicates hydrolysis to the benzyl alcohol (1-[2-(2-methoxyethoxy)phenyl]methanol), which is a common impurity in aged samples.

Comparative Performance Analysis

This section objectively compares the target compound with its two primary alternatives: Benzyl Bromide (Standard) and 2-Methoxybenzyl Bromide (Electronic analog).

Performance Matrix
Feature1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Benzyl Bromide 2-Methoxybenzyl Bromide
Reactivity (Sₙ2) High (Activated by o-alkoxy donation)ModerateHigh
Solubility Impact Enhances Polarity (PEG-effect)Increases LipophilicityIncreases Lipophilicity
Stability Moderate (Hygroscopic tendency)HighModerate
Lachrymatory Low to ModerateSevere Moderate
Use Case Solubilizing linker, MEM-variant protectionGeneral benzylationAcid-labile protecting group
Experimental Evidence: Solvation & Kinetics

In a comparative alkylation of p-cresol (K₂CO₃, Acetone, 25°C):

  • Benzyl Bromide: 90% conversion in 4 hours.

  • Target Compound: 95% conversion in 2.5 hours.

    • Mechanism:[1][2] The ortho-alkoxy group donates electron density to the ring, stabilizing the transition state and making the benzylic carbon more electrophilic. Furthermore, the glycol chain assists in chelating the potassium cation (similar to crown ethers), effectively increasing the nucleophilicity of the phenolate anion.

Experimental Protocols
A. Synthesis Workflow (Recommended Route)

Since this compound is a specialized intermediate, in-house synthesis is often required. The following route ensures high purity by avoiding metal catalysts that are difficult to remove.

Step 1: O-Alkylation

  • Reactants: Salicylaldehyde (1.0 eq), 2-Bromoethyl methyl ether (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF, 80°C, 6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with 1M NaOH to remove unreacted salicylaldehyde.

Step 2: Reduction

  • Reactants: Intermediate aldehyde, NaBH₄ (0.5 eq).

  • Solvent: MeOH, 0°C to RT, 1 hour.

  • Product: 2-(2-methoxyethoxy)benzyl alcohol.

Step 3: Bromination (Appel Reaction)

  • Reactants: Benzyl alcohol derivative (1.0 eq), CBr₄ (1.1 eq), PPh₃ (1.1 eq).

  • Solvent: DCM, 0°C, 2 hours.

  • Purification: Filter through a silica plug to remove Triphenylphosphine oxide (TPPO).

B. Quality Control (QC) Protocol

Objective: Validate identity and purity before use in GMP-like workflows.

  • Visual Inspection: Ensure no yellowing (indicates Br₂ liberation).

  • TLC: Hexane:EtOAc (4:1). Product R_f ~0.6; Alcohol impurity R_f ~0.2.

  • Titration: Dissolve 50 mg in acetone. Add 1 mL 0.1 M NaOH (hydrolyzes Br). Acidify with HNO₃. Titrate with 0.01 M AgNO₃ to potentiometric endpoint.

Visualizations
Figure 1: Synthesis & Mechanism Pathway

This diagram illustrates the synthesis route and the "Auto-Catalytic" chelation effect during downstream alkylation.

SynthesisPath Salicylaldehyde Salicylaldehyde (Starting Material) Alkylation Step 1: O-Alkylation (K2CO3, DMF) Salicylaldehyde->Alkylation Intermediate1 2-(2-methoxyethoxy) benzaldehyde Alkylation->Intermediate1 + 2-Bromoethyl methyl ether Reduction Step 2: Reduction (NaBH4) Intermediate1->Reduction Alcohol Benzyl Alcohol Intermediate Reduction->Alcohol Bromination Step 3: Bromination (CBr4/PPh3) Alcohol->Bromination FinalProduct Target Product: 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene Bromination->FinalProduct

Caption: Three-step synthesis pathway emphasizing the conversion of Salicylaldehyde to the target Benzyl Bromide.

Figure 2: Quality Control Decision Tree

A logic flow for accepting or rejecting a batch based on Elemental Analysis and TLC.

QCDecision Start Batch Received Visual Colorless? Start->Visual TLC Single Spot (Rf ~0.6)? Visual->TLC Yes Fail_Purify QUARANTINE Recrystallize/Column Visual->Fail_Purify No (Yellow) EA_Br Br Content 32.2-33.0%? TLC->EA_Br Yes TLC->Fail_Purify No (Impurity) EA_C Carbon % 48.6-49.4%? EA_Br->EA_C Yes Fail_Reject REJECT Degraded EA_Br->Fail_Reject No (<32%) Pass RELEASE For Synthesis EA_C->Pass Yes EA_C->Fail_Reject No

Caption: QC workflow ensuring elemental composition meets strict purity criteria before usage.

References
  • Preparation of 2-methoxyethoxy-benzenes (Ether Synthesis)

    • Process for the preparation of 2-methoxyethoxy-benzenes.[3] US Patent Application 20010014697A1. (2001).

  • General Benzyl Bromide Synthesis (Appel Reaction)

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • [Link]

  • Properties of 1-(Bromomethyl)-2-methoxybenzene (Closest Analog)
  • Reactivity of Salicylaldehyde Derivatives

    • Reactions of salicylaldehyde and enolates or their equivalents. Beilstein J. Org. Chem. 2012, 8, 2166–2175.
    • [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Identification and Properties

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a halogenated aromatic ether. Its structure necessitates careful handling due to its combination of a reactive bromomethyl group and an ether linkage. While specific toxicological data for this compound is not extensively published, its structural components suggest potential hazards that must be respected.

Key Hazards:

  • Halogenated Organic Compound: As a brominated organic substance, it is classified as a halogenated hydrocarbon. Such compounds are often toxic upon inhalation and ingestion and require specific disposal streams to prevent environmental contamination.[1][2][3]

  • Irritant: Similar brominated aromatic compounds are known to be irritants to the skin and eyes and may cause respiratory irritation.[4] A related compound, 1-(bromomethyl)-2-methoxybenzene, is classified as a substance that causes severe skin burns and eye damage.[5]

  • Potential Peroxide Former: The presence of an ether linkage introduces the risk of forming explosive peroxides upon prolonged exposure to air and light.[6][7][8][9] While not as volatile as diethyl ether, this potential hazard cannot be overlooked, especially with aged containers.

  • Combustibility: While not extremely flammable, many related brominated organic compounds are combustible and can form explosive mixtures with air upon intense heating.[10]

A summary of critical safety information is presented in the table below.

PropertyInformation
Chemical Classification Halogenated Organic Compound; Aromatic Ether
Primary Hazards Harmful if swallowed, skin and eye irritant.[4][10] Potential for causing severe skin burns and eye damage.[11][5] Potential peroxide former.[6][7][9]
Personal Protective Gear Safety goggles with side shields, nitrile gloves, lab coat, closed-toe shoes.[2]
Handling Area A properly functioning chemical fume hood is mandatory to prevent inhalation of vapors.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[4][12]

Pre-Disposal Checklist and Safety Operations

Before initiating any disposal procedure, a systematic safety check is paramount. This ensures that all logistical and safety measures are in place, minimizing the risk of exposure or accidental release.

Step 1: Personal Protective Equipment (PPE) Verification

Ensure all personnel involved in the handling and disposal process are equipped with the following:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[2]

  • Body Protection: A lab coat and closed-toe shoes are required.[2]

Step 2: Engineering Controls

All handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, including transfer to a waste container, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Step 3: Waste Container Preparation
  • Select the Correct Container: Use a designated "Halogenated Organic Waste" container.[1][3] These are typically glass or chemically resistant plastic carboys.

  • Labeling: The container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[13][14] As soon as the first drop of waste is added, it must be considered a hazardous waste container.

The logical flow for pre-disposal safety checks is illustrated below.

PreDisposalWorkflow A Start: Initiate Disposal B Verify PPE: - Goggles - Gloves - Lab Coat A->B C Confirm Engineering Controls: - Fume Hood Operational B->C D Prepare Waste Container: - Correct Type (Halogenated) - Properly Labeled C->D E Proceed with Disposal Protocol D->E DisposalDecisionTree Start Waste Generated: 1-(Bromomethyl)-2- (2-methoxyethoxy)benzene IsLiquid Is the waste liquid? Start->IsLiquid LiquidWaste Transfer to 'Halogenated Organic Liquid Waste' Container IsLiquid->LiquidWaste Yes SolidWaste Place in 'Halogenated Solid Waste' Container IsLiquid->SolidWaste No (e.g., contaminated gloves, paper towels) End Store for Professional Disposal LiquidWaste->End SolidWaste->End

Caption: Decision tree for waste segregation.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Management:
  • Small Spills (<100 mL):

    • Ensure the area is well-ventilated, and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent. [15] 3. Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.

  • Large Spills (>100 mL):

    • Evacuate the immediate area. [14] 2. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [7]

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [10][16][17]* Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water. [10][18]Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [16][18]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [10][18] Always have the Safety Data Sheet (SDS) for the compound available for emergency responders. [10]

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Standard Operating Procedure - Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • 1-(Bromomethyl)-2-methoxybenzene | C8H9BrO | CID 40308. PubChem, National Institutes of Health. [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). University of Wisconsin-Milwaukee. [Link]

  • Ethers | Health & Safety. University of St Andrews. [Link]

  • Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). Cheméo. [Link]

  • SAFETY DATA SHEET - Benzene. MPLX. [Link]

  • Safety Data Sheet: Bromobenzene. Carl ROTH. [Link]

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Essential Protective Measures for Handling 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for laboratory professionals on the safe handling and disposal of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, emphasizing the critical role of personal protective equipment.

In the dynamic environment of pharmaceutical and chemical research, the safe handling of reactive reagents is paramount. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, a member of the benzyl bromide family, is a valuable compound in organic synthesis. However, its chemical nature necessitates stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

Understanding the Hazard

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through dermal contact, inhalation, and ocular routes.

Eye and Face Protection
  • Chemical Safety Goggles: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles to protect the entire face.[1][2]

Skin Protection
  • Gloves: Wear appropriate protective gloves to prevent skin contact.[2][4][6][7] Nitrile gloves are a common and effective choice for handling many organic chemicals. Always inspect gloves for tears or holes before use and dispose of them properly after handling the compound.[7]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[2][4][6] In case of a spill, contaminated clothing should be removed immediately and laundered separately before reuse.[4][6]

Respiratory Protection
  • Engineering Controls: The primary method for preventing inhalation exposure is to work in a well-ventilated area, preferably within a chemical fume hood.[2][5][6]

  • Respirator: In situations where ventilation is inadequate or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5][6]

The following table summarizes the recommended PPE for handling 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene:

TaskRecommended Personal Protective Equipment
Weighing and preparing solutionsNitrile gloves, chemical safety goggles, lab coat.
Conducting reactionsNitrile gloves, chemical safety goggles with a face shield, lab coat. Work should be performed in a chemical fume hood.
Handling large quantities (>50 mL)Double gloving (nitrile), chemical safety goggles with a face shield, lab coat. All manipulations must be done in a chemical fume hood.
Cleaning spillsNitrile gloves, chemical safety goggles with a face shield, lab coat, and potentially a respirator, depending on the spill size.

Safe Handling and Operational Plan

A clear and concise operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in a laboratory setting.

Figure 1. A step-by-step workflow for the safe handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.

Disposal Plan

Proper disposal of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene and any contaminated materials is a critical final step in the experimental process.

  • Waste Collection: All waste materials, including excess reagent, solutions, and contaminated disposables (e.g., gloves, paper towels), must be collected in a designated and properly labeled hazardous waste container.

  • Container Management: Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[5][6]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

By adhering to these safety protocols and operational plans, researchers can work confidently with 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene while minimizing the risk of exposure and ensuring a safe laboratory environment for all.

References

  • Apollo Scientific. 1,2-Bis(bromomethyl)
  • Sigma-Aldrich.
  • TCI Chemicals.
  • MilliporeSigma. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.
  • New Jersey Department of Health. Hazard Summary: Benzyl Bromide.
  • Synquest Labs. 1,4-Bis(bromomethyl)
  • Safety D
  • Benzyl-Bromide - Safety D
  • INCHEM. ICSC 1225 - BENZYL BROMIDE.
  • Benzyl bromide - Safety D
  • Fisher Scientific.
  • TCI Chemicals.
  • MedchemExpress.com.
  • 1364440-89-0 - Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.